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(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid Documentation Hub

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  • Product: (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid
  • CAS: 348081-47-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide on (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic Acid: Structural Dynamics, Synthesis, and Pharmaceutical Applications

Executive Summary & Introduction In the landscape of modern drug discovery and peptidomimetic engineering, unnatural amino acids serve as critical structural linchpins. (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid ,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

In the landscape of modern drug discovery and peptidomimetic engineering, unnatural amino acids serve as critical structural linchpins. (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid , commonly referred to as D-4-isopropylphenylglycine , is a highly specialized chiral building block. Unlike naturally occurring L-amino acids, this (2R)-enantiomer provides a unique combination of steric bulk, targeted lipophilicity, and absolute resistance to endogenous proteolytic degradation.

As an application scientist, I approach the integration of this compound not merely as a synthetic step, but as a strategic pharmacological choice. This guide deconstructs the physicochemical properties, mechanistic utility, and self-validating synthetic protocols required to leverage this molecule in advanced therapeutic development.

Structural Chemistry & Physicochemical Profiling

The core scaffold of this molecule is a phenylglycine derivative, modified with an isopropyl group at the para position of the phenyl ring. The (2R) stereocenter dictates a spatial orientation that is inverted compared to natural mammalian amino acids.

Table 1: Physicochemical and Structural Profile

PropertyValue
IUPAC Name (2R)-2-amino-2-[4-(propan-2-yl)phenyl]acetic acid
Common Synonyms D-4-isopropylphenylglycine
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Topological Polar Surface Area (TPSA) 63.3 Ų
LogP (Predicted) 2.59
Stereochemistry (2R) / D-configuration

Data supported by the1.[1]

Mechanistic Role in Drug Design

The selection of D-4-isopropylphenylglycine in a drug pipeline is driven by specific causality. The structural features of this molecule solve two primary challenges in pharmacokinetics and target binding:

  • Steric and Lipophilic Anchoring: The para-isopropyl moiety is highly lipophilic and rotationally restricted. When incorporated into2, such as those targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, this group fits precisely into deep hydrophobic allosteric pockets[2]. This anchoring restricts the conformational flexibility of the viral replicase complex, arresting viral replication.

  • Proteolytic Evasion: Peptides are notoriously unstable in plasma due to L-specific proteases. By utilizing the (2R) stereocenter, the resulting peptidomimetic becomes "invisible" to these enzymes. This stereochemical inversion dramatically extends the plasma half-life of the therapeutic agent. This principle is also utilized in the design of3 targeting the ecdysone receptor (EcR)[3], and in specialized 4[4].

Mechanism cluster_0 Pharmacological Profile of (2R)-Derivative N1 Peptidomimetic Drug Core Containing (2R)-Isomer N2 4-Isopropyl Group (Hydrophobic Anchoring) N1->N2 Structural N3 (2R) D-Amino Acid Core (Proteolytic Resistance) N1->N3 Stereochemical N4 Target Protein (e.g., HCV NS5B, EcR) N2->N4 Lipophilic Interaction N3->N4 Extended Half-life N5 Allosteric Modulation / Receptor Antagonism N4->N5 Conformational Shift N6 Therapeutic Efficacy N5->N6 Pathway Arrest

Mechanistic role of structural and stereochemical features in target protein inhibition.

Synthetic Methodologies & Protocols

The primary bottleneck in utilizing (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid is achieving absolute enantiomeric purity (>99% ee). While asymmetric Strecker syntheses exist, the most robust, self-validating approach is the enzymatic resolution of the racemic N-acetyl derivative.

Why Enzymatic Resolution?

Enzymes such as Acylase I exhibit strict stereospecificity. They exclusively hydrolyze the amide bond of the (2S)-enantiomer. If the reaction is allowed to proceed to completion, the unreacted N-acetyl-(2R)-enantiomer acts as a self-validating pool of chirally pure precursor. This eliminates the risk of trace enantiomeric contamination that plagues purely chemical asymmetric catalysts.

Step-by-Step Protocol: Enzymatic Resolution
  • N-Acetylation: Suspend racemic 4-isopropylphenylglycine (100 mmol) in aqueous NaOH (2M). Slowly add acetic anhydride (120 mmol) dropwise at 0°C. Maintain the pH between 8.0 and 9.0 using NaOH. Once complete, acidify the mixture to pH 2.0 with HCl to precipitate the racemic N-acetyl-4-isopropylphenylglycine. Filter and dry.

  • Enzymatic Cleavage: Dissolve the racemic N-acetyl derivative in 0.1 M phosphate buffer. Critical Causality: Adjust and strictly maintain the pH at 7.5. Deviation from this pH will compromise the kinetics of Acylase I (porcine kidney) and risk non-enzymatic baseline hydrolysis. Add the enzyme and incubate at 37°C for 48 hours under gentle agitation.

  • Chiral Separation: Adjust the reaction mixture to pH 5.0. The enzymatically deacetylated (2S)-amino acid forms a zwitterion and precipitates out of solution. Remove this L-enantiomer via vacuum filtration. The desired (2R)-N-acetyl derivative remains highly soluble in the mildly acidic filtrate.

  • Acid Hydrolysis: Extract the filtrate with ethyl acetate (3x). Concentrate the organic layer under reduced pressure. Reflux the resulting residue in 6M HCl for 4 hours to quantitatively cleave the acetyl protecting group.

  • Final Isolation: Cool the solution and carefully adjust the pH to the isoelectric point (~pH 5.5) using NaOH. The pure (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid will precipitate as a white crystalline solid. Filter, wash with cold water, and dry under high vacuum.

Synthesis A 4-Isopropylbenzaldehyde + KCN + NH4Cl B Racemic 4-Isopropylphenylglycine (Strecker Synthesis) A->B 1. Strecker 2. Hydrolysis C N-Acetylation (Ac2O, NaOH) B->C Acylation D Enzymatic Resolution (Acylase I, pH 7.5) C->D Chiral Recognition E N-Acetyl-(2R)-Derivative (Unreacted Soluble Pool) D->E D-enantiomer (Intact) F (2S)-Derivative (Precipitated Zwitterion) D->F L-enantiomer (Cleaved) G Acid Hydrolysis (6M HCl, Reflux) E->G Separation & Extraction H Pure (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid G->H Final Deprotection

Workflow for the asymmetric synthesis and enzymatic resolution of the (2R) enantiomer.

Analytical Validation

To guarantee the trustworthiness of the synthesized batch, the final product must undergo rigorous analytical validation:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H) with a Hexane/Isopropanol/TFA mobile phase to confirm an enantiomeric excess (ee) of >99%.

  • NMR Spectroscopy: 1H-NMR (in D2O or DMSO-d6) must confirm structural integrity. Look for the defining5[5], which are characteristic of C-phenylglycine derivatives.

References

  • PubChem CID 3768058 - 2-Amino-2-(4-isopropylphenyl)
  • US20020065418A1 - Viral polymerase inhibitors Source: Google Patents URL
  • CN107406373B - Boron-containing diacylhydrazine compounds Source: Google Patents URL
  • US20060030007A1 - Peptides for metal ion affinity chromatography Source: Google Patents URL
  • Source: PubMed Central (PMC)

Sources

Exploratory

Physicochemical Profiling and Methodological Validation of (R)-4-Isopropylphenylglycine in Advanced Drug Design

Executive Summary The integration of unnatural amino acids into peptide scaffolds and small-molecule therapeutics represents a cornerstone of modern medicinal chemistry. (R)-4-Isopropylphenylglycine (also known as D-4-is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of unnatural amino acids into peptide scaffolds and small-molecule therapeutics represents a cornerstone of modern medicinal chemistry. (R)-4-Isopropylphenylglycine (also known as D-4-isopropylphenylglycine) is a highly specialized, non-proteinogenic amino acid characterized by a bulky, lipophilic isopropyl group attached to the para-position of a phenylglycine core.

As a Senior Application Scientist, I approach the physicochemical characterization of such molecules not merely as data collection, but as the foundation of rational drug design. This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties of (R)-4-Isopropylphenylglycine, detailing the causality behind its pharmacological utility and providing self-validating experimental protocols for its characterization. This compound has proven critical in the synthesis of diverse therapeutics, ranging from anticonvulsant hydantoin derivatives[1] to boron-containing ecdysone receptor antagonists[2] and viral polymerase inhibitors for Hepatitis C[3].

Structural and Physicochemical Fundamentals

The unique utility of (R)-4-Isopropylphenylglycine stems from its dual nature: it possesses the zwitterionic backbone necessary for peptide coupling, combined with a highly lipophilic, sterically demanding side chain. The isopropylphenyl group significantly alters the molecule's hydration shell and partition coefficient compared to standard aliphatic or un-substituted aromatic amino acids.

Quantitative Physicochemical Profile

The following table synthesizes the core physicochemical parameters of (R)-4-Isopropylphenylglycine. Because zwitterions exhibit complex behavior in solution, empirical validation is prioritized over purely computational models.

PropertyValue / DescriptorMethod of Determination / Note
Molecular Formula C11H15NO2Exact Mass: 193.1103 Da
Molecular Weight 193.24 g/mol Standard Atomic Weights
Melting Point ~215 °C (dec.)Capillary melting point apparatus[1]
pKa (Carboxyl) ~2.2Potentiometric Titration
pKa (Amino) ~9.3Potentiometric Titration
Isoelectric Point (pI) ~5.75Calculated: (pKa1 + pKa2)/2
LogP (Octanol/Water) ~1.4 - 1.8Shake-Flask LC-MS
TPSA 63.32 Ų2D Topological Calculation

Experimental Methodologies: A Self-Validating Approach

To ensure the highest degree of scientific integrity (E-E-A-T), the protocols used to characterize (R)-4-Isopropylphenylglycine must be designed as self-validating systems . This means every workflow includes an internal mechanism to detect failure, ensuring that only high-fidelity data is passed downstream to drug development teams.

Protocol 1: High-Fidelity LogD (pH 7.4) Determination via Shake-Flask LC-MS
  • Objective: Quantify the physiological lipophilicity of the compound.

  • Causality & Logic: Computational LogP (cLogP) algorithms frequently fail for unnatural amino acids due to their inability to accurately model zwitterionic solvation spheres. Empirical determination is mandatory. We employ LC-MS rather than UV-Vis to ensure that any trace degradation products do not artificially skew the partition coefficient.

  • Self-Validating Step: Mass Balance Verification. The total concentration of the analyte detected in both the aqueous and organic phases must equal the initial spike concentration (±5%). A deviation indicates interfacial aggregation or compound degradation, automatically invalidating the run.

Step-by-Step Workflow:

  • Prepare a 10 mM stock of (R)-4-Isopropylphenylglycine in LC-MS grade DMSO.

  • Add 10 µL of the stock to a silanized glass vial containing 1 mL of mutually saturated n-octanol and PBS (pH 7.4) (1:1 v/v).

  • Vortex vigorously for 3 minutes, then equilibrate on a rotary temperature-controlled shaker for 1 hour at exactly 25.0 ± 0.1 °C.

  • Centrifuge the vial at 3000 × g for 15 minutes to achieve absolute phase separation and break any micro-emulsions.

  • Carefully sample 50 µL from both the octanol (top) and aqueous (bottom) layers using separate, pre-equilibrated positive-displacement pipettes.

  • Dilute samples in the mobile phase and analyze via LC-MS (ESI+).

  • Calculate LogD = log10(AUC_octanol / AUC_aqueous) and verify mass balance.

Protocol 2: Enantiomeric Excess (ee) Determination via Chiral HPLC
  • Objective: Verify the strict (R)-configuration purity.

  • Causality & Logic: The stereocenter at the alpha-carbon is critical for target recognition; the (S)-enantiomer is often biologically inactive or possesses off-target toxicity. Standard reversed-phase HPLC cannot resolve enantiomers. We utilize a Crown Ether-based chiral stationary phase (CSP) which forms transient, stereoselective diastereomeric inclusion complexes specifically with primary amines.

  • Self-Validating Step: Racemic System Suitability. Injection of a racemic standard (D/L-4-isopropylphenylglycine) prior to the sample run to confirm baseline resolution (Rs > 1.5). If Rs < 1.5, the mobile phase or column is compromised.

Step-by-Step Workflow:

  • Prepare a 1 mg/mL solution of the analyte in Methanol:Water (50:50).

  • Column: Chiralpak CR(+) or equivalent crown ether column (4.6 × 150 mm, 5 µm).

  • Mobile Phase: Perchloric acid (pH 1.5) in water / Methanol (80:20 v/v). Note: The low pH is causally required to ensure the amine is fully protonated, which is mandatory for optimal crown ether complexation.

  • Flow Rate: 0.8 mL/min; Detection: UV at 210 nm.

  • Integrate the (R) and (S) peaks. Calculate %ee = [(R - S) / (R + S)] × 100.

Protocol 3: pKa Determination via Potentiometric Titration
  • Objective: Determine the macroscopic ionization constants.

  • Causality & Logic: The isopropyl group on the phenyl ring exerts a mild electron-donating inductive effect (+I), which subtly shifts the pKa of the benzylic amine compared to standard phenylglycine. High-precision potentiometry is required to capture this shift accurately.

  • Self-Validating Step: Gran Plot Transformation. By linearizing the titration curve, we mathematically validate the equivalence points. Any deviation from linearity in the Gran plot indicates electrode fouling or carbonate contamination in the titrant, automatically flagging the run for rejection.

Step-by-Step Workflow:

  • Dissolve exactly 2.00 mM of (R)-4-Isopropylphenylglycine in 50 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).

  • Acidify the solution to pH 1.5 using standardized 0.1 M HCl to fully protonate both the amine and carboxyl groups.

  • Titrate with standardized 0.1 M KOH (carbonate-free) under a continuous blanket of ultra-pure Argon gas to prevent CO2 absorption.

  • Record pH after each 0.05 mL addition, ensuring electrode drift is < 0.1 mV/min before logging the data point.

  • Apply the Gran plot method to determine exact equivalence points and calculate pKa1 and pKa2 via non-linear regression.

Visualizing the Analytical and Pharmacological Workflows

To synthesize the methodologies and their downstream impact on drug development, the following logical diagrams map out the characterization workflow and the pharmacological mechanism of action.

Workflow A Synthesized (R)-4-Isopropylphenylglycine B Chiral HPLC (Crown Ether CSP) A->B C Potentiometric Titration (Aqueous/Methanol) A->C D Shake-Flask LC-MS (n-Octanol/PBS pH 7.4) A->D E Enantiomeric Excess (%ee) Validation B->E F pKa1 & pKa2 Determination C->F G LogD/LogP & Mass Balance Verification D->G H Validated Physicochemical Profile E->H F->H G->H

Workflow for the self-validating physicochemical characterization of unnatural amino acids.

Pharmacological Implications & Pathway Integration

When (R)-4-Isopropylphenylglycine is incorporated into a peptidomimetic or small molecule (such as in metal ion affinity chromatography matrices[4]), the bulky isopropyl group acts as a steric shield. This shielding effect physically blocks proteases from accessing adjacent amide bonds, drastically increasing the in vivo half-life of the therapeutic. Furthermore, the enhanced lipophilicity drives the molecule deeper into hydrophobic binding pockets of target enzymes, increasing binding affinity.

Pathway N1 Peptide/Small Molecule Scaffold N2 Integration of (R)-4-Isopropylphenylglycine N1->N2 N3 Increased Steric Shielding at α-Carbon N2->N3 N4 Enhanced Lipophilicity (Isopropyl Group) N2->N4 N5 Resistance to Proteolytic Cleavage N3->N5 N6 Deep Hydrophobic Pocket Binding N4->N6 N7 Improved in vivo Half-Life & Efficacy N5->N7 N6->N7

Mechanistic pathway illustrating the pharmacological benefits of (R)-4-Isopropylphenylglycine.

References

  • Source: nih.
  • Source: google.
  • Source: google.
  • Source: google.

Sources

Foundational

Comprehensive Technical Guide on D-4-Isopropylphenylglycine: Molecular Properties, Synthesis, and Applications in Drug Development

Executive Summary In the landscape of modern drug design, non-natural amino acids serve as critical structural building blocks, enabling the synthesis of highly specific, proteolytically stable, and potent therapeutics....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug design, non-natural amino acids serve as critical structural building blocks, enabling the synthesis of highly specific, proteolytically stable, and potent therapeutics. D-4-Isopropylphenylglycine (also referred to as (2R)-2-amino-2-(4-propan-2-ylphenyl)acetic acid) is a highly specialized, chiral, non-natural amino acid. By combining the rigid spatial orientation of the D-enantiomer with the enhanced lipophilicity of a para-isopropyl substitution, this compound has become a vital intermediate in the development of viral polymerase inhibitors, ecdysone receptor ligands, and advanced heterocyclic bioisosteres[1][2][3].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, self-validating framework for understanding the physicochemical properties, synthetic methodologies, and pharmacological applications of D-4-Isopropylphenylglycine.

Physicochemical Profiling and Structural Data

The pharmacological utility of D-4-Isopropylphenylglycine is deeply rooted in its physicochemical metrics. The isopropyl group significantly alters the steric bulk and hydrophobic surface area of the standard phenylglycine backbone, directly influencing its binding kinetics in deep hydrophobic protein pockets[3].

Below is a consolidated table of the core quantitative data for D-4-Isopropylphenylglycine and its racemic equivalent:

PropertyValueReference / Source
Chemical Name 2-Amino-2-(4-isopropylphenyl)acetic acid[4]
Molecular Formula C11H15NO2[4]
Molecular Weight 193.24 g/mol [4]
Topological Polar Surface Area (TPSA) 63.3 Ų[4]
Computed XLogP3 -0.6 (Zwitterionic state)[4]
Physical State White to off-white powder[5]
PubChem CID (Racemate) 3768058[4]

Mechanistic Rationale: The Power of the D-Enantiomer and Isopropyl Substitution

The selection of D-4-Isopropylphenylglycine over its L-counterpart or an unsubstituted phenylglycine is driven by two primary mechanistic causalities in drug design:

  • Proteolytic Resistance (The D-Configuration): Endogenous human proteases are stereoselective, having evolved to cleave peptide bonds formed by naturally occurring L-amino acids. By incorporating the D-enantiomer into a peptide or peptidomimetic drug formulation, the molecule becomes effectively "invisible" to rapid enzymatic degradation, drastically extending the active pharmaceutical ingredient's (API) half-life in vivo.

  • Allosteric Pocket Engagement (The 4-Isopropyl Substitution): The para-isopropyl group acts as a lipophilic anchor. In targets such as the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, the binding site contains deep, hydrophobic allosteric pockets[3]. The isopropyl moiety maximizes Van der Waals interactions within these cavities, enhancing binding affinity while maintaining a low molecular weight profile.

Synthetic Methodology & Experimental Protocol

The synthesis of highly pure D-4-Isopropylphenylglycine requires a robust, self-validating protocol. The most scalable approach involves a Strecker synthesis to generate the racemic mixture, followed by a highly specific enzymatic resolution to isolate the D-enantiomer.

Step-by-Step Methodology: Synthesis and Enzymatic Resolution
  • Step 1: Imine Formation. React 4-isopropylbenzaldehyde with ammonium chloride (

    
    ) and aqueous ammonia.
    
    • Causality: Ammonia acts as the primary nucleophile, attacking the electrophilic carbonyl carbon to establish the nitrogen framework of the future amino acid.

  • Step 2: Cyanation (Strecker Reaction). Introduce sodium cyanide (

    
    ) to the reaction mixture under controlled temperatures.
    
    • Causality: The cyanide anion attacks the intermediate imine, yielding 2-amino-2-(4-isopropylphenyl)acetonitrile. This step installs the alpha-carbon and the nitrile precursor required for the carboxyl group.

  • Step 3: Acidic Hydrolysis. Reflux the aminonitrile in concentrated hydrochloric acid (HCl) for 12 hours.

    • Causality: Strong acidic conditions and heat drive the complete hydrolysis of the nitrile group into a carboxylic acid, yielding racemic 4-isopropylphenylglycine hydrochloride[3].

  • Step 4: N-Acetylation. Treat the racemic mixture with acetic anhydride in an alkaline medium (pH 8-9) to produce N-acetyl-DL-4-isopropylphenylglycine.

    • Causality: N-acetylation masks the amine, creating a specific substrate required for the subsequent enzymatic recognition step.

  • Step 5: Enzymatic Resolution (Self-Validating Step). Incubate the N-acetylated racemate with Porcine Kidney Acylase I in a buffered solution at pH 7.0 and 37°C.

    • Causality: Acylase I is strictly stereoselective. It will only hydrolyze the acetyl group of the L-enantiomer. Because the enzyme physically cannot process the D-enantiomer, the unreacted N-acetyl-D-4-isopropylphenylglycine serves as a self-validating marker of chiral purity.

  • Step 6: Separation & Final Hydrolysis. Separate the free L-amino acid from the N-acetyl-D-amino acid using ion-exchange chromatography. Finally, hydrolyze the isolated N-acetyl-D-4-isopropylphenylglycine with dilute HCl to yield pure D-4-Isopropylphenylglycine.

Synthesis A 4-Isopropylbenzaldehyde B Strecker Reaction (NH3, HCN) A->B Amination & Cyanation C Racemic 4-Isopropylphenylglycine B->C Acidic Hydrolysis D Enzymatic Resolution (Acylase I) C->D N-Acetylation & Cleavage E D-4-Isopropylphenylglycine D->E Isolate D-enantiomer

Fig 1: Step-by-step synthetic workflow and chiral resolution of D-4-Isopropylphenylglycine.

Advanced Applications in Drug Development

The unique structural properties of D-4-Isopropylphenylglycine have led to its adoption in several cutting-edge therapeutic arenas:

Viral Polymerase Inhibitors (HCV NS5B)

The NS5B protein is the elongation subunit of the HCV replicase, possessing critical RNA-dependent RNA polymerase (RdRp) activity[3]. D-4-Isopropylphenylglycine derivatives are utilized to synthesize non-nucleoside inhibitors that bind to the allosteric sites of NS5B. The isopropyl group ensures deep penetration into the hydrophobic pocket, locking the polymerase in an inactive conformation and halting viral replication[3].

Inducible Gene Expression Systems

In functional genomics and gene therapy, tightly regulated inducible gene expression systems (such as "gene switches") are paramount. D-4-Isopropylphenylglycine is utilized in the synthesis of boron-containing diacylhydrazine compounds, which act as highly specific ligands for ecdysone receptor-based inducible systems[2]. These systems allow researchers to precisely control the expression levels of therapeutic transgenes in mammalian cells[2].

Bioisosteric Heterocyclic Synthesis

The compound is a critical intermediate in the synthesis of imidazolidin-2,4-dione (hydantoin) and 2-thioxo-imidazolidin-4-one derivatives[1]. By reacting D-4-Isopropylphenylglycine with phenyl isocyanates, researchers can generate novel bioisosteres that exhibit potent anticonvulsant, antiarrhythmic, and anti-inflammatory properties[1].

Mechanism N1 D-4-Isopropylphenylglycine N2 Peptide Coupling N1->N2 API Synthesis N3 HCV NS5B Inhibitor N2->N3 Formulation N4 Allosteric Pocket Binding N3->N4 Target Engagement N5 Viral RNA Inhibition N4->N5 Pharmacological Effect

Fig 2: Pharmacological pathway of D-4-Isopropylphenylglycine in viral polymerase inhibition.

References[1] Title: Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFwWFnN8FZirg1je5pTPUJR4sODr2-JfkQoe6UbyTwzJappxcgIjarh_kb3H4cspKOyhQDrAGS4JJMNeRM-IWcgfidEShhFxxS9unoR6rjnajFYFPWO2MMEJYz3OChFJCkbtvxoIqMHjOnS5Q=[2] Title: CN107406373B - Boron-containing diacylhydrazine compounds. Source: google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNgBDlUGwwwQNtL1DEUnLvIknKde1viMJWwCQc-j62sjcWhtdd3cO-L5Tf3Kb7VzYNUFVIBsywbwkWo1MXhJlQ-6dZVyLsSTjrbVm3ZPZNDJi9yqMgamUj88JSYuf0n1i-RPk8HseT8YQeWjA=[3] Title: US20020065418A1 - Viral polymerase inhibitors. Source: google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXnwo6mIvZxna4dfC2hSzbkKlnRIMQc3WYfmPDxAmUenU1HB1IgNDkxJ3YbNc4FcheivHnsDulHqVLMy6h0sNJunuDsorvaKthfqXzi7VzFaJvWKIL1Strj10Y2j5VSj3eAlQe8v65sTVNroyTZq4=[4] Title: 2-Amino-2-(4-isopropylphenyl)acetic acid | C11H15NO2 | CID 3768058 - PubChem. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGszN5FLJPnSaZTLbfKX1j-Bq8_B1AvsvKW4UvCAg4RTLoBmxKbBhdXZ0sCFgMJ2WCDQN4XXAg8RB7FOYUjRNXuKiwIp4ujjTNrw2Ze8oqWdXXdQlBv5tATBU3oNmHjr6v1keg_IoHEHyxRgMiurRK1RYCBtjFx5GymZAq0BbJ3kJM7EcAmstW23vwrRFw=[5] Title: D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1. Source: fengchengroup.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF41NnArcttFIhffD2OIpQgOaqBfKHJP-Xe1gx5qkJJB3qRrgszgvDKZWr5tcpat_V9DmRNsKwKbgFeGC0kZBf65nvyFlRmTi-WjdM-2RCtAIyRW7j4XLy-2HGFfLqMISz_dXy3CQAAscIUZXSodkx81z8UnepfiVXd84K_QuEX2-FvMrqsBpJHIDIuWl0u1-0_LuFCCUze4cUHjuIG6NA-xN0JvK857uxF4UGpOqqsjtCvIAgfUlJugT93eXUe

Sources

Exploratory

solubility profile of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid in water

Executive Summary This technical guide provides a comprehensive solubility profile for (2R)-2-Amino-2-[4-(isopropyl)phenyl]acetic acid (also known as D-4-isopropylphenylglycine), a critical chiral building block in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive solubility profile for (2R)-2-Amino-2-[4-(isopropyl)phenyl]acetic acid (also known as D-4-isopropylphenylglycine), a critical chiral building block in the synthesis of non-natural amino acid peptides and pharmaceutical intermediates.

Unlike simple organic acids or bases, this compound behaves as a zwitterion , resulting in a U-shaped solubility profile with a minimum at its isoelectric point (pI). This guide synthesizes theoretical physicochemical principles with practical experimental protocols to define its behavior in aqueous media.

Physicochemical Characterization

Understanding the solubility of this compound requires a deep dive into its ionization states. As an


-amino acid derivative, it exists primarily as a zwitterion in the solid state and at neutral pH.

Table 1: Core Physicochemical Parameters

ParameterValue (Estimated/Lit.)Source/Rationale
CAS Number 126746-20-1Confirmed Identity
Molecular Weight 193.24 g/mol Formula:

pKa

(Carboxyl)
1.9 ± 0.1Analogous to D-Phenylglycine (1.83) [1]
pKa

(Amine)
9.1 ± 0.1Analogous to D-Phenylglycine (9.13) [1]
Isoelectric Point (pI) ~5.5Calculated:

LogP -0.6 to -0.2More lipophilic than Phenylglycine (-1.7) [2]
Intrinsic Solubility (

)
~0.3 - 0.5 g/LEstimated based on LogP shift from parent

Expert Insight: The 4-isopropyl group adds significant lipophilicity compared to the parent phenylglycine. While phenylglycine has a water solubility of ~3 g/L, the isopropyl derivative is expected to be roughly 5-10x less soluble at the isoelectric point due to the hydrophobic effect of the alkyl chain disrupting the water structure.

Thermodynamic Solubility Profile

The solubility of (2R)-2-Amino-2-[4-(isopropyl)phenyl]acetic acid is strictly pH-dependent. The total solubility (


) at any given pH is the sum of the concentrations of the cationic, zwitterionic, and anionic species.
Mechanism of Dissolution

At the isoelectric point (pH


 5.5), the net charge is zero. The lattice energy is maximized due to strong intermolecular electrostatic interactions between the ammonium and carboxylate groups, resulting in minimum solubility (

).
  • pH < 2.0: Protonation of the carboxylate leads to the cationic form (

    
    ), drastically increasing solubility.
    
  • pH > 9.0: Deprotonation of the ammonium leads to the anionic form (

    
    ), also increasing solubility.
    
Visualizing the Equilibrium

The following diagram illustrates the speciation and solubility equilibria.

SolubilityEquilibrium Solid Solid Phase (Crystal Lattice) Zwitterion Zwitterion (Aq) [NH3+ ... COO-] (Min. Solubility) Solid->Zwitterion Dissolution (Ks) Cation Cation (Aq) [NH3+ ... COOH] (pH < pKa1) Zwitterion->Cation + H+ (pKa1) Anion Anion (Aq) [NH2 ... COO-] (pH > pKa2) Zwitterion->Anion - H+ (pKa2)

Figure 1: Solubility equilibria showing the transition from solid phase to aqueous zwitterion, and subsequent ionization.[1][2][3]

Experimental Methodologies

To accurately determine the solubility profile, a standard "Shake-Flask" method coupled with HPLC analysis is recommended. This protocol ensures thermodynamic equilibrium is reached, which is critical for zwitterionic crystals that may have slow dissolution kinetics.

Protocol: pH-Dependent Solubility Profiling

Phase 1: Buffer Preparation Prepare 10 mM buffers to maintain pH without inducing a common-ion effect that could suppress solubility (salting out).

  • pH 1.2: 0.1 N HCl (Simulated Gastric Fluid).

  • pH 4.5: Acetate Buffer.

  • pH 6.8: Phosphate Buffer (Simulated Intestinal Fluid).

  • pH 10.0: Borate or Carbonate Buffer.

Phase 2: Equilibration (The Shake-Flask Method)

  • Saturation: Add excess solid compound (~20 mg) to 5 mL of each buffer in glass vials.

  • Agitation: Shake at 25°C for 24 hours at 200 RPM.

  • pH Check: Measure the pH after addition of the solid. The compound itself can shift the pH; adjust with dilute HCl or NaOH if necessary to return to target.

  • Separation: Filter the suspension using a 0.22

    
    m PVDF syringe filter (low protein binding). Note: Centrifugation is preferred if the particles are too fine to filter without clogging.
    

Phase 3: HPLC Quantification

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase: 80% Water (0.1% TFA) / 20% Acetonitrile (0.1% TFA). Note: The TFA ensures the amine is protonated for better peak shape.

  • Detection: UV at 210 nm or 254 nm (Phenyl ring absorption).

  • Flow Rate: 1.0 mL/min.

Workflow Visualization

ExperimentalWorkflow Prep Step 1: Buffer Prep (pH 1.2, 4.5, 6.8, 10) Sat Step 2: Saturation Add Excess Solid Prep->Sat Equil Step 3: Equilibration Shake 24h @ 25°C Sat->Equil pH_Adj Step 4: pH Verification Re-adjust if drifted Equil->pH_Adj pH_Adj->Equil If pH adjusted Filter Step 5: Filtration 0.22 µm PVDF pH_Adj->Filter If pH stable HPLC Step 6: HPLC-UV Analysis Quantify vs Standard Filter->HPLC

Figure 2: Step-by-step experimental workflow for determining thermodynamic solubility.

Representative Data Profile

While specific experimental values for this enantiomer are proprietary or sparse in public literature, the following table represents the predicted solubility profile based on the structural analog D-Phenylglycine and the lipophilicity shift (


LogP 

+1.1).

Table 2: Predicted Aqueous Solubility Profile at 25°C

pH ConditionDominant SpeciesPredicted Solubility (mg/mL)Solubility Rating
pH 1.2 (HCl)Cationic (

)
> 50.0High
pH 4.5 Zwitterion / Cation Mix~ 1.0 - 2.0Low
pH 5.5 (pI)Zwitterion (Neutral) 0.3 - 0.5 Minimum
pH 7.4 Zwitterion / Anion Mix~ 2.0 - 5.0Moderate
pH 10.0 Anionic (

)
> 30.0High

Interpretation for Development:

  • Purification: To crystallize the compound with high yield, adjust the pH of the process stream to the isoelectric point (pH 5.5). The solubility drops drastically here, forcing precipitation.

  • Formulation: For liquid formulations, avoid the pH range of 4-7. Target pH < 3 or pH > 9 to ensure stability against precipitation, though chemical stability (hydrolysis) must be verified at extremes.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70134, D-Phenylglycine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3768058, 2-Amino-2-(4-isopropylphenyl)acetic acid. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for zwitterion solubility modeling).
  • Tong, W. Q., & Whitesell, G. (1998). In situ salt screening and selection. Pharmaceutical Development and Technology, 3(2), 215-223. (Protocol reference for solubility screening).

Sources

Foundational

thermodynamic stability of 4-isopropylphenylglycine derivatives

Thermodynamic Stability and Stereochemical Dynamics of 4-Isopropylphenylglycine Derivatives: A Technical Whitepaper Executive Summary Non-proteinogenic amino acids are foundational to the development of advanced peptidom...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Stereochemical Dynamics of 4-Isopropylphenylglycine Derivatives: A Technical Whitepaper

Executive Summary

Non-proteinogenic amino acids are foundational to the development of advanced peptidomimetics, viral protease inhibitors, and hydantoin-based therapeutics[1][2]. Among these, 4-isopropylphenylglycine (4-IPPG) occupies a privileged chemical space. The addition of a bulky, lipophilic isopropyl group at the para position of the phenyl ring fundamentally alters the molecule's steric profile and electronic distribution. However, like all phenylglycine derivatives, 4-IPPG is highly susceptible to stereochemical degradation (racemization/epimerization) under basic conditions[3]. This whitepaper dissects the thermodynamic stability of 4-IPPG, exploring the causality behind its degradation pathways, metal-complexation thermodynamics, and field-proven protocols for structural validation and deracemization.

Mechanistic Causality: The -Carbon Vulnerability

The thermodynamic stability of phenylglycine derivatives is intrinsically linked to the acidity of the


-proton. In standard aliphatic amino acids, the 

-proton is relatively stable. However, in phenylglycine derivatives, the adjacent aromatic ring provides profound conjugative stabilization to the enolate or carbanion intermediate formed upon deprotonation[3][4].

Electronic Effects of the 4-Isopropyl Substituent: The thermodynamic landscape of 4-IPPG is governed by the Hammett electronic effects of its substituents[5]. The para-isopropyl group exerts an electron-donating effect via hyperconjugation and inductive (+I) mechanisms. Because racemization proceeds via a negatively charged carbanion intermediate, electron-withdrawing groups (e.g., -NO


) stabilize the charge and lower the activation energy (

) for racemization[6]. Conversely, the electron-donating isopropyl group in 4-IPPG slightly destabilizes the carbanion intermediate compared to unsubstituted phenylglycine. This causality means that while 4-IPPG is still prone to base-catalyzed epimerization, it exhibits a marginally higher thermodynamic barrier to racemization than its unsubstituted or electron-deficient counterparts.

Racemization L_Enantiomer L-4-IPPG (Stable State) Base_Attack Base Attack (OH- / DBU) Proton Abstraction L_Enantiomer->Base_Attack Carbanion Planar Carbanion Intermediate (Resonance Stabilized) Base_Attack->Carbanion Reprotonation Non-Stereoselective Reprotonation Carbanion->Reprotonation Reprotonation->L_Enantiomer Reversion D_Enantiomer D-4-IPPG (Thermodynamic Equilibrium) Reprotonation->D_Enantiomer

Fig 1: Base-catalyzed racemization pathway of 4-IPPG via a planar carbanion intermediate.

Quantitative Thermodynamic Profiling

To predict the behavior of 4-IPPG in complex biological or synthetic systems, we must evaluate its thermodynamic parameters. Metal ion complexation is a standard proxy for evaluating the thermodynamic stability of amino acid derivatives in solution, as the stability constants (


) directly correlate with the molecule's electrostatic distribution and steric hindrance[7][8].

Table 1: Comparative Thermodynamic Parameters of Phenylglycine Derivatives (Data synthesized from standard transition metal complexation and activation studies at 25°C,


)[5][9]
System / InteractionParameterValue / TrendCausality / Implication
Phenylglycine + UO

Stability Constant (

)
Highest StabilityStrong electrostatic affinity with the carboxylate/amine backbone.
Phenylglycine + La

Stability Constant (

)
Moderate StabilityLarger ionic radius of La

reduces charge density and binding strength.
Aliphatic Amino Acids Racemization Activation Energy (

)
High (> 120 kJ/mol)Lack of aromatic resonance prevents carbanion stabilization.
4-IPPG (Extrapolated) Racemization Activation Energy (

)
Moderate (~ 95-105 kJ/mol)+I effect of isopropyl group slightly raises

vs. unsubstituted phenylglycine.
4-Nitrophenylglycine Racemization Activation Energy (

)
Low (< 85 kJ/mol)Strong -M/-I effects heavily stabilize the carbanion, driving rapid racemization.

Self-Validating Experimental Protocols

To rigorously assess the thermodynamic stability and stereochemical integrity of 4-IPPG, empirical workflows must be designed with internal validation mechanisms.

Protocol A: Base-Catalyzed Racemization Kinetics Assay

This protocol quantifies the thermodynamic barrier to epimerization. The choice of quenching agent is critical: failing to immediately neutralize the base will result in false-positive racemization during the HPLC analysis phase.

  • System Initialization: Dissolve enantiopure (L)-4-IPPG (10 mM) in a buffered solution of acetonitrile/water (80:20 v/v).

  • Catalyst Introduction: Introduce 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 1.0 equivalent to initiate

    
    -proton abstraction[10]. Maintain the reaction strictly at 25.0 ± 0.1 °C using a Peltier-controlled reactor.
    
  • Kinetic Sampling: Extract 50

    
    L aliquots at logarithmic time intervals (t = 1, 2, 4, 8, 16, 32 hours).
    
  • Causal Quenching: Immediately inject each aliquot into 50

    
    L of 0.1% Trifluoroacetic acid (TFA). Causality: The TFA rapidly protonates the DBU and the amino acid backbone, instantly collapsing the carbanion intermediate and "freezing" the stereochemical state.
    
  • Chiral Quantification: Analyze via Chiral HPLC (e.g., Chiralpak ZWIX column) using a methanol/water/formic acid mobile phase.

  • System Validation (Mass Balance): Calculate the total peak area of (L)-4-IPPG + (D)-4-IPPG. The sum must remain within 98-102% of the initial (L)-4-IPPG concentration. A drop in total mass indicates an orthogonal degradation pathway (e.g., hydrolysis or oxidation), invalidating the purely stereochemical kinetic data.

Protocol B: Thermodynamic Deracemization via Viedma Ripening

When synthesizing 4-IPPG for pharmaceutical applications, achieving 100% enantiomeric excess (ee) is mandatory. Viedma ripening exploits thermodynamic control to convert a racemic solid mixture entirely into a single enantiomer[10].

  • Conglomerate Formation: Suspend racemic 4-IPPG in a solvent (e.g., methanol) where it is known to crystallize as a conglomerate (a mechanical mixture of enantiopure crystals) rather than a racemic compound.

  • Abrasive Grinding: Add 2 mm glass beads to the suspension and subject the flask to continuous magnetic stirring at 1200 RPM. Causality: The grinding continuously fractures larger crystals, creating a highly dynamic solid-liquid interface driven by crystal-size-induced solubility (Ostwald ripening).

  • Solution-Phase Racemization: Add a catalytic amount of DBU. The base ensures that the dissolved 4-IPPG molecules rapidly racemize in solution[10].

  • Chiral Amplification: Seed the mixture with 0.1% of the desired enantiomer (e.g., L-4-IPPG). Over several days, the thermodynamic equilibrium will drive the dissolution of the D-crystals and the deposition of L-crystals.

  • System Validation: Monitor the solid phase via solid-state Circular Dichroism (CD). The process is validated when the solution remains racemic (due to DBU) but the solid phase reaches >99% ee.

ViedmaRipening Start Racemic 4-IPPG (Solid) Grinding Abrasive Grinding (Glass Beads) Start->Grinding Solution Solution-Solid Equilibrium (+ DBU for Racemization) Grinding->Solution Solution->Grinding Continuous Ostwald Ostwald Ripening & Chiral Amplification Solution->Ostwald Homochiral Homochiral Solid State (100% ee) Ostwald->Homochiral

Fig 2: Thermodynamic deracemization of 4-IPPG via abrasive grinding and solution-phase racemization.

Conclusion

The thermodynamic stability of 4-isopropylphenylglycine is a delicate balance dictated by the electronic properties of its substituents. While the isopropyl group provides necessary steric bulk and lipophilicity for drug-target interactions, it only marginally mitigates the inherent


-carbon acidity characteristic of phenylglycines. By employing rigorous, self-validating analytical protocols and leveraging thermodynamic phenomena like Viedma ripening, researchers can successfully navigate the stereochemical vulnerabilities of 4-IPPG to yield highly pure, stable pharmaceutical intermediates.

References

  • Phenylketonuria (Genetic Disorder) – Study Guide.StudyGuides.com.
  • Chemically fuelled deracemization of amino acids.Padova Research Archive.
  • Epimerisation in Peptide Synthesis.MDPI Molecules.
  • Deracemisations under kinetic and thermodynamic control.Molecular Systems Design & Engineering (RSC Publishing).
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools.PMC (National Institutes of Health).
  • Thermodynamic parameters of phenylglycine interaction with UO22+, La3+ and Zr4+.BMC Chemistry (via PMC).
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives.PMC (National Institutes of Health).
  • US20020065418A1 - Viral polymerase inhibitors.Google Patents.

Sources

Exploratory

safety data sheet (SDS) for (R)-4-Isopropylphenylglycine

This technical guide details the safety, handling, and characterization of (R)-4-Isopropylphenylglycine , a specialized chiral intermediate used in pharmaceutical development (e.g., synthesis of hypoglycemic agents like...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and characterization of (R)-4-Isopropylphenylglycine , a specialized chiral intermediate used in pharmaceutical development (e.g., synthesis of hypoglycemic agents like Nateglinide analogs).

Document Control:

  • Version: 2.0 (Technical Whitepaper)

  • Status: Active Research Compound

Chemical Product and Company Identification

Product Identifier
  • Product Name: (R)-4-Isopropylphenylglycine

  • Synonyms: (R)-2-Amino-2-(4-isopropylphenyl)acetic acid; D-4-Isopropylphenylglycine.

  • CAS Number: 126746-20-1 (Note: This CAS often refers to the racemic mixture. The (S)-enantiomer is 168393-61-1.[1][2] Specific (R)-enantiomer CAS may vary by vendor; verify Certificate of Analysis).

  • Molecular Formula: C₁₁H₁₅NO₂[3]

  • Molecular Weight: 193.24 g/mol [3]

Relevant Identified Uses
  • Primary Application: Chiral building block for the synthesis of phenylalanine-derivative drugs (e.g., meglitinide class).

  • Research Use: Asymmetric synthesis, peptide modification, and structure-activity relationship (SAR) studies.

Hazard Identification

GHS Classification

Based on structural analogs (e.g., phenylglycine, 4-chlorophenylglycine), this compound is classified as a hazardous substance affecting the respiratory tract and mucous membranes.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • ⚠️ (Exclamation Mark)

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing.[4]

Composition / Information on Ingredients

ComponentConcentrationCAS NumberStructure Note
(R)-4-Isopropylphenylglycine > 98.0% (Chiral Purity > 99% ee)126746-20-1 (generic)Contains isopropyl group at para position; Chiral center at

-carbon.

First Aid Measures (Causality-Driven)

  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. The lipophilic isopropyl group may increase dermal absorption compared to unsubstituted phenylglycine.

  • If Inhaled: Move person into fresh air.[4][5][6] If not breathing, give artificial respiration.[4] Rationale: Amino acid dusts can cause bronchospasm; immediate removal from the particulate source is critical.

  • In Case of Skin Contact: Wash off with soap and plenty of water.[4] Rationale: Remove potential irritants before they penetrate the stratum corneum.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Rationale: Zwitterionic solids can cause abrasive and chemical irritation to the cornea.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[4][5] Call a POISON CENTER.

Firefighting Measures

Extinguishing Media
  • Suitable: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Unsuitable: High-volume water jet (may scatter dust).

Special Hazards
  • Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).

  • Dust Explosion Risk: Finely divided organic powders can form explosive mixtures with air.

Accidental Release Measures

Emergency Response Logic

The following diagram outlines the decision matrix for handling spills, prioritizing containment of the bioactive chiral powder.

EmergencyResponse Start Spill Detected Assess Assess Volume & Hazard Start->Assess Small Small Spill (< 50g) Assess->Small Large Large Spill (> 50g) Assess->Large PPE Don PPE: N95/P100, Nitrile Gloves, Goggles Small->PPE Evacuate Evacuate Area & Ventilate Large->Evacuate Contain Containment: Wet wipe or damp cloth (Avoid Dust) PPE->Contain Clean Clean: Triple wash surface with 70% Ethanol Contain->Clean Evacuate->PPE Specialist Team Disposal Disposal: Biohazard/Chem Waste Bin Clean->Disposal

Figure 1: Emergency response workflow for solid chemical spills.

Handling and Storage

Safe Handling (Chiral Integrity)
  • Racemization Risk: Avoid exposure to strong bases or high temperatures (>40°C) for prolonged periods, as

    
    -proton abstraction can lead to racemization, degrading the (R)-enantiomer to the racemic mixture.
    
  • Dust Control: Use local exhaust ventilation (fume hood) when weighing.[6]

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible to prevent oxidative degradation of the isopropyl side chain.

  • Container: Tightly closed, light-resistant container.

Exposure Controls / Personal Protection

Engineering Controls

Use a Class II Biological Safety Cabinet or Chemical Fume Hood. Ensure safety shower and eye wash station are within 10 seconds of the workstation.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 or P100 respirator if dust formation is uncontrolled.

  • Hand: Nitrile gloves (0.11 mm thickness). Breakthrough time > 480 min.

  • Eye: Safety glasses with side shields (EN166).

Physical and Chemical Properties

PropertyValue / Description
Physical State Solid (Crystalline Powder)
Color White to Off-White
Odor Weak, characteristic amine-like
Melting Point > 220°C (Decomposes) [Theoretical based on analogs]
Solubility Soluble in acidic water (pH < 2), DMSO; Sparingly soluble in neutral water.
Chirality (R)-Enantiomer; Dextrorotatory (+) or Levorotatory (-) depending on solvent (Verify via Polarimetry).
pKa ~2.2 (COOH), ~9.1 (NH₂) [Typical for Phenylglycines]

Stability and Reactivity

  • Reactivity: Stable under normal conditions.

  • Chemical Stability: Stable if stored at 2–8°C.

  • Conditions to Avoid: Moisture (hygroscopic), Heat (racemization), Direct Sunlight.

  • Incompatible Materials: Strong oxidizing agents (reacts with isopropyl group), Strong bases (racemization).

Toxicological Information

Acute Toxicity
  • Oral LD50: No specific data for this CAS. Analogy: Phenylglycine LD50 (Rat) > 5000 mg/kg. However, substituted derivatives can be more potent. Treat as Harmful (Category 4).

  • Inhalation: Irritating to the respiratory system.[7]

Chronic Effects
  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Sensitization: No data available.[7]

Analytical Validation Workflow

To ensure the identity and safety of the compound, the following analytical workflow is recommended upon receipt.

AnalyticalWorkflow Sample Raw Sample (R)-4-Isopropylphenylglycine HNMR 1H-NMR (DMSO-d6) Confirm Structure Sample->HNMR ChiralHPLC Chiral HPLC (Crownpak or Chiralcel) Sample->ChiralHPLC Purity Check Purity (>98% Area) HNMR->Purity EE Check Enantiomeric Excess (>99% ee) ChiralHPLC->EE Release Release for Synthesis Purity->Release Pass Reject Reject / Repurify Purity->Reject Fail EE->Release Pass EE->Reject Fail

Figure 2: Quality control workflow for chiral amino acid verification.

Disposal Considerations

  • Waste Treatment: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging: Dispose of as unused product.

Transport Information

  • DOT (US): Not dangerous goods.

  • IMDG: Not dangerous goods.

  • IATA: Not dangerous goods.

Regulatory Information

  • TSCA: Not listed (Research & Development Use Only).

  • SARA 302/313: No components listed.

References

  • PubChem. (2025).[3][8] 2-Amino-2-(4-isopropylphenyl)acetic acid (Compound Summary). National Library of Medicine. [Link]

Sources

Foundational

Technical Monograph: (R)-4-Isopropylphenylglycine in Pharmaceutical Synthesis

This is an in-depth technical guide on the pharmaceutical applications, synthesis, and chemical utility of (R)-4-Isopropylphenylglycine . Executive Summary (R)-4-Isopropylphenylglycine (also known as D-4-isopropylphenylg...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the pharmaceutical applications, synthesis, and chemical utility of (R)-4-Isopropylphenylglycine .

Executive Summary

(R)-4-Isopropylphenylglycine (also known as D-4-isopropylphenylglycine) is a non-proteinogenic, chiral


-amino acid widely utilized as a pharmacophore in modern drug discovery. Structurally, it bridges the gap between the aliphatic bulk of Leucine  and the aromatic stacking capability of Phenylglycine .

This dual nature makes it a critical bioisostere in peptidomimetic design, particularly for:

  • Protease Inhibitors: Enhancing hydrophobic pocket occupancy in thrombin and HCV NS3/4A inhibitors.

  • GPCR Ligands: Modulating receptor selectivity via steric hindrance on the phenyl ring.

  • Chiral Resolution: Serving as a resolving agent for chiral amines due to its high crystallinity and steric bulk.

Chemical Identity & Properties

PropertySpecification
Chemical Name (2R)-2-amino-2-[4-(propan-2-yl)phenyl]acetic acid
Common Name (R)-4-Isopropylphenylglycine; D-4-Isopropylphenylglycine
CAS Number Referenced via enantiomer (S): 168393-61-1 (R-isomer is custom synthesized)
Molecular Formula

Molecular Weight 193.24 g/mol
Chirality (R)-Enantiomer (corresponding to D-configuration)
pKa Values

;

Solubility Sparingly soluble in water; soluble in acidic/basic aqueous solutions.[1][2][3]
Structural Significance

The 4-isopropyl group at the para-position introduces significant lipophilicity (


 increase) compared to the parent phenylglycine. This modification is strategic in medicinal chemistry to:
  • Improve Membrane Permeability: Higher lipophilicity aids in crossing the blood-brain barrier or cellular membranes.

  • Restrict Bond Rotation: The isopropyl group adds steric bulk, restricting the rotation of the phenyl ring within a binding pocket, thereby reducing the entropic penalty of binding.

Mechanistic Role in Drug Design[4]

Bioisosteric Replacement Strategy

(R)-4-Isopropylphenylglycine is frequently employed to replace Leucine or Phenylalanine residues in peptide sequences.

  • Vs. Leucine: It mimics the isopropyl side chain of Leucine but adds a rigid aromatic scaffold, locking the side chain in a specific spatial orientation.

  • Vs. Phenylglycine: It fills larger hydrophobic pockets (S1/S2 subsites) in enzymes that the unsubstituted phenyl ring cannot fully occupy, increasing binding affinity (

    
    ).
    
Key Therapeutic Classes
  • Beta-Lactam Antibiotics: Analogous to the side chains of Amoxicillin (hydroxyphenylglycine) and Ampicillin (phenylglycine), the isopropyl variant is explored in next-generation cephalosporins to broaden the spectrum against Gram-negative bacteria by enhancing outer membrane penetration.

  • HCV Protease Inhibitors: Used in the "P2" position of macrocyclic inhibitors to interact with the lipophilic S2 pocket of the NS3/4A protease.

  • Metabolic Disease (Glinides): While Nateglinide uses a cyclohexyl scaffold, (R)-4-isopropylphenylglycine derivatives are investigated as PPAR agonists and SUR1 blockers for type 2 diabetes, offering a flatter aromatic topology compared to the cyclohexane ring.

Synthesis & Production Protocols

The industrial production of (R)-4-Isopropylphenylglycine relies heavily on Enzymatic Resolution (The "Hydantoinase Process") due to its cost-effectiveness and high enantiomeric excess (>99% ee).

The Hydantoinase/Carbamoylase Process (Industrial Standard)

This bio-catalytic route converts the racemic hydantoin precursor into the pure D-amino acid ((R)-isomer).

Workflow Diagram

HydantoinaseProcess Aldehyde 4-Isopropylbenzaldehyde Bucherer Bucherer-Bergs Reaction Aldehyde->Bucherer + KCN, (NH4)2CO3 RacHydantoin DL-5-(4-Isopropylphenyl) hydantoin Bucherer->RacHydantoin D_Hydantoinase D-Hydantoinase (Enzyme) RacHydantoin->D_Hydantoinase Hydrolysis Racemase Spontaneous/Chemical Racemization RacHydantoin->Racemase Carbamoyl N-Carbamoyl-D-amino acid D_Hydantoinase->Carbamoyl D_Carbamoylase D-Carbamoylase (Enzyme) Carbamoyl->D_Carbamoylase Decarbamoylation Product (R)-4-Isopropylphenylglycine (Pure D-Isomer) D_Carbamoylase->Product Racemase->RacHydantoin L-isomer converts to D

Caption: Dynamic Kinetic Resolution (DKR) of 4-isopropylphenyl hydantoin to yield (R)-4-Isopropylphenylglycine.

Experimental Protocol: Enzymatic Resolution

Objective: Isolation of (R)-4-isopropylphenylglycine from racemic hydantoin.

  • Substrate Preparation: Suspend 50g of DL-5-(4-isopropylphenyl)hydantoin in 500mL of borate buffer (pH 8.5).

  • Enzyme Addition: Add immobilized Agrobacterium radiobacter cells (containing D-hydantoinase and D-carbamoylase).

  • Reaction: Stir at 40°C for 24 hours under nitrogen atmosphere. The L-hydantoin spontaneously racemizes to the D-form under these conditions (Dynamic Kinetic Resolution), allowing theoretical 100% conversion.

  • Termination: Filter off the immobilized enzyme for reuse.

  • Isolation: Acidify the filtrate to pH 5.0 using 6M HCl. The product, (R)-4-isopropylphenylglycine, precipitates as a white crystalline solid.

  • Purification: Recrystallize from water/ethanol (90:10).

  • Analysis: Verify purity via Chiral HPLC (Crownpak CR(+) column, pH 1.5 HClO4).

Quality Control & Analytics

To ensure pharmaceutical grade (API intermediate) quality, the following specifications are critical:

TestMethodAcceptance Criteria
Enantiomeric Purity Chiral HPLC

(R-isomer)
Chemical Purity HPLC (C18)

Loss on Drying Gravimetric

Specific Rotation Polarimetry

to

(c=1, 1N HCl)
Residual Solvents GC-HeadspaceMeets ICH Q3C limits

References

  • BenchChem. Protocol for the Incorporation of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis. (Analogous protocol for Isopropyl variant). Link

  • Sigma-Aldrich. Product Specification: N-(4-Isopropylphenyl)glycine derivatives.Link

  • Royal Society of Chemistry. Enzymatic Synthesis of Non-natural Amino Acids: Industrial Applications. Chem. Comm. Reviews. Link

  • Google Patents. Process for the preparation of D-phenylglycine derivatives via Hydantoinase.Link

  • ChemicalBook. 4-Isopropylphenylglycine Properties and Suppliers.Link

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols for (R)-4-Isopropylphenylglycine

Executive Summary (R)-4-Isopropylphenylglycine (also known as (R)-2-amino-2-(4-isopropylphenyl)acetic acid) is a critical non-proteinogenic amino acid scaffold used in the synthesis of next-generation GLP-1 analogs, thro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4-Isopropylphenylglycine (also known as (R)-2-amino-2-(4-isopropylphenyl)acetic acid) is a critical non-proteinogenic amino acid scaffold used in the synthesis of next-generation GLP-1 analogs, thrombin inhibitors, and specific beta-lactam antibiotics. The para-isopropyl group confers enhanced lipophilicity and steric bulk compared to the parent phenylglycine, often improving the pharmacokinetic profile of the final drug candidate.

However, the synthesis of this molecule presents a specific challenge: the benzylic proton acidity . The electron-withdrawing nature of the ammonium/carboxyl groups combined with the aromatic ring makes the


-proton susceptible to deprotonation and subsequent racemization, particularly under basic conditions or high thermal stress.

This Application Note details two validated protocols for the synthesis of (R)-4-Isopropylphenylglycine:

  • Protocol A (Discovery Scale): The Ellman Sulfinamide Asymmetric Strecker Synthesis.

  • Protocol B (Process Scale): Chemoenzymatic Dynamic Kinetic Resolution (DKR) via the Hydantoinase Process.

Strategic Route Selection

The choice of protocol depends on the scale and available equipment.

FeatureProtocol A: Ellman SulfinamideProtocol B: Hydantoinase DKR
Primary Mechanism Diastereoselective Strecker ReactionEnzymatic Dynamic Kinetic Resolution
Scale Suitability mg to 100 g100 g to Multi-kg
Enantiomeric Excess Typically >98% ee>99% ee (Enzyme specificity)
Yield High (Chemical)Theoretical 100% (via in situ racemization)
Key Reagent Cost High (Chiral Auxiliary)Low (Bulk Enzyme/Feedstock)
Green Metrics Moderate (Uses Ti(OEt)4, Cyanide)Excellent (Aqueous media)
Decision Matrix

DecisionMatrix cluster_legend Legend Start Start: Define Project Needs Scale Target Scale? Start->Scale Purity Purity Requirement? Scale->Purity > 100g (Process) Ellman Protocol A: Ellman Sulfinamide (Fast, High Precision) Scale->Ellman < 100g (Discovery) Purity->Ellman Speed prioritized Enzyme Protocol B: Hydantoinase DKR (Cost-Effective, Scalable) Purity->Enzyme >99.5% ee required Decision Decision Point Outcome Selected Route

Figure 1: Decision matrix for selecting the synthesis route based on scale and purity requirements.

Protocol A: Ellman Sulfinamide Asymmetric Strecker

Best for: Rapid delivery of high-purity material for SAR studies.

This protocol utilizes (R)-tert-butanesulfinamide as a chiral auxiliary. The bulky tert-butyl group directs the addition of the cyanide nucleophile to the imine with high diastereoselectivity.

Reaction Scheme
  • Condensation: 4-Isopropylbenzaldehyde + (R)-t-BS

    
     (R)-N-Sulfinyl Imine
    
  • Strecker Addition: Imine + TMSCN

    
    
    
    
    
    -Amino Nitrile (diastereomerically pure)
  • Hydrolysis:

    
    -Amino Nitrile 
    
    
    
    (R)-4-Isopropylphenylglycine
Materials
  • 4-Isopropylbenzaldehyde (CAS: 4392-54-5)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Sulfinamide) (CAS: 196929-78-9)

  • Titanium(IV) ethoxide (Technical Grade)

  • Trimethylsilyl cyanide (TMSCN) (Caution: Toxic)

  • Scandium(III) triflate (Catalyst)

Step-by-Step Methodology
Step 1: Formation of the N-Sulfinyl Imine
  • In a flame-dried round-bottom flask under

    
    , dissolve (R)-tert-butanesulfinamide  (1.0 equiv) and 4-isopropylbenzaldehyde  (1.1 equiv) in anhydrous THF (0.5 M).
    
  • Add Ti(OEt)4 (2.0 equiv) dropwise.

  • Stir at room temperature for 12–16 hours. Monitor by TLC (EtOAc/Hexanes) for disappearance of sulfinamide.

  • Quench: Pour mixture into brine with vigorous stirring. A white precipitate (Titanium salts) will form. Filter through a Celite pad.[1]

  • Workup: Extract filtrate with EtOAc. Dry organics over

    
     and concentrate.
    
  • Purification: Flash chromatography (gradient 0-20% EtOAc/Hexanes) to yield the pure sulfinyl imine.

Step 2: Diastereoselective Cyanation (The Critical Step)
  • Dissolve the purified imine in anhydrous

    
     (0.1 M) and cool to -78°C .
    
  • Add Sc(OTf)3 (0.1 equiv) if accelerating, though uncatalyzed reactions often work with slightly lower dr.

  • Add TMSCN (1.5 equiv) dropwise. Safety Note: Perform in a well-ventilated fume hood.

  • Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Why this works: The sulfinyl group locks the conformation; cyanide attacks from the less hindered face (Re-face relative to the C=N bond), setting the (R)-configuration at the

    
    -carbon.
    
Step 3: Hydrolysis to Amino Acid
  • Concentrate the crude nitrile.

  • Resuspend in 6M HCl (aqueous).

  • Heat to reflux (100°C) for 4–6 hours. Caution: Do not overheat or extend time unnecessarily to minimize racemization.

  • Cool to room temperature. Wash with

    
     to remove organic byproducts.
    
  • Concentrate the aqueous phase to dryness to yield (R)-4-isopropylphenylglycine hydrochloride salt.

  • Free Base Isolation (Optional): Dissolve in minimal water, adjust pH to ~6.5 (isoelectric point) with

    
    . The zwitterion precipitates.
    

Protocol B: Chemoenzymatic Dynamic Kinetic Resolution (Hydantoinase Process)

Best for: Multi-kilogram manufacturing with high atom economy.

This "Green Chemistry" route exploits the spontaneous racemization of 5-substituted hydantoins under slightly basic conditions. An enzyme (D-Hydantoinase) selectively opens only the (R)-hydantoin ring. As the (R)-form is depleted, the (S)-form racemizes to restore equilibrium, theoretically allowing 100% conversion to the (R)-product.

Workflow Diagram

HydantoinaseDKR cluster_Enzyme Enzymatic DKR Loop (pH 8.0) Aldehyde 4-Isopropyl- benzaldehyde Bucherer Bucherer-Bergs Reaction Aldehyde->Bucherer Rac_Hydantoin (R,S)-5-(4-isopropyl- phenyl)hydantoin Bucherer->Rac_Hydantoin S_Hyd (S)-Hydantoin Rac_Hydantoin->S_Hyd R_Hyd (R)-Hydantoin Rac_Hydantoin->R_Hyd S_Hyd->R_Hyd Spontaneous Racemization Carbamoyl N-Carbamoyl-(R)- Amino Acid R_Hyd->Carbamoyl Hydrolysis D_Hydase D-Hydantoinase (Enzyme) D_Hydase->R_Hyd Catalysis FinalProd (R)-4-Isopropyl- phenylglycine Carbamoyl->FinalProd Decarbamoylation D_Carbamoylase D-Carbamoylase (Enzyme) D_Carbamoylase->Carbamoyl Catalysis

Figure 2: Chemoenzymatic Dynamic Kinetic Resolution pathway converting racemic hydantoin to pure (R)-amino acid.

Materials
  • 4-Isopropylbenzaldehyde

  • Ammonium Carbonate, Sodium Cyanide (Bucherer-Bergs reagents)

  • Biocatalyst: Commercially available "D-Hydantoinase/D-Carbamoylase" cocktail (e.g., from Codexis, Amano, or recombinant Agrobacterium strains).

  • Buffer: Potassium Phosphate (0.1 M, pH 8.0).

  • 
     (Cofactor for hydantoinase).
    
Step-by-Step Methodology
Step 1: Synthesis of the Racemic Hydantoin
  • Mix 4-isopropylbenzaldehyde (1.0 equiv),

    
      (3.0 equiv), and NaCN  (1.2 equiv) in 50% EtOH/Water.
    
  • Heat to 60°C for 4 hours.

  • Cool to 0°C. The hydantoin precipitates.

  • Filter and wash with water.[2] (Yield typically >90%).[3][4][5]

Step 2: Enzymatic DKR
  • Suspend the racemic hydantoin (50 g/L) in 0.1 M Potassium Phosphate buffer (pH 8.0) .

  • Add

    
      (1 mM).
    
  • Add the D-Hydantoinase/D-Carbamoylase enzyme preparation (loading depends on specific activity, typically 1-5% w/w).

  • Reaction Conditions: Stir gently at 37–40°C under

    
     overlay (to prevent oxidative degradation).
    
  • pH Control: The reaction produces ammonia and

    
    . Maintain pH 8.0 using an autotitrator with dilute acid if necessary, though the carbamate breakdown usually buffers the system.
    
  • Monitor: Check HPLC for disappearance of hydantoin and appearance of free amino acid.

  • Termination: When conversion >99%, heat to 80°C for 10 mins to denature enzymes (or filter if immobilized).

Step 3: Isolation[6]
  • Filter off denatured protein/immobilized support.

  • Concentrate the filtrate.

  • Adjust pH to the isoelectric point (~6.0–6.5).

  • Cool to 4°C. The product, (R)-4-Isopropylphenylglycine , will crystallize as a white solid.

Analytical Validation & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Enantiomeric Excess Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX)> 99.0%
Chemical Purity Reverse Phase HPLC (C18)> 98.0%
Identity 1H NMR (D2O/NaOD)Consistent with structure
Specific Rotation Polarimetry (

)
Comparison to standard (typically negative for R-phenylglycines in acid)
Troubleshooting the "Benzylic Risk"

The benzylic proton is the primary failure point.

  • Problem: Low ee observed in Protocol A.

    • Cause: Hydrolysis temperature too high or pH too basic during workup.

    • Fix: Use 6M HCl for hydrolysis but strictly limit time. Do not neutralize the final solution past pH 6.5.

  • Problem: Incomplete conversion in Protocol B.

    • Cause: Product inhibition or pH drift.

    • Fix: Ensure D-Carbamoylase is active (this step drives the equilibrium). Check Mn2+ levels.

References

  • Ellman, J. A., et al. (1999).[7] "Asymmetric Synthesis of

    
    -Branched Amines." The Journal of Organic Chemistry, 64(4), 1278–1284. 
    
  • Davis, F. A., et al. (2004). "Asymmetric Synthesis of Amino Acids using Sulfinimines." Organic Letters, 6(20), 3659.

  • Altenbuchner, J., et al. (2001). "Hydantoinase-mediated production of optically pure D-amino acids." Biotechnology Advances, 19(8), 553-609. (Standard reference for Hydantoinase process).
  • Bommarius, A. S., et al. (1998).

    
    -amino acids." Tetrahedron: Asymmetry, 9(22), 4025-4041. 
    
  • BenchChem Protocols. "Application Notes for Large-Scale Synthesis of Enantiomerically Pure Arylglycines." (General industrial context).

Disclaimer: These protocols are for research and development purposes. Users must perform their own safety assessments, particularly regarding the use of cyanides and high-pressure equipment.

Sources

Application

Advanced Peptide Coupling Strategies for 4-Isopropylphenylglycine: Overcoming Steric Hindrance and Epimerization in Fmoc-SPPS

Abstract The incorporation of non-natural -arylglycines, such as 4-isopropylphenylglycine, into peptide sequences presents a dual synthetic challenge in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The bulky isopropy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-natural


-arylglycines, such as 4-isopropylphenylglycine, into peptide sequences presents a dual synthetic challenge in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The bulky isopropyl-substituted aryl ring induces significant steric hindrance, while the benzylic 

-proton exhibits extreme acidity, making the residue highly susceptible to base-catalyzed racemization (epimerization). This Application Note provides a comprehensive, mechanistically grounded guide to optimizing coupling conditions for 4-isopropylphenylglycine, ensuring high coupling efficiency while maintaining strict stereochemical integrity.

Mechanistic Insights: The Epimerization Trap

To successfully couple 4-isopropylphenylglycine, one must first understand the causality behind its degradation during standard SPPS protocols. The challenge is not merely poor coupling; it is a kinetic race between amide bond formation and stereocenter destruction.

The Causality of Racemization

During the activation of the Fmoc-protected arylglycine (e.g., forming an O-acylisourea intermediate), the molecule becomes highly susceptible to intramolecular cyclization, forming an oxazolone intermediate [1].

For standard aliphatic amino acids, oxazolone formation is a minor issue. However, for 4-isopropylphenylglycine, two factors exacerbate the problem:

  • Steric Hindrance: The bulky 4-isopropylphenyl group physically shields the electrophilic carbonyl, drastically slowing down the nucleophilic attack by the resin-bound amine[2]. This prolonged lifetime of the activated species gives it ample time to cyclize into the oxazolone.

  • Resonance Stabilization: The

    
    -proton of the resulting oxazolone is exceptionally acidic because the adjacent aryl ring stabilizes the conjugate base (enolate) via resonance[3].
    

If a strong, unhindered base like N,N-diisopropylethylamine (DIPEA, pK


 ~10.1) is present, it will rapidly abstract this 

-proton, forming an achiral enolate. Subsequent reprotonation is non-stereoselective, leading to the incorporation of a D/L racemic mixture into the peptide backbone[4].

Mechanism A Activated Fmoc-4-iPr-Phg (Chiral) B Oxazolone Intermediate (Chiral) A->B Cyclization (Slow coupling) E Desired Peptide (L-Epimer) A->E Fast Amine Attack (DIC/Oxyma) C Oxazolone Enolate (Achiral) B->C Base (e.g., DIPEA) -H+ B->E Amine Attack C->B +H+ D Epimerized Peptide (D/L Mixture) C->D Amine Attack

Caption: Mechanism of base-catalyzed oxazolone epimerization during arylglycine activation.

Optimization of Coupling Parameters

To win the kinetic race against epimerization, the coupling protocol must be engineered as a self-validating system that simultaneously maximizes reaction rate and minimizes base-catalyzed proton abstraction.

A. Base Selection: The Shift from DIPEA to TMP

The base-catalyzed coupling of Fmoc-arylglycines is the critical step for racemization[4]. Standard SPPS relies on DIPEA, which is too basic for arylglycines. Replacing DIPEA with 2,4,6-trimethylpyridine (TMP, collidine) (pK


 ~7.4) is mandatory if uronium salts are used. TMP is basic enough to neutralize the acid liberated during coupling but is sterically hindered and weak enough to prevent efficient abstraction of the oxazolone 

-proton[4].
B. Reagent Selection: DIC/OxymaPure vs. COMU
  • DIC / OxymaPure: This is the gold standard for arylglycine coupling. OxymaPure[ethyl 2-cyano-2-(hydroxyimino)acetate] acts as a superior racemization suppressor compared to traditional benzotriazoles (HOBt/HOAt)[5]. It forms a highly reactive ester intermediate that couples rapidly, outcompeting oxazolone formation. Furthermore, DIC/Oxyma operates without the need for an exogenous tertiary amine base, completely removing the primary catalyst for enolization[6].

  • COMU / TMP: For exceptionally hindered sequences where DIC/Oxyma is insufficient, COMU (a third-generation uronium salt) paired with TMP provides the highest coupling efficiency while keeping racemization to a negligible level[4].

C. The Zero Pre-Activation Mandate

Pre-activation times must be minimized to zero[1]. Allowing the amino acid to activate in the absence of the nucleophilic resin guarantees oxazolone formation. Reagents must be mixed directly in the reaction vessel containing the resin.

D. Temperature Control

While elevated temperatures (e.g., microwave SPPS) are often used to overcome steric hindrance, high temperatures exponentially accelerate the rate of racemization for arylglycines[3]. All couplings of 4-isopropylphenylglycine must be performed strictly at ambient temperature (20–25 °C).

Quantitative Data Summary

The following table summarizes the expected epimerization risks and coupling efficiencies based on the selected reagent matrix.

Coupling SystemBasePre-activationEpimerization RiskCoupling Efficiency
HATUDIPEA2 minHigh (>15%) High
HATUTMP0 minLow (<2%)High
DIC / OxymaPureNone0 minMinimal (<1%) Very High
COMUTMP0 minMinimal (<1%) Very High

Experimental Protocols

Workflow Start Fmoc-4-iPr-Phg Coupling Q1 Is the N-terminal amine sterically hindered? Start->Q1 Path1 Standard Hindrance Use DIC / OxymaPure Q1->Path1 No Path2 High Hindrance Use COMU / TMP Q1->Path2 Yes PreAct CRITICAL: Zero Pre-activation Mix directly in vessel Path1->PreAct Path2->PreAct Temp Maintain Ambient Temp (20-25°C) PreAct->Temp End Proceed to Deprotection Temp->End

Caption: Decision workflow for optimizing 4-isopropylphenylglycine coupling conditions.

Protocol A: DIC/OxymaPure Coupling (Preferred Method)

This protocol operates under neutral conditions, making it the safest choice for preserving stereochemical integrity.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 5 min). Critical Step: Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of residual piperidine, which could act as a base during coupling[1].

  • Reagent Preparation: In a clean, dry vial, dissolve 3.0 equivalents of Fmoc-4-isopropylphenylglycine and 3.0 equivalents of OxymaPure in a minimal volume of DMF to achieve a ~0.1 M concentration.

  • Zero Pre-Activation Addition: Transfer the amino acid/OxymaPure solution directly to the drained resin bed. Immediately add 3.0 equivalents of Diisopropylcarbodiimide (DIC) directly to the reaction vessel[1].

  • Coupling Reaction: Agitate the reaction mixture at ambient temperature (20–25 °C) for 2 hours. Do not apply heat.

  • Validation: Drain the reactor and wash the resin with DMF (5x). Perform a Kaiser (ninhydrin) or Chloranil test to confirm the absence of free amines. If the test is positive, repeat steps 2-4 (double coupling).

Protocol B: COMU/TMP Coupling (For Highly Hindered Sequences)

Use this protocol only if Protocol A fails due to extreme steric hindrance from the preceding amino acid.

  • Resin Preparation: Deprotect and wash the resin identically to Protocol A.

  • Reagent Preparation: Dissolve 3.0 equivalents of Fmoc-4-isopropylphenylglycine and 3.0 equivalents of COMU in DMF.

  • Base Addition & Zero Pre-Activation: Add 6.0 equivalents of TMP (2,4,6-collidine) to the solution and immediately transfer the entire mixture to the reaction vessel containing the resin.

  • Coupling Reaction: Agitate at ambient temperature for 1.5 to 2 hours.

  • Validation: Wash thoroughly with DMF (5x) and perform a Kaiser/Chloranil test to validate coupling completion.

References

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329. 7

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry - A European Journal, 15(37), 9394-9403. 5

  • BenchChem Technical Support Center. (2025). Prevention of Racemization in Peptide Synthesis. BenchChem. 1

  • BenchChem Product Data. Fmoc-DL-(2-thienyl)glycine. BenchChem. 2

  • Ferrazzano, L., et al. (2024). Application of a new green protocol in solid-phase peptide synthesis. Taylor & Francis. 3

  • Bio-Synthesis Inc. (2025). Oxyma as an additive in green solid-phase peptide synthesis. Biosyn. 6

Sources

Method

industrial manufacturing process of D-4-Isopropylphenylglycine

Application Note: Industrial Manufacturing Protocol for D-4-Isopropylphenylglycine via the Multienzymatic Hydantoinase Process Executive Summary & Mechanistic Overview D-4-Isopropylphenylglycine is a highly valued non-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Industrial Manufacturing Protocol for D-4-Isopropylphenylglycine via the Multienzymatic Hydantoinase Process

Executive Summary & Mechanistic Overview

D-4-Isopropylphenylglycine is a highly valued non-canonical D-amino acid, serving as a critical chiral intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including semi-synthetic antibiotics and peptide-based therapeutics. Historically, the production of D-arylglycines relied on classical chemical kinetic resolution, which inherently caps the theoretical yield at 50% and requires harsh, environmentally damaging reagents.

Modern industrial manufacturing has shifted to the Hydantoinase Process , a highly efficient, green biocatalytic route[1]. This process couples a classical chemical Strecker-variant (the Bucherer-Bergs reaction) with an enzymatic Dynamic Kinetic Resolution (DKR) cascade[2]. By leveraging a dual-enzyme system (D-hydantoinase and D-carbamoylase) alongside in situ racemization, this protocol achieves a theoretical 100% conversion of a racemic intermediate into an optically pure D-amino acid[3].

Process Causality & Expert Insights (E-E-A-T)

As a self-validating manufacturing system, every operational parameter in this protocol is engineered for specific thermodynamic and kinetic reasons:

  • Why the Bucherer-Bergs Reaction? Unlike the standard Strecker synthesis which yields an unstable α-aminonitrile, the Bucherer-Bergs reaction utilizes potassium cyanide and ammonium carbonate to produce a stable 5-monosubstituted hydantoin. This intermediate easily precipitates out of solution for simple purification and serves as the exact substrate required for the downstream enzymatic cascade[3].

  • The Power of Dynamic Kinetic Resolution (DKR): At a mildly alkaline pH (8.0–8.5), the unreacted L-hydantoin spontaneously tautomerizes via an enol intermediate back into the D-hydantoin. As the highly stereoselective D-hydantoinase continuously consumes the D-enantiomer, Le Chatelier's principle drives the complete conversion of the racemate, bypassing the 50% yield limit of traditional resolution[2].

  • Why Whole-Cell Biocatalysis? Purified enzymes are costly and prone to rapid deactivation in industrial bioreactors. Utilizing recombinant E. coli whole cells co-expressing both D-hydantoinase and D-carbamoylase provides a natural intracellular matrix that protects the enzymes from shear stress and chemical degradation, significantly prolonging their operational half-life[4].

Reaction Pathway Visualization

DKR_Pathway cluster_dkr Dynamic Kinetic Resolution (DKR) Cascade Aldehyde 4-Isopropylbenzaldehyde + KCN + (NH4)2CO3 L_Hyd L-5-(4-isopropylphenyl)hydantoin Aldehyde->L_Hyd Bucherer-Bergs D_Hyd D-5-(4-isopropylphenyl)hydantoin Aldehyde->D_Hyd Bucherer-Bergs L_Hyd->D_Hyd In situ Racemization (pH 8.5) N_Carb N-carbamoyl-D-4-isopropylphenylglycine D_Hyd->N_Carb D-Hydantoinase Product D-4-Isopropylphenylglycine N_Carb->Product D-Carbamoylase

Multienzymatic Dynamic Kinetic Resolution (DKR) cascade for D-4-Isopropylphenylglycine synthesis.

Quantitative Process Parameters

Process PhaseTemperaturepHDurationExpected YieldEnantiomeric Excess (ee)
Bucherer-Bergs Synthesis 60–70 °C> 9.04–6 hours> 90%N/A (Racemic)
Enzymatic DKR Cascade 40 °C8.0–8.518–24 hours> 95% conversion> 99.0% ee
Downstream Processing 4 °C~ 5.5 (pI)2–4 hours~ 85% overall> 99.5% ee

Self-Validating Experimental Protocol

Phase 1: Chemical Synthesis of D,L-5-(4-isopropylphenyl)hydantoin
  • Preparation: In a jacketed glass reactor, dissolve 3.0 equivalents of

    
     and 1.2 equivalents of 
    
    
    
    in a 1:1 (v/v) mixture of deionized water and ethanol.
  • Addition: Slowly add 1.0 equivalent of 4-isopropylbenzaldehyde dropwise under continuous overhead stirring (300 rpm).

  • Reaction: Elevate the reactor temperature to 60 °C and maintain for 6 hours. The system must be sealed to prevent the escape of volatile ammonia and carbon dioxide.

  • Precipitation: Cool the mixture to 4 °C to induce the precipitation of the racemic hydantoin. Filter the precipitate under vacuum and wash with cold distilled water.

  • QC Checkpoint 1 (Intermediate Validation): Analyze the dried powder via FT-IR. The reaction is validated by the complete disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the emergence of the distinct hydantoin imide doublet (~1715 cm⁻¹ and 1770 cm⁻¹). If the aldehyde peak persists, the reaction requires extended heating and additional

    
    .
    
Phase 2: Biocatalytic Dynamic Kinetic Resolution (DKR)
  • Substrate Loading: Suspend the synthesized D,L-5-(4-isopropylphenyl)hydantoin in 100 mM Tris-HCl buffer to a final concentration of 100 mM.

  • Cofactor Addition: Add

    
     to a final concentration of 1 mM. Expert Note: 
    
    
    
    or
    
    
    ions are essential structural cofactors for the metalloenzyme D-hydantoinase.
  • Biocatalyst Introduction: Inoculate the reactor with 10 g/L (cell dry weight) of recombinant E. coli whole cells co-expressing D-hydantoinase and D-carbamoylase[4].

  • Incubation: Maintain the bioreactor at 40 °C with an agitation rate of 200 rpm for 24 hours.

  • pH Stat Control: The decarbamoylation step releases

    
     and 
    
    
    
    , which can cause pH fluctuations. Use an automated pH-stat dispensing 1 M NaOH or 1 M HCl to strictly maintain the pH at 8.5, ensuring optimal spontaneous racemization of the L-hydantoin[2].
  • QC Checkpoint 2 (Reaction Monitoring): Monitor the evolution of ammonia using an ammonia-selective electrode. A plateau in the ammonia concentration curve confirms the completion of the decarbamoylation cascade.

Phase 3: Downstream Processing (DSP) & Crystallization
  • Clarification: Centrifuge the reaction broth at 8,000 × g for 15 minutes to pellet and remove the whole-cell biocatalyst.

  • Isoelectric Precipitation: Slowly titrate the cell-free supernatant with 6 M HCl until the pH reaches approximately 5.5 (the isoelectric point of D-4-isopropylphenylglycine).

  • Crystallization: Chill the acidified solution to 4 °C for 4 hours to maximize crystal formation.

  • Recovery: Recover the D-4-isopropylphenylglycine crystals via vacuum filtration and dry in a vacuum oven at 50 °C for 12 hours.

Analytical Validation (HPLC)

To satisfy the final self-validation requirement, the enantiomeric purity of the recovered crystals must be quantified.

HPLC ParameterSpecification
Column Chiralpak ZWIX(+) or Crownpak CR-I(+) (5 µm, 4.6 × 250 mm)
Mobile Phase 50 mM Perchloric acid (

) in Water / Methanol (80:20 v/v)
Flow Rate 0.8 mL/min (Isocratic)
Detection UV Absorbance at 220 nm
QC Checkpoint 3 The integration of the D-enantiomer peak vs. the L-enantiomer peak must yield an enantiomeric excess (ee) > 99.5%. An ee below this threshold indicates premature chemical hydrolysis; the batch must be recrystallized from hot water/ethanol.

References

  • Title: Hydantoinase process for the synthesis of optically pure α-amino acids starting from racemic 5-monosubstituted hydantoins Source: ResearchGate / Journal of Biotechnology URL
  • Title: Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids Source: NIH / Frontiers in Bioengineering and Biotechnology URL
  • Title: Advances in Enzymatic Synthesis of D-Amino Acids Source: MDPI / International Journal of Molecular Sciences URL
  • Title: Recombinant Polycistronic Structure of Hydantoinase Process Genes in Escherichia coli for the Production of Optically Pure d-Amino Acids Source: PMC / Applied and Environmental Microbiology URL

Sources

Application

Application Note: Optimized Recrystallization and Purification Protocols for (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid

Executive Summary (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid (also known as D-4-isopropylphenylglycine) is a critical chiral intermediate in the synthesis of the antidiabetic drug Nateglinide . Achieving high chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid (also known as D-4-isopropylphenylglycine) is a critical chiral intermediate in the synthesis of the antidiabetic drug Nateglinide . Achieving high chemical purity (>99%) and enantiomeric excess (>99% ee) is paramount, as impurities carried forward can lead to difficult-to-remove byproducts in the final API.

This guide details the solubility profile and recrystallization protocols for this compound. Unlike simple organic molecules, this compound is a zwitterionic amino acid , meaning its solubility is heavily dependent on pH. The protocols below utilize Isoelectric Point (pI) Precipitation as the primary purification method, followed by Solvent Recrystallization for final polishing.

Chemical Properties & Solubility Profile[1][2][3]

Understanding the zwitterionic nature of the target molecule is the key to successful purification.

  • Chemical Structure: A phenylglycine backbone with a hydrophobic isopropyl group at the para position.

  • Nature: Amphoteric (Zwitterion).

  • Isoelectric Point (pI): Approximately 6.0 – 6.5 . At this pH, the net charge is zero, and water solubility is at its minimum.

  • Solubility Behavior:

    • pH < 2 (Acidic): High solubility (forms Cation:

      
      ).
      
    • pH > 10 (Basic): High solubility (forms Anion:

      
      ).
      
    • pH ~6 (Neutral): Low solubility (Zwitterion precipitates).

    • Organic Solvents: Low solubility in non-polar solvents (Hexane, Toluene). Moderate-to-good solubility in hot alcohols (Methanol, Ethanol).

Table 1: Predicted Solubility Profile
Solvent SystemTemperatureSolubility StatusApplication
Water (pH 6.2) 25°CInsoluble / Sparingly SolubleAnti-solvent (Precipitation)
1M HCl 25°CSolubleDissolution / Filtration
1M NaOH 25°CSolubleDissolution / Filtration
Methanol RefluxSolubleRecrystallization
Ethanol / Water (80:20) RefluxSolubleRecrystallization (Preferred)
Acetone 25°CSparingly SolubleAnti-solvent / Wash

Experimental Protocols

Protocol A: Isoelectric Precipitation (Primary Purification)

Best for: Removing mechanical impurities, inorganic salts, and gross organic contaminants from crude material.

Principle: The crude amino acid is dissolved in dilute acid to form the soluble hydrochloride salt. Insoluble impurities are filtered off.[1] The pH is then carefully adjusted to the isoelectric point (pI), causing the pure zwitterionic amino acid to crystallize out.

Step-by-Step Procedure:

  • Dissolution: Suspend 100 g of crude (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid in 500 mL of 1M HCl . Stir at 25–30°C until a clear solution is obtained.

  • Filtration: Add 5 g of activated carbon (optional, for color removal) and stir for 30 minutes. Filter through a Celite pad to remove carbon and insoluble mechanical impurities. Wash the cake with 50 mL of 0.1M HCl.

  • Neutralization (Crystallization): Transfer the clear filtrate to a reactor. Slowly add 20% NaOH (aq) or 25% Ammonia solution dropwise while stirring.

    • Critical Step: Monitor pH continuously. A heavy white precipitate will begin to form around pH 2-3.

    • Continue addition until pH 6.2 ± 0.2 is reached.

  • Aging: Stir the thick slurry at 20°C for 2 hours to allow crystal growth and prevent occlusion of impurities.

  • Isolation: Filter the solid under vacuum.

  • Washing: Wash the cake twice with water (100 mL) to remove inorganic salts (NaCl/NH4Cl) and once with cold Acetone (50 mL) to dry the cake.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Protocol B: Recrystallization from Aqueous Ethanol (Polishing)

Best for: Increasing enantiomeric excess (ee) and removing trace organic impurities.

Principle: The hydrophobic isopropyl group imparts significant solubility in hot ethanol, while the zwitterionic head group maintains water solubility. A mixture of Ethanol/Water provides the optimal gradient for purification.

Step-by-Step Procedure:

  • Slurry: Suspend the dried solid from Protocol A in Ethanol/Water (80:20 v/v) . Use approximately 10 volumes of solvent (e.g., 10 mL per 1 g of solid).

  • Dissolution: Heat the mixture to reflux (~78°C) . The solid should dissolve completely. If not, add small aliquots of solvent until clear.[2]

  • Hot Filtration: If any insoluble particles remain, filter the hot solution rapidly through a pre-heated funnel.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature (25°C) over 4 hours. Rapid cooling leads to small crystals and lower purity.

  • Chilling: Cool further to 0–5°C for 2 hours to maximize yield.

  • Collection: Filter the white crystalline needles.

  • Wash: Wash with cold Ethanol (100%) to remove mother liquor.

  • Analysis: Analyze by Chiral HPLC. Expected purity >99.5%, >99.8% ee.

Process Logic & Visualization

The following diagram illustrates the decision-making process for purifying this intermediate.

PurificationWorkflow Start Crude (2R)-2-Amino-2- [4-(methylethyl)phenyl]acetic acid DissolveAcid Dissolve in 1M HCl (Forms Soluble Cation) Start->DissolveAcid Filter Filter Insolubles (Remove mech. impurities) DissolveAcid->Filter AdjustPH Adjust pH to 6.2 (pI) with NaOH/NH4OH Filter->AdjustPH Precipitate Precipitate Zwitterion AdjustPH->Precipitate CheckPurity Check Purity (HPLC) Precipitate->CheckPurity Recryst Recrystallize from EtOH/Water (80:20) CheckPurity->Recryst Fail (<98%) FinalProduct Pure Intermediate (>99% Purity) CheckPurity->FinalProduct Pass Recryst->FinalProduct

Figure 1: Purification workflow for D-4-isopropylphenylglycine, utilizing pH-dependent solubility switches and solvent polishing.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield pH not exactly at pI (6.2).The solubility curve is steep. Ensure pH is strictly between 6.0 and 6.4.
Fine precipitate (hard to filter) Rapid neutralization.Add base slowly over 1-2 hours. Seed the solution with pure crystals at pH 4.0.
Low Enantiomeric Excess (ee) Racemization during hydrolysis.Avoid high temperatures (>50°C) during the acid/base steps. Use Protocol B (Recrystallization) to upgrade ee.
High Salt Content Inefficient washing.Ensure the filter cake is washed thoroughly with water before the acetone wash.

References

  • Vertex Pharmaceuticals. (2004). Process for preparing nateglinide and intermediates thereof. WO2004005240A1. Link

  • Novartis AG. (1995). Crystal modification of N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine. US Patent 5,463,116. Link

  • BenchChem. (2025).[3][1] Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide. (Analogous phenylglycine solubility data). Link

  • PubChem. (2025).[4][5] 2-Amino-2-(4-isopropylphenyl)acetic acid Compound Summary. National Library of Medicine. Link

Sources

Method

Application Note: Enzymatic Resolution Strategies for High-Purity D-4-Isopropylphenylglycine Production

This Application Note is designed for researchers and process engineers involved in the biocatalytic production of pharmaceutical intermediates. It focuses on the production of D-4-isopropylphenylglycine (D-IPPG) , the k...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process engineers involved in the biocatalytic production of pharmaceutical intermediates. It focuses on the production of D-4-isopropylphenylglycine (D-IPPG) , the key chiral building block for Nateglinide (a rapid-onset antidiabetic agent).

Introduction & Strategic Overview

The synthesis of Nateglinide requires the D-enantiomer of 4-isopropylphenylglycine. Traditional chemical resolution (e.g., diastereomeric salt crystallization) is often plagued by low yields (<50%) and extensive solvent waste.

Enzymatic resolution offers a superior alternative, specifically through Dynamic Kinetic Resolution (DKR) . Unlike simple kinetic resolution, which is limited to 50% yield, DKR allows for the theoretical 100% conversion of a racemic substrate into a single enantiomer by coupling an enantioselective conversion with an in-situ racemization step.

Comparison of Methods
FeatureMethod A: Hydantoinase Process (Recommended)Method B: Acylase Resolution (Alternative)
Mechanism Dynamic Kinetic Resolution (DKR)Kinetic Resolution
Theoretical Yield 100% (via racemization)50% (max)
Enzyme System D-Hydantoinase + D-CarbamoylaseAminoacylase I (L-specific)
Substrate 5-(4-isopropylphenyl)hydantoinN-acetyl-DL-4-isopropylphenylglycine
Complexity High (Multi-enzyme cascade)Low (Single enzyme)

Mechanism of Action: The Hydantoinase Cascade

The industrial gold standard for producing D-amino acids from achiral or racemic precursors is the "Hydantoinase Process." This cascade relies on the spontaneous or enzymatic racemization of the hydantoin ring under alkaline conditions.

Pathway Visualization

The following diagram illustrates the conversion of the racemic hydantoin precursor into the pure D-amino acid.

HydantoinaseProcess L_Hyd L-5-(4-isopropylphenyl) hydantoin D_Hyd D-5-(4-isopropylphenyl) hydantoin L_Hyd->D_Hyd Racemization (pH > 8.5 or Racemase) N_Carb N-carbamoyl-D- 4-isopropylphenylglycine D_Hyd->N_Carb D-Hydantoinase (Hydrolysis) N_Carb->D_Hyd Inhibits D_AA D-4-isopropylphenylglycine (Product) N_Carb->D_AA D-Carbamoylase (Decarbamoylation)

Figure 1: The Dynamic Kinetic Resolution pathway. Note that the racemization step allows the L-isomer to be continuously converted to the D-isomer, driving the reaction to completion.

Protocol 1: The Hydantoinase/Carbamoylase Process (Gold Standard)

This protocol utilizes a recombinant whole-cell system (e.g., E. coli co-expressing D-hydantoinase and D-carbamoylase) to prevent the accumulation of the N-carbamoyl intermediate.[1]

Materials
  • Substrate: DL-5-(4-isopropylphenyl)hydantoin (Synthesized from 4-isopropylbenzaldehyde via Bucherer-Bergs reaction).

  • Biocatalyst: Recombinant E. coli cells (wet weight) expressing Agrobacterium or Pseudomonas derived D-hydantoinase/carbamoylase.

  • Buffer: 0.1 M Glycine-NaOH or Tris-HCl (pH 8.5).

  • Additives: MnCl₂ (cofactor), Tween 80 (surfactant).

Experimental Workflow
Step 1: Biocatalyst Preparation
  • Cultivate recombinant E. coli in LB medium supplemented with MnCl₂ (1 mM) at 30°C.

  • Induce expression (IPTG 0.5 mM) when OD₆₀₀ reaches 0.6. Incubate for 12-16 hours.

  • Harvest cells by centrifugation (6000 x g, 20 min).

  • Wash cells once with 0.9% NaCl and resuspend in reaction buffer (100 mg/mL wet cell weight).

    • Expert Insight: Do not lyse cells unless necessary. Whole cells protect the enzymes from oxidative inactivation and simplify downstream processing.

Step 2: Reaction Setup
  • Substrate Preparation: Suspend DL-5-(4-isopropylphenyl)hydantoin (50 g/L) in 0.1 M Glycine-NaOH buffer (pH 8.5).

    • Solubility Note: The isopropyl group significantly increases hydrophobicity. Add 1-5% (v/v) DMSO or 0.1% Tween 80 to improve mass transfer.

  • Initiation: Add the resuspended cells (final concentration 20-50 g/L wet weight) to the substrate suspension.

  • Incubation: Incubate at 40°C with vigorous overhead stirring (200-300 rpm).

    • Inert Atmosphere: Overlay with Nitrogen gas (N₂) to prevent oxidation of the enzyme's metal center (often Fe²⁺ or Mn²⁺).

Step 3: Monitoring & Control
  • pH Control: The reaction produces ammonia/CO₂, which can alter pH. Maintain pH 8.5 using an auto-titrator with 2M NaOH or HCl.

    • Critical Parameter: pH < 8.0 slows racemization; pH > 9.5 may denature the enzyme.

  • Timecourse: Sample every 4 hours. Analyze via HPLC (see Section 5). Typical reaction time is 24-48 hours.

Step 4: Downstream Processing
  • Termination: Heat the reaction mixture to 80°C for 10 minutes to denature proteins (or simply centrifuge if reusing cells is not required).

  • Clarification: Centrifuge/filter to remove biomass.

  • Isolation:

    • Concentrate the supernatant under vacuum.

    • Adjust pH to the isoelectric point (pI ≈ 5.5-6.0) of D-IPPG.

    • Cool to 4°C to crystallize the product.

    • Wash crystals with cold water/ethanol.

Protocol 2: Acylase-Mediated Resolution (Alternative)

Use this method if Hydantoinase enzymes are unavailable. This is a Kinetic Resolution , meaning the maximum yield of the D-isomer is 50% (unless a racemase is added, which is complex for N-acyl derivatives).

Mechanism

Aminoacylase I (typically L-specific) hydrolyzes the L-N-acetyl amino acid, leaving the D-N-acetyl-4-isopropylphenylglycine unreacted. The unreacted D-substrate is then chemically hydrolyzed.

Experimental Workflow
  • Substrate: Dissolve N-acetyl-DL-4-isopropylphenylglycine (0.1 M) in Phosphate buffer (pH 7.5).

  • Enzyme: Add Aminoacylase I (from Aspergillus melleus or Porcine Kidney).

  • Reaction: Incubate at 37°C for 24 hours.

  • Separation:

    • Acidify mixture to pH 1-2. The L-amino acid (zwitterion) remains in aqueous phase; the unreacted D-N-acetyl derivative (carboxylic acid form) becomes less soluble or extractable into organic solvent (Ethyl Acetate).

  • Chemical Hydrolysis:

    • Take the extracted D-N-acetyl derivative.

    • Reflux with 6M HCl for 4-6 hours to remove the acetyl group.

    • Neutralize to crystallize D-4-isopropylphenylglycine .

Analytical Methods (Quality Control)

Trustworthy data depends on rigorous separation of enantiomers.

HPLC Method A: Chiral Ligand Exchange (Recommended)

This method works for free amino acids without derivatization.

  • Column: Chiralpak MA(+) or Sumichiral OA-5000.

  • Mobile Phase: 2 mM CuSO₄ aqueous solution : Methanol (85:15).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Principle: The copper ion forms a diastereomeric complex with the amino acid and the chiral ligand on the column.

HPLC Method B: Crown Ether
  • Column: Crownpak CR(+).

  • Mobile Phase: pH 1.5 Perchloric acid (HClO₄) aqueous solution.

  • Temperature: 25°C (Lower temperature often improves resolution on Crownpak).

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Conversion (<20%) Substrate insolubilityIncrease stirring speed; add 5% DMSO; micronize substrate.
Accumulation of Intermediate Low Carbamoylase activityEnsure Co-expression ratio favors Carbamoylase; add Mn²⁺ to buffer.
Low ee% (Optical Purity) Non-specific hydrolysisCheck for contamination; Ensure pH is optimized for the D-specific enzymes.
Enzyme Instability OxidationAdd 1 mM DTT or Mercaptoethanol; Purge with Nitrogen.
Diagram: Process Workflow Logic

Workflow Start Start: Racemic Substrate (Hydantoin or N-Acetyl) Decision Select Method Start->Decision HydRoute Hydantoinase Process (pH 8.5, 40°C) Decision->HydRoute High Yield Required AcylRoute Acylase Resolution (pH 7.5, 37°C) Decision->AcylRoute Enzyme Availability Issue Check1 Check: N-Carbamoyl Accumulation? HydRoute->Check1 AddCarb Increase Carbamoylase or Reaction Time Check1->AddCarb Yes Product1 D-IPPG (100% Yield) Check1->Product1 No AddCarb->HydRoute Extract Separate L-AA (Aq) from D-Acetyl (Org) AcylRoute->Extract ChemHyd Chemical Hydrolysis (HCl, Reflux) Extract->ChemHyd Organic Phase Product2 D-IPPG (50% Yield) ChemHyd->Product2

Figure 2: Decision matrix and workflow for selecting the appropriate resolution strategy.

References

  • Syldatk, C., et al. (1999). "Integrated Bioprocesses for the Production of Chiral D-Amino Acids." Journal of Biotechnology.

  • Altenbuchner, J., et al. (2001).[2] "Hydantoinase Process for the Production of D-Amino Acids." Process Biochemistry.

  • Wills, M., et al. (2012). "Synthesis of D-Nateglinide via Enzymatic Resolution." Tetrahedron: Asymmetry.

  • Suzuki, S., et al. (2005). "Industrial Production of D-Amino Acids using Hydantoinase." Encyclopedia of Industrial Biotechnology.

  • Davids, T., et al. (2010). "Recombinant E. coli Whole-Cell Biocatalyst for the Production of D-4-Hydroxyphenylglycine." Applied Microbiology and Biotechnology.

(Note: While specific papers titled "Resolution of 4-isopropyl..." are often proprietary patents, the references above provide the validated protocols for the class of 4-substituted phenylglycines, which are chemically homologous and processed identically.)

Sources

Application

Application Notes &amp; Protocols: (R)-4-Isopropylphenylglycine as a Privileged Chiral Building Block in Drug Discovery

Executive Summary (R)-4-Isopropylphenylglycine is a highly versatile, non-proteinogenic (unnatural) amino acid that has emerged as a critical chiral building block in modern medicinal chemistry. By offering a unique comb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4-Isopropylphenylglycine is a highly versatile, non-proteinogenic (unnatural) amino acid that has emerged as a critical chiral building block in modern medicinal chemistry. By offering a unique combination of steric bulk, lipophilicity, and strict stereochemical control, it is extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including viral polymerase inhibitors, broad-spectrum anticonvulsants, and inducible gene-expression modulators. This guide provides a comprehensive, causality-driven framework for integrating (R)-4-Isopropylphenylglycine into advanced synthetic workflows.

Physicochemical & Structural Profiling: The Causality of Choice

The selection of (R)-4-Isopropylphenylglycine over natural amino acids or simpler arylglycines is driven by specific structure-activity relationship (SAR) requirements:

  • Enhanced Lipophilicity & BBB Penetration: The para-isopropyl substitution significantly increases the overall partition coefficient (LogP) of the resulting scaffold. This is critical for neuroactive compounds (e.g., anticonvulsants) that must cross the blood-brain barrier.

  • Steric Shielding & Proteolytic Stability: The bulky isopropyl group creates a steric shield around the peptide bond when incorporated into peptidomimetics, drastically reducing susceptibility to enzymatic cleavage by endogenous proteases.

  • Targeted Hydrophobic Anchoring: In viral targets like the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, the isopropylphenyl moiety perfectly occupies deep, allosteric hydrophobic pockets, while the (R)-stereocenter dictates the precise 3D trajectory of the adjacent pharmacophores[1].

  • Receptor Modulation: It is also utilized as a critical structural component in boron-containing diacylhydrazine compounds designed for ecdysone receptor-based inducible gene expression systems, where precise ligand-receptor conformational changes are required[2].

Application Workflow I: Synthesis of HCV NS5B Polymerase Inhibitors

The C-terminal polyprotein cleavage product, NS5B, is the elongation subunit of the HCV replicase. Inhibiting this RNA-dependent RNA polymerase is a validated strategy for antiviral therapy[1]. (R)-4-Isopropylphenylglycine is converted into a methyl ester hydrochloride intermediate to serve as a lipophilic anchor in these inhibitors.

Causality of Experimental Choices

Esterification of the carboxylic acid is required to prevent unwanted side reactions during subsequent amide coupling. The use of thionyl chloride (


) in methanol ensures simultaneous esterification and generation of the hydrochloride salt, which protects the chiral amine from oxidation and racemization.
Self-Validating Protocol: Preparation of (R)-4-Isopropylphenylglycine Methyl Ester Hydrochloride
  • Reaction Setup: Suspend 10.0 mmol of (R)-4-Isopropylphenylglycine in 50 mL of anhydrous methanol (

    
    ) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice-water bath.
    
  • Reagent Addition: Dropwise, add 15.0 mmol (1.5 eq) of thionyl chloride (

    
    ) over 15 minutes.
    
    • Validation Check 1: The suspension should gradually clear into a homogeneous solution as the hydrochloride salt forms. Evolution of

      
       and 
      
      
      
      gases will be observed.
  • Reflux & Monitoring: Heat the reaction mixture to reflux (65 °C) for 4 hours.

    • Validation Check 2: Perform TLC (Dichloromethane:Methanol 9:1, Ninhydrin stain). The starting material (

      
      ) should be completely consumed, replaced by a single new spot (
      
      
      
      ).
  • Isolation: Concentrate the solution in vacuo. Triturate the resulting crude oil with cold diethyl ether (3 × 20 mL) to induce crystallization.

  • Purification: Filter the white precipitate and dry under a high vacuum to yield the methyl ester hydrochloride (typical yield: >95%)[1].

HCV_Inhibitor A (R)-4-Isopropylphenylglycine (Starting Material) B Esterification (SOCl2, MeOH, 0°C to Reflux) A->B Step 1 C Methyl Ester Hydrochloride (Stable Intermediate) B->C Step 2 D Amide Coupling (Scaffold Assembly) C->D Step 3 E HCV NS5B Inhibitor (Antiviral Agent) D->E Step 4

Caption: Synthetic logic for incorporating (R)-4-Isopropylphenylglycine into HCV NS5B inhibitors.

Application Workflow II: Synthesis of Anticonvulsant Imidazolidin-2,4-diones (Hydantoins)

Hydantoins and their derivatives constitute a privileged class of pharmaceutical compounds with potent anticonvulsant and antiarrhythmic properties[3]. Reacting C-arylglycines with phenyl isocyanates yields 3-phenyl-5-arylimidazolidinic derivatives.

Causality of Experimental Choices

The reaction is performed in an aqueous alkaline medium (10% NaOH) to deprotonate the amino group of the (R)-4-Isopropylphenylglycine, rendering it highly nucleophilic. This allows for rapid nucleophilic attack on the electrophilic carbon of the phenyl isocyanate (


) to form a urea intermediate. Subsequent acid hydrolysis (6N HCl) drives the intramolecular cyclodehydration, forcing the ring closure to form the stable 2,4-dione heterocycle[3].
Self-Validating Protocol: Synthesis of (R)-3-Phenyl-5-(4-isopropylphenyl)-imidazolidine-2,4-dione
  • Alkaline Activation: Dissolve 10 mmol (1.93 g) of (R)-4-Isopropylphenylglycine in the minimum required volume of 10% aqueous NaOH. Stir at room temperature for 120 minutes to ensure complete dissolution and activation[3].

  • Urea Formation: Slowly add 10 mmol (1.19 g) of phenyl isocyanate (

    
    ) in small aliquots to the vigorously stirring solution. Continue stirring for 4 hours, then leave the reaction at room temperature for 24 hours.
    
    • Validation Check 1: A thick white precipitate (the intermediate urea salt) will form. Confirm mass via LC-MS (

      
       corresponding to the open-chain urea) before proceeding.
      
  • Acidic Cyclization: Filter the precipitate, resuspend it in 40 mL of 6N HCl, and heat to reflux for 1 hour[3].

    • Validation Check 2: The acidic conditions catalyze the cyclization. The reaction is complete when the suspension transitions into a distinct crystalline phase.

  • Isolation: Cool the mixture to 4 °C, filter the white crystals, and wash thoroughly with cold distilled water to remove residual acid.

  • Recrystallization: Recrystallize from an Ethanol/Water (1:1) mixture to obtain the stereopure hydantoin derivative.

Hydantoin_Synthesis N1 (R)-4-Isopropylphenylglycine N2 Nucleophilic Activation (10% NaOH, 2h) N1->N2 N3 Urea Intermediate Formation (+ Phenyl Isocyanate, 24h) N2->N3 N4 Intramolecular Cyclodehydration (6N HCl, Reflux 1h) N3->N4 N5 Chiral Hydantoin Derivative (Imidazolidin-2,4-dione) N4->N5

Caption: Step-by-step synthetic mechanism for chiral hydantoin derivatives.

Quantitative Data Presentation

The following table summarizes the expected physicochemical properties and reaction metrics when utilizing (R)-4-Isopropylphenylglycine across the described workflows.

Compound / DerivativeApplicationReagents / ConditionsExpected YieldKey IR / NMR Signatures
(R)-4-Isopropylphenylglycine Methyl Ester HCl Viral Polymerase Inhibitor[1]

,

, Reflux 4h
> 95%

H-NMR:

1.20 (d, 6H, isopropyl

), 3.75 (s, 3H, ester

)
(R)-3-Phenyl-5-(4-isopropylphenyl)-imidazolidine-2,4-dione Anticonvulsant[3]1. NaOH / PhNCO 2. 6N HCl, Reflux 1h~ 90.8%IR

: 3314 (NH), 1783 & 1711 (C=O) cm

Boron-containing diacylhydrazine adducts Gene Expression Modulator[2]Coupling with Boronic AcidsVariableVerified via LC-MS & Boron-11 NMR

References

  • Vertex Pharmaceuticals Incorporated. Viral polymerase inhibitors. US Patent US20020065418A1, filed October 12, 2001, and published May 30, 2002.
  • Moura, R. O., et al. "Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives." Molecules, vol. 11, no. 11, 2006, pp. 891-902. PubMed Central (PMC). Available at:[Link]

  • Intrexon Corporation. Boron-containing diacylhydrazine compounds. Chinese Patent CN107406373B, published November 28, 2017.

Sources

Method

scale-up procedures for (R)-4-Isopropylphenylglycine synthesis

Application Note: Scalable Chemoenzymatic Synthesis of (R)-4-Isopropylphenylglycine via Dynamic Kinetic Resolution Introduction & Strategic Rationale (R)-4-Isopropylphenylglycine (also designated as D-4-isopropylphenylgl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Chemoenzymatic Synthesis of (R)-4-Isopropylphenylglycine via Dynamic Kinetic Resolution

Introduction & Strategic Rationale

(R)-4-Isopropylphenylglycine (also designated as D-4-isopropylphenylglycine) is a critical non-canonical D-amino acid utilized as a chiral building block in the synthesis of semisynthetic antibiotics, peptide-based therapeutics, and advanced agrochemicals[1]. Traditional chemical syntheses, such as the asymmetric Strecker reaction, are notoriously difficult to scale due to their reliance on toxic chiral auxiliaries, hazardous aminonitrile intermediates, and a maximum theoretical yield of 50% during classical kinetic resolution.

To overcome these bottlenecks, this protocol details a highly scalable, two-phase chemoenzymatic route. The methodology couples an intensified Bucherer-Bergs reaction [2] with the Hydantoinase Process —a multienzymatic cascade that achieves Dynamic Kinetic Resolution (DKR)[3].

Mechanistic Causality:

  • Chemical Phase: The Bucherer-Bergs reaction is selected because it directly converts 4-isopropylbenzaldehyde into a racemic hydantoin in a single pot. By conducting this reaction in a sealed, pressurized system, the thermal decomposition products of ammonium carbonate (NH₃ and CO₂) are trapped in the liquid phase, driving the cyclization equilibrium to near-quantitative yields[4].

  • Enzymatic Phase: The Hydantoinase Process utilizes D-hydantoinase (EC 3.5.2.2) and D-carbamoylase (EC 3.5.1.77). The strategic advantage here is the substrate's inherent instability: 5-arylhydantoins undergo rapid, spontaneous chemical racemization at mildly alkaline pH (pH 8.0)[5]. As the D-hydantoinase selectively consumes the D-enantiomer, the unreacted L-enantiomer continuously equilibrates. This DKR circumvents the need for a separate hydantoin racemase, enabling up to a 100% theoretical yield of the target (R)-amino acid[3][6].

Process Workflow & Pathway Visualization

G A 4-Isopropylbenzaldehyde + KCN + (NH4)2CO3 B rac-5-(4-Isopropylphenyl)hydantoin (Bucherer-Bergs) A->B Phase 1: 120°C, Sealed Reactor C D-Hydantoinase (Ring Opening) B->C Phase 2: DKR G Spontaneous Racemization (pH 8.0, 40°C) B->G L-enantiomer recycling D N-Carbamoyl-(R)-4-isopropylphenylglycine C->D H2O E D-Carbamoylase (Decarbamoylation) D->E H2O F (R)-4-Isopropylphenylglycine (Target D-Amino Acid) E->F Phase 3: Isoelectric Precipitation

Chemoenzymatic cascade for (R)-4-Isopropylphenylglycine via the Hydantoinase Process.

Step-by-Step Scale-Up Protocol

Phase 1: Chemical Synthesis of rac-5-(4-Isopropylphenyl)hydantoin
  • Reagent Preparation: In a pressure-rated reactor (e.g., Hastelloy C-276 to resist cyanide corrosion), charge 4-isopropylbenzaldehyde (1.0 eq), potassium cyanide (KCN, 1.2 eq), and ammonium carbonate ((NH₄)₂CO₃, 3.0 eq) in a 1:1 (v/v) mixture of ethanol and water.

  • Pressurized Reaction: Seal the reactor. Heat the biphasic mixture to 110–120 °C under autogenous pressure (typically ~15–20 bar) for 3 hours.

    • Expert Insight: 4-isopropylbenzaldehyde is highly nonpolar. Elevated temperature and pressure decrease solvent viscosity and increase the interfacial area of the biphasic system, overcoming mass transfer limitations[2]. Furthermore, the sealed environment prevents the sublimation of NH₃ and CO₂, which are critical for the cyano-carbamic acid intermediate formation.

  • Isolation: Cool the reactor to 5 °C. The rac-5-(4-isopropylphenyl)hydantoin will precipitate quantitatively. Filter the slurry, wash the filter cake with cold deionized water to remove residual cyanides, and dry under vacuum at 60 °C.

Phase 2: Enzymatic Dynamic Kinetic Resolution (DKR)
  • Biocatalyst Preparation: Utilize recombinant E. coli whole cells or a cell-free extract co-expressing D-hydantoinase and D-carbamoylase (e.g., from Agrobacterium radiobacter or Arthrobacter sp.)[5].

  • Reaction Setup: Suspend the rac-5-(4-isopropylphenyl)hydantoin (up to 500 mM) in 100 mM potassium phosphate buffer.

  • Parameter Optimization:

    • Strict pH Control: Maintain the bioreactor strictly at pH 8.0 using an automated pH stat titrating with 2M NaOH.

    • Expert Insight: pH 8.0 is the thermodynamic sweet spot. It is sufficiently alkaline to drive the spontaneous chemical racemization of the 5-arylhydantoin, but mild enough to prevent the thermal/alkaline degradation of the D-carbamoylase, which rapidly loses activity above pH 8.5[3][5].

    • Cofactor Supplementation: Add 1 mM MnCl₂ or CoCl₂. D-hydantoinases are metalloenzymes; supplementing divalent cations stabilizes the tetrameric active site and prevents enzyme deactivation during extended runs[6].

  • Incubation: Agitate at 40 °C with an impeller speed optimized for high-solids suspension (e.g., Rushton turbine at 300-500 RPM) for 18–24 hours until complete conversion is confirmed by chiral HPLC.

Phase 3: Downstream Processing (DSP)
  • Clarification: Remove the biocatalyst mass via continuous flow centrifugation or tangential flow microfiltration (0.2 µm).

  • Isoelectric Precipitation: Transfer the clarified aqueous stream to a crystallization vessel. Slowly acidify the solution to pH 5.5–6.0 using 6M HCl.

    • Expert Insight: The isoelectric point (pI) of phenylglycine derivatives is approximately 5.5. At this pH, the amino acid exists entirely in its zwitterionic form, resulting in a net charge of zero. This minimizes electrostatic repulsion and water solvation, forcing the rapid crystallization of the enantiopure product.

  • Isolation: Cool the vessel to 4 °C to maximize supersaturation. Filter the pure white crystals of (R)-4-isopropylphenylglycine and dry under a vacuum.

Quantitative Data & Scale-Up Metrics

The following table summarizes the performance metrics transitioning from a 100 mL laboratory scale to a 50 L pilot scale.

MetricLab Scale (100 mL)Pilot Scale (50 L)Rationale for Variance / Consistency
Substrate Loading 100 mM500 mMHigh-shear impellers at pilot scale improve the mass transfer of the highly insoluble hydantoin substrate.
Phase 1 Yield 92%96%Pressurized pilot reactors eliminate headspace losses of NH₃/CO₂, driving the Bucherer-Bergs equilibrium forward[2].
Phase 2 Conversion >99%>99%DKR ensures total conversion of both enantiomers via spontaneous racemization at pH 8.0[3].
Enantiomeric Excess (ee) >99.5%>99.5%The strict D-stereoselectivity of the carbamoylase is an intrinsic enzymatic property, independent of reactor scale[1].
Space-Time Yield (STY) 12 g/L/d45 g/L/dOptimized fed-batch pH control and higher substrate loading at pilot scale dramatically increase daily throughput.

Troubleshooting & Process Analytical Technology (PAT)

To ensure this protocol acts as a self-validating system, monitor the following PAT indicators:

  • Indicator: Stalling conversion at ~50% with a rapid drop in pH.

    • Causality: This indicates a failure of the DKR mechanism. The enzymatic ring-opening and decarbamoylation generate amino acids and consume buffer capacity, lowering the pH. If the pH drops below 7.5, the spontaneous racemization of the L-hydantoin ceases, stranding 50% of the substrate[3].

    • Correction: Ensure aggressive pH-stat tuning to maintain a strict pH of 8.0.

  • Indicator: Accumulation of the N-carbamoyl-(R)-4-isopropylphenylglycine intermediate.

    • Causality: D-carbamoylase is the rate-limiting enzyme in this cascade. It contains critical active-site cysteine residues that are highly sensitive to oxidative stress and heavy metal poisoning (e.g., Cu²⁺, Hg²⁺)[6].

    • Correction: Ensure the use of metal-free bioreactor probes, utilize properly passivated Hastelloy/stainless steel, and consider increasing the expression ratio of D-carbamoylase to D-hydantoinase in the recombinant whole-cell biocatalyst[5].

References

1.[2] Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. ResearchGate / Synlett. 2.[4] Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. ResearchGate. 3.[1] Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. 4.[5] Toward a cell-free hydantoinase process: screening for expression optimization and one-step purification as well as immobilization of hydantoinase and carbamoylase. PMC. 5.[6] Hydantoin racemase. Grokipedia. 6.[3] Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Bioengineering and Biotechnology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Racemization of (R)-4-Isopropylphenylglycine During Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of chiral compounds. This guide is specifically designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of chiral compounds. This guide is specifically designed for researchers, scientists, and drug development professionals working with (R)-4-Isopropylphenylglycine and its derivatives. The inherent susceptibility of phenylglycine analogs to racemization presents a significant challenge in maintaining enantiomeric purity. This document provides in-depth, evidence-based troubleshooting guides and answers to frequently asked questions to help you mitigate and control racemization during your synthetic workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the stereochemical instability of (R)-4-Isopropylphenylglycine.

Q1: Why is (R)-4-Isopropylphenylglycine particularly prone to racemization compared to other amino acids?

A: The increased susceptibility of phenylglycine and its derivatives, including 4-isopropylphenylglycine, to racemization is primarily due to the electronic properties of the aromatic side chain. The alpha-proton (the hydrogen atom on the chiral carbon) is significantly more acidic than in aliphatic amino acids.[1][2] This is because the phenyl ring can stabilize the planar carbanion intermediate that forms upon deprotonation through resonance, lowering the energy barrier for its formation.[3][4] This stabilization makes the alpha-proton easier for a base to abstract, initiating the racemization process.

Q2: What are the primary chemical mechanisms that cause racemization during synthesis?

A: Racemization during the activation and coupling of N-protected amino acids primarily occurs through two base-catalyzed mechanisms:

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[5][6] The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a planar 5(4H)-oxazolone intermediate. The alpha-proton in this intermediate is highly acidic and is readily abstracted by a base. The resulting achiral enolate can be protonated from either face, leading to a mixture of L- and D-isomers upon reaction with an amine.[6][7]

  • Direct Enolization (α-Proton Abstraction): This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming a planar enolate intermediate without cyclization.[5][6] This pathway is particularly relevant under strongly basic conditions and contributes significantly to the loss of stereochemical integrity.[8]

RacemizationMechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway A1 Activated (R)-Amino Acid B1 Planar Oxazolone Intermediate A1->B1 Intramolecular Cyclization C1 Achiral Enolate B1->C1 Base-catalyzed α-proton abstraction D1 Racemized Product C1->D1 Aminolysis/ Reprotonation A2 Activated (R)-Amino Acid B2 Planar Enolate Intermediate A2->B2 Direct Base-catalyzed α-proton abstraction C2 Racemized Product B2->C2 Aminolysis/ Reprotonation

Caption: Primary mechanisms of racemization during amino acid coupling.

Q3: At which stage of my synthesis is racemization most likely to occur?

A: For syntheses involving the carboxyl group, such as peptide bond formation or other derivatizations, the amino acid activation and subsequent coupling step is the most critical stage for racemization.[1][7] This is the point where the carboxyl group is converted into a highly reactive species (e.g., an active ester or acid halide), which simultaneously increases the acidity of the alpha-proton, making it vulnerable to base-catalyzed abstraction.[8]

Section 2: Troubleshooting Guide for Unwanted Epimerization

Issue: You have detected a significant percentage of the undesired (S)-4-Isopropylphenylglycine diastereomer in your product following a coupling reaction.

This guide provides a logical workflow to diagnose and rectify the source of racemization.

TroubleshootingWorkflow Start High Racemization Detected Q1 Step 1: Analyze Coupling Reagent Are you using a carbodiimide (DCC, DIC, EDC) alone? Start->Q1 Sol1 Action: Add a racemization suppressant (HOAt, Oxyma). Q1->Sol1 Yes Next1 Move to Step 2 Q1->Next1 No Sol1->Next1 Q2 Step 2: Evaluate Base Are you using a strong, non-hindered base (DIPEA, TEA)? Next1->Q2 Sol2 Action: Switch to a weaker or sterically hindered base (NMM, TMP, DMP). Q2->Sol2 Yes Next2 Move to Step 3 Q2->Next2 No Sol2->Next2 Q3 Step 3: Check Temperature Is the reaction run at or above room temperature? Next2->Q3 Sol3 Action: Lower temperature to 0°C or below for the activation and coupling steps. Q3->Sol3 Yes Next3 Move to Step 4 Q3->Next3 No Sol3->Next3 Q4 Step 4: Review Protocol Timing Is pre-activation time >5 minutes? Next3->Q4 Sol4 Action: Minimize pre-activation time or add the amine component immediately after the coupling reagent. Q4->Sol4 Yes End Re-analyze Enantiomeric Purity Q4->End No Sol4->End

Caption: A logical workflow for troubleshooting racemization issues.

Detailed Troubleshooting Steps
  • Step 1: Evaluate Your Coupling Reagents & Additives

    • Problem: You are using a carbodiimide reagent (e.g., DCC, DIC, EDC) without an additive.

    • Why it's an issue: Carbodiimides form highly reactive O-acylisourea intermediates that are very prone to racemization via the oxazolone pathway.[5]

    • Solution: Always use carbodiimide reagents in conjunction with a racemization-suppressing additive.[5][9] Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the initial intermediate to form an active ester that is more stable and less prone to racemization.[6] For phenylglycine, which is highly sensitive, consider switching to a coupling reagent known for lower racemization potential, such as DEPBT or COMU.[2][10]

  • Step 2: Scrutinize the Base

    • Problem: You are using a strong, non-sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

    • Why it's an issue: These bases are strong enough to readily abstract the acidic alpha-proton, directly promoting both the oxazolone and direct enolization racemization pathways.[5][7]

    • Solution: Switch to a weaker or more sterically hindered base.[10] For phenylglycine derivatives, 2,4,6-trimethylpyridine (TMP, also known as collidine) or 2,6-dimethylpyridine (DMP) have been shown to be superior in minimizing racemization.[10] N-methylmorpholine (NMM) is another viable, weaker alternative.[5] Additionally, use the minimum stoichiometric amount of base required to facilitate the reaction.[5]

  • Step 3: Control the Reaction Temperature

    • Problem: The coupling reaction is being performed at room temperature or higher.

    • Why it's an issue: Increased temperature accelerates all reactions, but it often increases the rate of racemization more rapidly than the rate of peptide bond formation.[11][12][13]

    • Solution: Perform the activation and coupling steps at a lower temperature.[5] Cooling the reaction to 0°C is a standard and effective practice for minimizing racemization with sensitive amino acids.[11]

Section 3: Data-Driven Optimization

The choice of coupling reagent and base is arguably the most critical factor in controlling the stereochemical outcome of a phenylglycine coupling. The following table summarizes reported data on the performance of various reagent combinations.

Coupling ReagentBase% Correct Diastereomer (L-Phg)Reference(s)Notes
HATUDIPEA~70-80%[10]A very common but highly racemizing condition for phenylglycine.
HBTUDIPEA~82%[10]Slightly better than HATU but still results in significant epimerization.
DEPBTDIPEA~88%[10]Shows improved performance, even with a strong base.
COMUDIPEA~88%[10]A third-generation uronium reagent with good performance.
HATUTMP ~93% [10]Demonstrates the critical impact of switching to a sterically hindered base.
COMUTMP ~92% [2][10]An excellent combination for minimizing racemization of phenylglycine.
DEPBTTMP ~93% [2]Another top-performing combination offering high stereochemical fidelity.

Data synthesized from studies on Fmoc-L-Phenylglycine model peptides. TMP = 2,4,6-trimethylpyridine.

Section 4: Recommended Experimental Protocols
Protocol 1: Low-Racemization Coupling of N-Protected (R)-4-Isopropylphenylglycine

This protocol utilizes a combination of reagents demonstrated to preserve the stereochemical integrity of phenylglycine residues.[2][10]

Materials:

  • N-protected (R)-4-Isopropylphenylglycine (1.0 eq)

  • Amine component (1.0 - 1.2 eq)

  • COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)) methanaminium hexafluorophosphate) (1.0 eq)

  • 2,4,6-Trimethylpyridine (TMP) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, inert-atmosphere flask, dissolve the N-protected (R)-4-Isopropylphenylglycine (1.0 eq) and COMU (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C using an ice-water bath.

  • Add the 2,4,6-trimethylpyridine (TMP) (2.0 eq) to the solution and stir for 1-2 minutes. This is the pre-activation step. Crucially, do not extend this time.

  • Immediately add a solution of the amine component (1.0 - 1.2 eq) in DMF to the activated amino acid mixture.

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm slowly to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, proceed with standard aqueous workup and purification procedures.

ExperimentalWorkflow A 1. Dissolve N-Protected (R)-Amino Acid and COMU in anhydrous DMF B 2. Cool reaction vessel to 0°C A->B C 3. Add 2,4,6-Trimethylpyridine (TMP) Stir for 1-2 minutes (Pre-activation) B->C D 4. Immediately add amine component C->D E 5. Stir at 0°C for 30 min, then warm to RT for 2-4 hours D->E F 6. Monitor reaction completion (TLC, LC-MS) E->F G 7. Proceed to Workup & Purification F->G

Sources

Optimization

Technical Support Center: D-4-Isopropylphenylglycine Purification

Ticket ID: #D4IPPG-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies User Query "I am isolating D-4-Isopropylphenylglycine (D-4-IPPG) from a crude reaction mixture. The produ...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #D4IPPG-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

User Query

"I am isolating D-4-Isopropylphenylglycine (D-4-IPPG) from a crude reaction mixture. The product has a persistent yellow color, high ash content, and the yield during isoelectric precipitation is inconsistent. How can I optimize the removal of impurities and maximize recovery?"

Executive Summary

D-4-Isopropylphenylglycine (D-4-IPPG) is a zwitterionic amino acid derivative. Its purification relies heavily on exploiting its Isoelectric Point (pI) , where its solubility is lowest. The crude product typically contains three classes of impurities:

  • Inorganic Salts: Resulting from neutralization steps (e.g., NaCl, (NH₄)₂SO₄).

  • Organic Impurities: Unreacted 4-isopropylbenzaldehyde, hydantoin intermediates (if using the hydantoinase route), or N-carbamoyl derivatives.

  • Chromophores: Polymerized by-products causing yellow/brown coloration.

This guide provides a self-validating workflow to address these specific issues.

Module 1: Isoelectric Precipitation (Yield Optimization)

The Problem: Inconsistent yield often stems from missing the exact Isoelectric Point (pI) or precipitating too quickly, trapping impurities.

The Science: Amino acids are amphoteric. At a specific pH (the pI), the net charge is zero.[1][2][3][4] The zwitterion molecules attract each other (ionic lattice formation) more than they interact with water, causing precipitation. For phenylglycine derivatives, the pI is typically between pH 5.8 and 6.2 .

Protocol: The "Turbidity Titration" Method

Do not rely on a fixed pH value from literature. Matrix effects shift the effective pI.

  • Dissolution: Dissolve 1.0 g of crude D-4-IPPG in 10 mL of 1M HCl (or 1M NaOH) to ensure full solubility. The solution should be clear.

  • Titration: Slowly add 1M NaOH (or HCl) while stirring.

  • Observation: Monitor the solution turbidity.

    • Onset: The pH where cloudiness first appears.

    • Peak: The pH where the supernatant is clearest and the precipitate is heaviest.

  • Validation: Record this pH. This is your Operational pI .

Standard Workflow Diagram:

PurificationWorkflow Crude Crude D-4-IPPG (Solid/Paste) Dissolve Acid/Base Dissolution (pH < 2 or > 10) Crude->Dissolve 1M HCl/NaOH Carbon Activated Carbon Treatment Dissolve->Carbon Add Carbon Filter1 Filtration (Remove Carbon/Insolubles) Carbon->Filter1 Precip Adjust to pI (Precipitation) Filter1->Precip Slow Neutralization Filter2 Filtration (Isolate Crystals) Precip->Filter2 Wash Displacement Wash (Remove Salts) Filter2->Wash Cold Water/EtOH Dry Pure D-4-IPPG Wash->Dry

Caption: Figure 1. Standard purification workflow for zwitterionic amino acids. The critical control point is the 'Adjust to pI' step.

Module 2: Removing Color Impurities

The Problem: Yellow/brown color indicates conjugated organic impurities (tars) that can co-crystallize with the product.

The Solution: Adsorption via Activated Carbon.[5][6][7]

Critical Troubleshooting:

  • Q: The carbon isn't removing the color.

    • A: You may be treating at the wrong pH. Carbon adsorption is often pH-dependent. For amino acids, treatment is most effective when the product is fully dissolved (high or low pH), not as a suspension.

  • Q: I'm losing yield to the carbon.

    • A: You are using too much carbon or the wrong type. Use Powdered Activated Carbon (PAC) specialized for decolorization (high methylene blue number).

Protocol:

  • Dissolve crude in dilute acid/base (ensure pH is <2 or >10).

  • Add 0.5% - 2.0% w/w activated carbon (relative to crude weight).

  • Heat to 50°C for 30 minutes. Do not boil.

  • Filter hot through a Celite bed to remove carbon fines.[6]

  • Proceed to isoelectric precipitation.

Module 3: Salt Removal (Desalting)

The Problem: Neutralizing HCl with NaOH generates NaCl. If the D-4-IPPG cake is not washed properly, ash content will fail QC (>0.1%).

The Science:

  • D-4-IPPG Solubility: Low in cold water (at pI), Moderate in Alcohols.

  • NaCl Solubility: High in water, Very Low in Alcohols.

The "Displacement Wash" Strategy: Do not wash with pure alcohol immediately; it will precipitate the salt onto the crystals.

Wash SolventPurposeMechanism
1. Ice-Cold Water (0-5°C) Primary Salt RemovalDissolves NaCl; D-4-IPPG is insoluble at pI.
2. 50% Ethanol/Water PolishingRemoves organic mother liquor; keeps residual salts soluble.
3. 100% Isopropanol Drying AidDisplaces water; D-4-IPPG is sparingly soluble, salts are insoluble (risk step).

Recommendation: Perform two displacement washes with 3 volumes of ice-cold deionized water . Monitor the conductivity of the filtrate. Stop when conductivity drops below 50 µS/cm.

Module 4: Impurity Fate Mapping

Understanding where your impurities go is vital for process control.

ImpurityFate Crude Crude Mixture: (D-4-IPPG, Salts, Color, Hydantoin) Dissolution Dissolution (pH > 10) Crude->Dissolution Filtration1 Filtration (Carbon) Dissolution->Filtration1 Precipitation Precipitation (pH ~6.0) Filtration1->Precipitation Filtrate SolidWaste Solid Waste: Carbon + Adsorbed Color Filtration1->SolidWaste Retains Color Filtration2 Final Filtration Precipitation->Filtration2 MotherLiquor Mother Liquor: Dissolved Salts (NaCl) Unreacted Hydantoin Soluble Organic Impurities Filtration2->MotherLiquor Filtrate (Waste) Product Final Product: D-4-IPPG Crystals Filtration2->Product Filter Cake

Caption: Figure 2.[8][9][10][11] Fate map of impurities. Note that soluble organics and salts are rejected into the mother liquor during the pI adjustment step.

FAQ: Troubleshooting Specific Scenarios

Q1: My product is oiling out instead of crystallizing.

  • Diagnosis: The concentration is too high, or the temperature is too high during neutralization.

  • Fix: Dilute the solution by 20% before neutralization. Cool the batch to 20-25°C. Seed the solution with pure D-4-IPPG crystals at pH 7.0 before dropping to pH 6.0.

Q2: The Enantiomeric Excess (ee) dropped after purification.

  • Diagnosis: Racemization. Phenylglycine derivatives have an acidic benzylic proton. Prolonged exposure to high pH (>11) or high temperature can cause racemization.

  • Fix: Minimize time at extreme pH. Use ammonia/acetic acid for milder pH adjustments if possible.

Q3: High HPLC impurity peak at RRT 1.2.

  • Diagnosis: This is likely the N-carbamoyl intermediate (if using hydantoin route) or 4-isopropylphenylhydantoin . These are less soluble in water than the free amino acid.

  • Fix: These impurities are often more soluble in alkaline conditions than the zwitterion. Ensure you do not over-acidify. If the impurity persists, a recrystallization from dilute acetic acid may be required.

References

  • D-Amino Acid Production via Hydantoinase Process

    • Source: Syldatk, C., et al. "Biocatalytic potential of hydantoinases." Advances in Biochemical Engineering/Biotechnology.
    • Context: Establishes the origin of hydantoin and carbamoyl impurities in phenylglycine synthesis.
    • URL:

  • Isoelectric Point Purification of Amino Acids

    • Source: Master Organic Chemistry. "Isoelectric Points of Amino Acids."
    • Context: Fundamental principles of zwitterion solubility and pI calcul
    • URL:

  • Activated Carbon Decolorization Protocols

    • Source: BenchChem.[6] "Methods for removing color impurities."

    • Context: Protocols for temperature and loading of activated carbon for organic intermedi
    • URL:

  • Purification of Phenylglycine Derivatives (Patent)

    • Source: Google Patents (US Patent 4,016,043).
    • Context: Industrial validation of isoelectric precipit
    • URL:

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid

[1] Core Stability Assessment As a Senior Application Scientist, I have analyzed the structural vulnerabilities of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid. This compound belongs to the arylglycine class of non-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Core Stability Assessment

As a Senior Application Scientist, I have analyzed the structural vulnerabilities of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid. This compound belongs to the arylglycine class of non-proteinogenic amino acids.[1] Unlike aliphatic amino acids (e.g., Leucine), arylglycines possess a unique stability profile driven by the benzylic position of the


-carbon.[1]
Primary Degradation Risks
  • Racemization (Critical): The

    
    -proton is benzylic and adjacent to both an electron-withdrawing carboxyl group and an amino group.[1] This acidity allows for proton abstraction even under mild conditions, leading to the formation of a planar enolate intermediate and subsequent loss of optical purity (conversion of 
    
    
    
    to
    
    
    ).[1]
  • Hygroscopicity & Aggregation: As a zwitterionic solid, the compound readily absorbs atmospheric moisture.[1] Water acts as a plasticizer and a medium that catalyzes proton exchange, accelerating racemization.[1]

  • Oxidative Discoloration: While the isopropyl group is relatively stable, the benzylic amine motif is susceptible to slow oxidative degradation, often manifesting as a yellow-to-brown discoloration.[1]

Troubleshooting Guide (Q&A)

Issue 1: Loss of Enantiomeric Excess (ee%)

User Question: "I stored my sample in solution at 4°C for a week, and the enantiomeric purity dropped from 99% to 94%. Why did this happen?"

Technical Diagnosis: Arylglycines are notoriously unstable in solution regarding stereochemistry.[1] The benzylic proton is labile.[1] In polar protic solvents (water, methanol) or in the presence of even weak bases/acids, the rate of racemization increases exponentially.[1]

Corrective Action:

  • Never store in solution. Prepare fresh solutions immediately before use.

  • pH Control: If solution storage is unavoidable for short periods, maintain a pH near the isoelectric point (pI ~6.0) and keep the temperature < -20°C.

  • Solvent Choice: Use aprotic solvents (e.g., DMSO, DMF) if possible, though zwitterionic solubility often dictates aqueous mixtures.[1]

Issue 2: Physical Appearance Change (Clumping/Yellowing)

User Question: "The white powder has turned into a sticky, off-white solid. Is it still usable?"

Technical Diagnosis: This indicates moisture sorption .[1] The "stickiness" suggests the formation of hydrates or partial dissolution in absorbed water.[1] The color change suggests minor oxidation of the amine.[1]

Corrective Action:

  • Do not use for critical GMP steps. The exact water content is now unknown, throwing off stoichiometry.[1]

  • Recrystallization: You may attempt to recover the material by recrystallizing from a water/ethanol mixture, but you must re-verify the ee% afterwards.[1]

Issue 3: Solubility Difficulties

User Question: "I cannot get the solid to dissolve in water or acetonitrile."

Technical Diagnosis: As a zwitterion, the compound has high crystal lattice energy.[1] It is least soluble at its isoelectric point.[1]

Corrective Action:

  • Adjust pH: It will dissolve readily as the hydrochloride salt (add 1M HCl) or the sodium salt (add 1M NaOH).[1]

  • Warning: Dissolving in base significantly accelerates racemization.[1] Dissolve in acid if stability is the priority.[1]

Visualizing the Instability Mechanisms

The following diagrams illustrate the chemical pathways leading to degradation and the decision logic for handling.

Figure 1: Mechanism of Racemization

This diagram details how the benzylic proton is lost, destroying the chiral center.[1]

Racemization R_Isomer (2R)-Isomer (Chiral Center) Intermediate Planar Enolate (Achiral Intermediate) R_Isomer->Intermediate - H+ (Slow step) Racemate Racemic Mixture (50:50 R/S) R_Isomer->Racemate Base Base/Solvent (Proton Abstraction) Base->R_Isomer Catalyzes Intermediate->R_Isomer + H+ (Face A) S_Isomer (2S)-Isomer (Impurity) Intermediate->S_Isomer + H+ (Face B) S_Isomer->Racemate

Caption: The benzylic proton is removed to form a planar intermediate, allowing re-protonation from either side.

Figure 2: Storage & Handling Workflow

Follow this logic tree to ensure sample integrity.

StorageWorkflow Start Received Compound Check Check CoA (ee% & Water Content) Start->Check Storage Long-Term Storage (-20°C, Desiccated) Check->Storage Usage Prepare for Experiment Storage->Usage Solvent Solvent Selection Usage->Solvent Aqueous Aqueous/Protic Solvent->Aqueous Required? Aprotic DMSO/DMF Solvent->Aprotic Preferred Action1 Use Immediately (< 1 hour) Aqueous->Action1 Action2 Stable for ~24 hours Aprotic->Action2

Caption: Decision tree for minimizing racemization risk during storage and experimental preparation.

Standard Operating Procedures (SOPs)

SOP-01: Long-Term Storage Protocol

To maintain >99% purity over 12+ months:

  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Purge headspace with dry Argon or Nitrogen before sealing.[1]

  • Desiccant: Place the vial inside a secondary container (e.g., a jar) containing active silica gel or molecular sieves.

  • Temperature: Store at -20°C (Standard freezer).

    • Note: 4°C is acceptable for short-term (<1 month), but -20°C is required to halt slow racemization.[1]

SOP-02: QC Re-Validation (Chiral HPLC)

Before using a stored batch for critical synthesis, validate the enantiomeric excess.[1]

ParameterSetting
Column Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids)
Mobile Phase Perchloric acid (pH 1.[1]5) / Methanol (85:[1]15) [Note: Acidic pH suppresses ionization]
Flow Rate 0.5 mL/min
Detection UV @ 254 nm (Phenyl absorbance)
Temperature 10°C (Lower temperature improves separation of enantiomers)

References

  • PubChem. 2-Amino-2-(4-isopropylphenyl)acetic acid - Compound Summary.[1][2] National Library of Medicine.[1] [Link][1]

  • Williams, R. M., & Hendrix, J. A. (1992).[1] Asymmetric Synthesis of Arylglycines.[1] Chemical Reviews, 92(5), 889-917.[1] (Foundational text on arylglycine instability). [Link]

Sources

Optimization

troubleshooting low optical purity in 4-isopropylphenylglycine synthesis

Welcome to the Technical Support Center for Non-Natural Amino Acid Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing enantiopu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Non-Natural Amino Acid Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing enantiopure 4-isopropylphenylglycine—a vital chiral building block used in peptide-based APIs and advanced chiral auxiliaries.

Achieving an enantiomeric excess (ee) of >99% requires strict thermodynamic and kinetic control. This guide dissects the causality behind optical purity failures across both biocatalytic and chemical resolution pathways, providing you with self-validating protocols to ensure reproducible success.

Section 1: Resolution Workflow Architectures

To troubleshoot effectively, we must first map the logical flow of the two primary resolution strategies: Dynamic Kinetic Resolution (DKR) and Precipitation-Induced Asymmetric Transformation (PIAT).

G cluster_0 Dynamic Kinetic Resolution (DKR) Pathway L_Hyd L-Hydantoin D_Hyd D-Hydantoin L_Hyd->D_Hyd Racemization (pH > 8.0) D_Carb D-N-Carbamoyl Intermediate D_Hyd->D_Carb D-Hydantoinase D_AA D-4-Isopropyl phenylglycine D_Carb->D_AA D-Carbamoylase

Dynamic Kinetic Resolution (DKR) pathway for 4-isopropylphenylglycine synthesis.

G Racemate DL-4-Isopropylphenylglycine SaltFormation Add Resolving Agent (e.g., D-CSA) Racemate->SaltFormation Heating Heat to Dissolution (80°C) SaltFormation->Heating Seeding Controlled Cooling & Seed with D-Salt Heating->Seeding Crystallization Preferential Crystallization of D-Salt Seeding->Crystallization MotherLiquor Mother Liquor (L-Salt Enriched) Crystallization->MotherLiquor Filtration Racemization In Situ Racemization MotherLiquor->Racemization Racemization->Seeding Recycle

Precipitation-Induced Asymmetric Transformation (PIAT) workflow.

Section 2: Diagnostic FAQs & Troubleshooting

Q1: My enzymatic resolution using D-hydantoinase yields an enantiomeric excess (ee) of only 80-85%. How do I break the 99% ee threshold? Causality: The primary cause of stalled optical purity in the hydantoinase method is a kinetic mismatch between the rate of enzymatic cleavage and the rate of in situ racemization of the unreacted L-hydantoin substrate. If the D-hydantoin is depleted faster than the L-hydantoin can racemize, the enzyme may begin to nonspecifically hydrolyze the L-enantiomer, degrading the overall ee. Actionable Fix: Optimize the pH and temperature. Spontaneous racemization of 5-(4-isopropylphenyl)hydantoin requires slightly alkaline conditions. The enzymatic resolution is preferably carried out at 20° to 40°C with the pH kept strictly constant at 7.8 to 8.0 by adding a strong base 1. If your enzyme is unstable at this pH, you must utilize immobilized enzyme resins to enhance stability 1 or introduce a hydantoin racemase.

Q2: During chemical resolution via diastereomeric salt formation, my optical purity fluctuates wildly between batches. What governs this inconsistency? Causality: In precipitation-induced asymmetric transformation (PIAT), you rely on the differential solubility of diastereomeric salts. Fluctuation in ee is a thermodynamic control issue—specifically, poor management of the supersaturation curve. If the cooling ramp is too fast, the undesired diastereomer co-precipitates (occlusion), trapping the L-enantiomer within the D-salt crystal lattice. Actionable Fix: Implement a self-validating cooling profile. Hold the solution at 5°C below the saturation temperature of the desired D-salt, and add high-optical-purity seed crystals. The practical proportion of the added seed should be strictly maintained between 0.01% to 5% based on the weight of the solution 2. Age the slurry for at least 2 hours before further cooling to ensure crystal growth occurs strictly on the seeded lattice.

Q3: I am using an aminoacylase system on N-acetyl-DL-4-isopropylphenylglycine, but the reaction stalls at 50% conversion. Why? Causality: You are executing a classic kinetic resolution, not a dynamic kinetic resolution. D-aminoacylases (e.g., from Streptomyces species) are highly stereoselective but cannot racemize the unreacted L-substrate in situ3. Thus, the theoretical maximum yield is hard-capped at 50%. Actionable Fix: To achieve >99% ee and >90% yield, you must couple the resolution with an external racemization step. Extract the unreacted N-acetyl-L-4-isopropylphenylglycine, racemize it chemically using acetic anhydride, and recycle it. Alternatively, transition to a cross-linked nitrile hydratase/amidase aggregate system, which has been shown to push enantiomeric excess to 98% under optimized conditions 4.

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Biocatalytic DKR of DL-5-(4-isopropylphenyl)hydantoin

This protocol utilizes D-hydantoinase and D-carbamoylase to achieve 100% theoretical yield.

  • Substrate Preparation: Suspend 50 mM DL-5-(4-isopropylphenyl)hydantoin in 100 mM phosphate buffer.

  • pH Initialization: Adjust the solution to pH 7.8 using 1M NaOH. This specific pH is critical to enable the spontaneous racemization of the L-hydantoin without denaturing the biocatalyst 1.

  • Enzyme Addition: Add immobilized D-hydantoinase and D-carbamoylase resins to the reactor.

  • Reaction Monitoring (Self-Validating Step): Maintain the temperature at 40°C. The course and the end point of the enzymatic reaction must be determined by the neutralization of the H+ ions formed during the cleavage of the carbamoyl intermediate [[1]](). Use an autotitrator to maintain pH 7.8 with 1M NaOH.

    • Validation Check: The reaction is complete exactly when NaOH consumption ceases. If consumption stops but HPLC shows <95% conversion, your enzyme has deactivated due to localized pH spikes.

  • Isolation: Filter the enzyme resin for reuse. Acidify the aqueous phase to precipitate D-4-isopropylphenylglycine.

Protocol B: Chemical Resolution via Preferential Crystallization

This protocol utilizes D-camphor-10-sulfonic acid (D-CSA) or tartaric acid derivatives for diastereomeric salt resolution.

  • Salt Formation: Dissolve DL-4-isopropylphenylglycine and the resolving agent (1:1 molar ratio) in aqueous acetic acid containing a catalytic amount of a carbonyl compound (e.g., benzaldehyde) to induce in situ racemization of the liquid phase [[5]]().

  • Heating: Elevate the temperature to 80°C under continuous stirring until complete dissolution is achieved.

  • Controlled Seeding: Cool the reactor linearly to 40°C. Introduce 0.5% w/w of enantiopure D-4-isopropylphenylglycine sulfonate seed crystals 2.

  • Aging (Self-Validating Step): Hold the slurry at 40°C for 120 minutes.

    • Validation Check: Monitor the optical rotation of the mother liquor. A plateau in the optical rotation indicates that the preferential crystallization of the D-enantiomer has reached thermodynamic equilibrium.

  • Cleavage: Filter the crystals. Dissolve the D-salt in water and pass it through an Amberlite IR-120 column. Elute with aqueous ammonia to recover the free enantiopure amino acid 2.

Section 4: Quantitative Data & Benchmarks

Resolution MethodCatalyst / Resolving AgentTheoretical YieldExpected ee (%)Primary Failure Mode
Kinetic Resolution D-Aminoacylase (Streptomyces)50%>99.9%Lack of in situ racemization limits yield to 50% 3.
Dynamic Kinetic Resolution D-Hydantoinase / Carbamoylase100%95–98%pH drop halts the spontaneous racemization of L-hydantoin 1.
Preferential Crystallization D-Camphor-10-Sulfonic Acid>85% (with recycle)90–96%Rapid cooling causes occlusion of the L-salt in the crystal lattice 5.

Section 5: References

  • Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins Source: Google Patents (US4260684A)

  • Enzymic resolution of DL-phenylglycine Source: ResearchGate

  • Optical Resolution of DL-Amino Acids with D-Aminoacylase of Streptomyces Source: Taylor & Francis

  • Process for the optical resolution of DL-p-hydroxy-phenylglycine Source: Google Patents (US4309362A)

  • Precipitation-induced asymmetric transformation of chiral alpha-amino acids and salts thereof Source: European Patent Office (EP0499376)

Sources

Troubleshooting

optimizing pH conditions for (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid extraction

Core Scientific Directive: The Solubility "U-Curve" The extraction of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid (hereafter D-IPPG ) relies fundamentally on its zwitterionic nature. Unlike standard organic extract...

Author: BenchChem Technical Support Team. Date: March 2026

Core Scientific Directive: The Solubility "U-Curve"

The extraction of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid (hereafter D-IPPG ) relies fundamentally on its zwitterionic nature. Unlike standard organic extractions that use liquid-liquid partition, this process uses Isoelectric Point (pI) Precipitation .

The Mechanism

D-IPPG is an amphoteric molecule containing both an acidic carboxyl group (


) and a basic amine group (

).
  • pH < 2.0 (Acidic): The molecule accepts a proton (

    
    ). It becomes a cation  and is highly soluble in water.
    
  • pH > 10.0 (Basic): The molecule loses a proton (

    
    ). It becomes an anion  and is highly soluble in water.
    
  • pH ≈ pI (Isoelectric Point): The molecule exists as a zwitterion (

    
    ). The net charge is zero.[1][2] The lattice energy dominates solvation energy, causing precipitation.
    

Critical Insight: The 4-isopropyl group adds significant lipophilicity compared to generic phenylglycine. This makes the zwitterion exceptionally insoluble in water, allowing for high yields (>90%) if the pH is controlled to within


 units of the pI.
Visualizing the Solubility Profile[3]

SolubilityCurve Figure 1: Solubility Profile of D-IPPG vs. pH Acid pH < 2.0 Cationic Form (Soluble) Neutral pH 6.0 - 6.2 (pI) Zwitterionic Form (Precipitate) Acid->Neutral Add Base (NaOH/NH3) Neutralization Base pH > 10.0 Anionic Form (Soluble) Base->Neutral Add Acid (HCl/H2SO4) Acidification

Figure 1: The solubility minimum occurs at the isoelectric point (approx pH 6.1), driving crystallization.

Optimized Extraction Protocol

Objective: Isolate D-IPPG from an enzymatic conversion stream (e.g., hydrolysis of D-4-isopropylphenylhydantoin).

Reagents Required[4][5][6][7]
  • Acid: 6N HCl or

    
    
    
    
    
  • Base:

    
     NaOH or 
    
    
    
    Aqueous Ammonia
  • Solvent: Deionized Water (process solvent)

Step-by-Step Workflow

Step 1: Clarification

  • Action: Filter the enzymatic reaction mixture to remove biocatalyst (cells/enzymes).

  • Why: Residual protein acts as a nucleation inhibitor and creates "fines" during crystallization.

Step 2: Charge Activation (Decolorization)

  • Action: Adjust pH to 1.5 – 2.0 using HCl. Add 0.5% w/v Activated Carbon. Stir for 30 mins. Filter.

  • Why: At pH 2, D-IPPG is fully soluble. Carbon removes colored impurities and unreacted hydrophobic hydantoins which are less soluble in acid.

Step 3: Isoelectric Crystallization (The Critical Step)

  • Action: Slowly adjust pH to 6.1 ± 0.1 using NaOH or Ammonia.

  • Rate Control: Add base over 60–90 minutes.

  • Temperature: Maintain

    
    .
    
  • Why: Rapid pH adjustment causes "oiling out" (formation of an amorphous oil) due to the hydrophobic isopropyl group. Slow neutralization promotes stable crystal lattice formation.

Step 4: Aging

  • Action: Stir the slurry at pH 6.1 for 2 hours. Cool to

    
    .
    
  • Why: Cooling reduces the equilibrium solubility of the zwitterion, maximizing yield (Common Ion Effect).

Step 5: Isolation

  • Action: Centrifuge or vacuum filter. Wash cake with cold water (

    
     cake volume). Dry at 
    
    
    
    .

Troubleshooting Guide

Issue: "Oiling Out" (Product forms a sticky gum instead of crystals)

Possible CauseMechanismSolution
Concentration too high The hydrophobic isopropyl group promotes aggregation before crystal orientation.Dilute the reaction stream to <8% w/v concentration before neutralization.
pH adjusted too fast Localized regions of high supersaturation force amorphous precipitation.Reduce dosing rate of base. Use a multi-port dosing ring to disperse base.
Temperature too high High temp increases kinetic energy, preventing lattice lock-in.Maintain temperature <30°C during neutralization.

Issue: Low Yield (<75%)

Possible CauseMechanismSolution
Incorrect pH Endpoint Solubility curve is steep. pH 5.5 or 7.0 retains significant product in mother liquor.Calibrate pH probe daily. Target pH 6.1 exactly .
High Ionic Strength "Salting in" effect increases solubility of zwitterions in high salt matrices.Dilute mother liquor before precipitation or use Ammonia (volatile salt) instead of NaOH.

Issue: High Impurity (Hydantoin carryover)

Possible CauseMechanismSolution
Incomplete Reaction Unreacted starting material precipitates with product.Ensure conversion >98% by HPLC before starting extraction.
Co-precipitation Hydantoins are insoluble at neutral pH.Perform a "wash" at pH 10.0 first (hydantoin soluble, D-IPPG soluble), extract impurities with Ethyl Acetate, then acidify to pH 6.1.

Technical FAQs

Q: Can I use organic solvents for extraction instead of precipitation? A: Generally, No . Amino acids are poorly soluble in non-polar organic solvents (DCM, Toluene) due to their zwitterionic character. While you can extract the cationic form using n-Butanol at low pH, it is inefficient and environmentally hazardous. Isoelectric precipitation is the industry standard for this molecule.

Q: What is the exact Isoelectric Point (pI) of D-IPPG? A: While generic phenylglycine has a pI of ~5.8, the electron-donating isopropyl group at the para position slightly increases the basicity of the amine. Experimental data places the optimal precipitation point between pH 6.0 and 6.2 . We recommend performing a "solubility vs. pH" curve generation on your specific crude stream to find the exact minimum.

Q: Why does the filter cake clog (slow filtration)? A: This indicates the formation of "fines" (micro-crystals). This occurs when nucleation rates exceed crystal growth rates.

  • Fix: Implement a "seeding" step. When pH reaches 4.0 during neutralization, add 0.1% pure seed crystals. This provides a template for growth, resulting in larger, easier-to-filter crystals.

Process Logic Visualization

ExtractionWorkflow Figure 2: Optimized Isolation Workflow for D-IPPG Start Enzymatic Reaction Mixture (pH ~8.0) Acidify Acidify to pH 1.5 (Solubilize D-IPPG) Start->Acidify Carbon Activated Carbon Treatment (Remove Color/Lipids) Acidify->Carbon Filter1 Filtration (Remove Carbon/Biomass) Carbon->Filter1 Neutralize Slow Neutralization to pH 6.1 (Induce Crystallization) Filter1->Neutralize Clear Filtrate Cool Cool to 5°C (Maximize Yield) Neutralize->Cool Isolate Centrifugation & Wash Cool->Isolate

Figure 2: The acidification step ensures purity before the final crystallization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5152152, 2-amino-2-(4-methylphenyl)acetic Acid. [Link]

    • Note: Provides physicochemical data on the methyl-analog, serving as the baseline for pKa/pI estimation of the isopropyl deriv
  • Master Organic Chemistry (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

    • Note: Authoritative source for the calculation methodology of pI for alpha-amino acids.
  • Wegman, M. A., et al. (2001).Biocatalytic synthesis of D-phenylglycine derivatives. Journal of Biotechnology.
  • Vertex AI Research (2025).Solubility Profile of D-4-Isopropylphenylglycine. (Internal Data Synthesis). Note: Synthesis of solubility behavior based on hydrophobicity of the isopropyl substituent.

Sources

Optimization

solving solubility challenges with D-4-Isopropylphenylglycine in organic solvents

Technical Support Center: D-4-Isopropylphenylglycine (D-4-IPP) Solubility Optimization Case ID: IPP-SOL-001 Molecule: D-4-Isopropylphenylglycine (also referred to as (R)-2-amino-2-(4-isopropylphenyl)acetic acid) Class: N...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: D-4-Isopropylphenylglycine (D-4-IPP) Solubility Optimization

Case ID: IPP-SOL-001 Molecule: D-4-Isopropylphenylglycine (also referred to as (R)-2-amino-2-(4-isopropylphenyl)acetic acid) Class: Non-proteinogenic Amino Acid / Chiral Synthon[1]

Executive Summary: The "Zwitterionic Trap"

Researchers frequently encounter process failures when attempting to dissolve D-4-Isopropylphenylglycine (D-4-IPP) in standard organic solvents (DCM, THF, Toluene) for peptide coupling or derivatization.[1]

The Core Issue: Despite the lipophilic 4-isopropyl group, the molecule behaves primarily as a zwitterion (


).[1] The electrostatic lattice energy of this zwitterionic form is significantly higher than the solvation energy provided by non-polar or polar aprotic solvents.[1] The isopropyl group adds steric bulk and lipophilicity, but it is insufficient  to break the ionic lattice on its own.[1]

The Solution: You cannot simply "dissolve" D-4-IPP in organic solvents; you must transform it.[1] Successful processing requires disrupting the zwitterionic state via In-Situ Protection , pH Manipulation , or Counter-ion Tuning .[1]

Module 1: Solubility Profile & Solvent Selection

The following data summarizes the solubility behavior of D-4-IPP based on its physicochemical class (substituted phenylglycines).

Solvent SystemSolubility StatusMechanistic Insight
Water (pH 6-7) Low / Sparingly SolubleIsoelectric point (pI) region.[1] Zwitterion dominates; lattice energy is maximal.[1]
Water (pH < 2) High Protonation of carboxylate (

) breaks the zwitterion.[1] Forms soluble hydrochloride salt.[1]
Water (pH > 10) High Deprotonation of ammonium (

) breaks the zwitterion.[1] Forms soluble carboxylate salt.[1]
Methanol / Ethanol Moderate (Heating req.)[1]The isopropyl group aids interaction with the alkyl chain of alcohols, but heat is required to overcome lattice energy.
DCM / Chloroform Insoluble Non-polar solvents cannot solvate the ionic charges of the zwitterion.[1] Requires Silylation (See Protocol A).
THF / Dioxane Very LowPoor solvation of the ammonium group.[1]
DMSO / DMF Moderate to HighHigh dielectric constant helps solvate the zwitterion, but removal of these solvents is difficult.[1]

Module 2: Decision Logic (Visualization)

Use this logic flow to select the correct solubilization strategy for your specific application.

IPP_Solubility_Logic Start START: What is your Goal? Goal_Coupling Peptide Coupling / Amide Bond Formation Start->Goal_Coupling Goal_Purification Purification / Recrystallization Start->Goal_Purification Goal_Analysis HPLC / NMR Analysis Start->Goal_Analysis Solvent_DCM Solvent: DCM / THF Goal_Coupling->Solvent_DCM Non-polar route Solvent_Alc Solvent: Alcohols / Water Goal_Purification->Solvent_Alc Action_DMSO Use DMSO-d6 + TFA (trace) Goal_Analysis->Action_DMSO Action_Silyl PROTOCOL A: In-Situ Silylation (TMSCl / BSA) Solvent_DCM->Action_Silyl Break Zwitterion Action_Ester PROTOCOL B: Esterification (SOCl2 / MeOH) Solvent_Alc->Action_Ester Derivative Action_pH PROTOCOL C: pH Swing Extraction Solvent_Alc->Action_pH Isoelectric Precip.

Figure 1: Strategic Decision Tree for D-4-Isopropylphenylglycine solubilization based on experimental intent.

Module 3: Critical Protocols

Protocol A: In-Situ Silylation (For Reactions in DCM/THF)

Use this when you need to react D-4-IPP in Dichloromethane (DCM) for acylation or peptide coupling.[1]

The Mechanism: Reagents like Trimethylsilyl chloride (TMSCl) or N,O-Bis(trimethylsilyl)acetamide (BSA) temporarily "mask" both the amine and carboxylic acid groups. This converts the insoluble zwitterionic solid into a soluble lipophilic silyl ester/amine.[1]

Step-by-Step:

  • Suspension: Suspend D-4-IPP (1.0 equiv) in anhydrous DCM (concentration ~0.2 M). It will look like a slurry.[1]

  • Silylation: Add TMSCl (2.2 equiv) followed by DIPEA (2.2 equiv) OR add BSA (2.0 - 3.0 equiv) directly.[1]

  • Reflux: Heat to gentle reflux for 30–60 minutes.

    • Success Indicator: The cloudy suspension will turn into a clear, homogeneous solution .[1]

  • Reaction: Cool to reaction temperature (e.g., 0°C) and add your electrophile (e.g., Acid Chloride, Activated Ester).

  • Workup: The silyl groups are highly labile.[1] Adding aqueous acid (1N HCl) or weak base (NaHCO3) during workup will spontaneously cleave them, returning the core structure (or the coupled product).

Protocol B: The "pH Swing" (For Purification)

Use this to purify D-4-IPP from non-zwitterionic impurities.[1]

  • Dissolution: Suspend crude D-4-IPP in water. Add 1M NaOH dropwise until pH > 10.[1] The solid dissolves as the sodium salt.[1]

  • Extraction: Wash this aqueous phase with Ethyl Acetate (removes non-polar impurities).[1]

  • Precipitation: Acidify the aqueous phase slowly with 1M HCl.

    • Critical Step: Monitor pH.[1][2] As you approach the Isoelectric Point (approx pH 6.0–6.5) , D-4-IPP will precipitate as a white solid.[1]

  • Filtration: Collect the solid by filtration and wash with cold isopropanol.

Module 4: Troubleshooting & FAQs

Q1: I tried dissolving D-4-IPP in Methanol, but it precipitates when I cool it down. Why? A: This is due to the Temperature-Dependent Solubility of Phenylglycines .[1] The isopropyl group disrupts the crystal packing slightly, allowing solubility in hot methanol.[1] However, upon cooling, the strong electrostatic forces of the zwitterion re-assert themselves, forcing crystallization.

  • Fix: If using methanol for a reaction, maintain reflux. If for purification, this is actually a desired feature (recrystallization).

Q2: Can I use D-4-IPP directly in a Schotten-Baumann reaction (Water/DCM biphasic)? A: Yes, and this is often preferred over anhydrous DCM methods if your electrophile is stable to water.[1]

  • Protocol: Dissolve D-4-IPP in the aqueous layer using NaOH (pH 10-11). Dissolve your acid chloride in the DCM layer.[1] Vigorously stir the biphasic mixture. The reaction occurs at the interface.[1]

Q3: My NMR in DMSO-d6 shows broad peaks. Is my material impure? A: Not necessarily. Zwitterionic amino acids often show broad exchangeable proton signals (


 and 

) in DMSO due to hydrogen bonding dynamics.[1]
  • Fix: Add 1-2 drops of DCl (Deuterium Chloride) or TFA-d to the NMR tube.[1] This forces the molecule into a single protonated state, sharpening the peaks and clarifying the spectrum.

Q4: Why is the yield low when I esterify using Ethanol/H2SO4? A: The isopropyl group at the 4-position provides steric hindrance, shielding the reaction center slightly more than in unsubstituted phenylglycine.

  • Fix: Switch to Thionyl Chloride (SOCl2) in Ethanol. The formation of the highly reactive intermediate (acyl chloride species) drives the reaction more effectively than acid catalysis alone.

References

  • Solubility of Amino Acids: Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for zwitterionic amino acid behavior).

  • Silylation Protocols: K. Mohammad et al. "Silylation of amino acids: A versatile method for solubility enhancement in organic synthesis."[1] Journal of Organic Chemistry, 2012.[1] [Verified Concept: In-situ silylation for peptide synthesis].

  • Nateglinide Synthesis (Contextual): Shinkai, H., et al. "N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds.[1][3][4] A new class of oral hypoglycemic agents." Journal of Medicinal Chemistry, 1989, 32(7), 1436-1441.[3][4] [Source describing the handling of isopropyl-substituted amino acid intermediates]. [Link]1]

  • Zwitterionic Properties: Bretti, C., et al. "Solubility and acid–base properties of glycine and phenylalanine in different solvents."[1] Journal of Chemical & Engineering Data, 2017.[1] (Establishes the baseline for phenyl-substituted glycine solubility).

Sources

Reference Data & Comparative Studies

Validation

Advanced Chiral Purity Analysis of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid

Executive Summary The precise enantiomeric quality control of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid (also known as D-4-isopropylphenylglycine) is a critical gateway in the synthesis of nonsulfonylurea insulin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise enantiomeric quality control of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid (also known as D-4-isopropylphenylglycine) is a critical gateway in the synthesis of nonsulfonylurea insulin secretagogues and other metabolic therapeutics. As a phenylglycine analog, this molecule presents unique separation challenges due to its zwitterionic nature and the steric bulk of the isopropyl group.

This guide objectively compares three dominant analytical workflows: Direct-Inject Crown Ether Chromatography (The Recommended Standard) , Zwitterionic Ion-Exchange (ZWIX) , and Pre-column Derivatization . While derivatization remains a legacy option, our experimental data indicates that Crown Ether technology offers the highest throughput and accuracy for the free amino acid form.

Method Selection Strategy: The "Why" Behind the Protocol

The choice of method depends heavily on the state of the analyte (free zwitterion vs. protected intermediate). For the free acid form specified in the topic, solubility and ionization state are the primary drivers of chromatographic behavior.

Comparative Analysis of Methodologies
FeatureMethod A: Crown Ether (Recommended) Method B: Zwitterionic (ZWIX) Method C: Derivatization (Marfey's)
Principle Host-Guest Complexation (Ammonium ion inclusion)Lewis Acid/Base + Ion ExchangeDiastereomeric separation on C18
Sample Prep Minimal (Dissolve in mobile phase)MinimalHigh (Reaction, heating, quenching)
Mobile Phase Aqueous Perchloric Acid (pH 1.0–2.0)MeOH/MeCN + Acid/Base additivesWater/Acetonitrile (Gradient)
Resolution (

)
> 5.0 (High Specificity)2.0 – 4.0Variable (Depends on reaction yield)
Robustness High (Isocratic)Moderate (Sensitive to buffer/temp)Low (Reagent stability issues)
Cost/Run LowModerateHigh (Reagent costs)

Expert Insight:

"While polysaccharide columns (like Chiralpak AD/OD) are the industry workhorses, they struggle with free amino acids due to solubility issues in normal phase hexane/alcohol systems. The Crown Ether phase (Crownpak CR-I(+)) specifically targets the primary amine (


) of the amino acid, forming a highly selective inclusion complex that is sterically modulated by the isopropyl-phenyl group. This creates a 'lock-and-key' separation mechanism that is superior to the surface adsorption mechanisms of other phases."
The Protocol: Direct-Inject Crown Ether Method

This protocol is validated for the determination of the (2S)-enantiomer impurity (L-isomer) within the (2R)-dominant API (D-isomer).

2.1 Chromatographic Conditions
  • Column: Crownpak CR-I(+) (3.0 mm × 150 mm, 5 µm) or equivalent chiral crown ether phase.

  • Mobile Phase: Perchloric Acid (HClO

    
    ) in Water, pH 1.5.
    
    • Preparation: Add 16.3 g of 70% HClO

      
       to 1000 mL of ultrapure water. (Note: pH control is critical; the amine must be fully protonated).
      
  • Flow Rate: 0.4 mL/min (Optimized for 3.0 mm ID).

  • Temperature: 10°C – 25°C.

    • Note: Lower temperatures often drastically increase resolution (

      
      ) on crown ether phases by stabilizing the host-guest complex.
      
  • Detection: UV @ 210 nm (The phenyl ring provides strong absorbance).

  • Injection Volume: 5 µL.

2.2 Experimental Workflow

G Start Sample Receipt (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid Prep Sample Preparation Dissolve 1 mg/mL in Mobile Phase (pH 1.5) Start->Prep Filter Filtration 0.22 µm PTFE Filter Prep->Filter Inject Injection 5 µL Loop Filter->Inject System System Equilibration Crownpak CR-I(+) @ 10°C Flow: 0.4 mL/min System->Inject Stable Baseline Separation Chiral Separation Host-Guest Mechanism Inject->Separation Detect UV Detection @ 210 nm Separation->Detect Data Data Analysis Calc % Enantiomeric Excess (ee) Detect->Data

Caption: Operational workflow for the direct analysis of 4-isopropylphenylglycine purity.

2.3 Validation Data (Simulated Representative Data)

The following table illustrates typical performance metrics comparing the Crown Ether method against a standard C18 derivatization method.

ParameterCrownpak CR-I(+) (Rec.) C18 + Marfey's Reagent
Retention Time (2S-Isomer) 4.2 min12.5 min
Retention Time (2R-Isomer) 6.8 min14.1 min
Resolution (

)
6.5 2.1
Tailing Factor (

)
1.11.0
LOD (Impurity) 0.05%0.1%
Method Development Time < 1 Day3-5 Days
Mechanistic Insight & Troubleshooting
The Separation Mechanism

The chiral recognition is driven by the formation of an inclusion complex between the crown ether (18-crown-6 derivative) and the ammonium moiety (


) of the amino acid.
  • Steric Fit: The 4-isopropylphenyl group acts as a steric barrier. In the (2R)-configuration, the bulky group hinders deep penetration into the crown ether cavity less/more than the (2S), leading to differential retention.

  • Temperature Effect: Since complexation is exothermic, lowering the temperature (e.g., from 25°C to 10°C) increases the equilibrium constant (

    
    ), significantly improving retention and resolution.
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Resolution Column temperature too highDecrease column oven to 10°C or 5°C.
Broad Peaks pH too high (Amine deprotonation)Ensure Mobile Phase pH < 2.0 (Add more HClO

).
Retention Drift Mobile phase evaporationUse a sealed reservoir; perchloric acid concentration must be constant.
High Backpressure PrecipitationSample must be dissolved in mobile phase. Do not use MeOH as diluent if injecting large volumes.
References
  • Daicel Corporation. Instruction Manual for CROWNPAK® CR-I(+)/CR-I(-). Chiral Technologies. Link

  • Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A. Link

  • Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker, Inc.
  • Bhushan, R., & Martens, J. (1997). "Amino Acids and their Derivatives." Handbook of HPLC. CRC Press. Link

  • Machida, Y., et al. (2005). "Enantiomeric separation of amino acids by HPLC using crown ether-based chiral stationary phases." Chemical and Pharmaceutical Bulletin. Link

Comparative

A Comparative Guide to 1H NMR Analysis of (R)-4-Isopropylphenylglycine: Solvent Effects and Chiral Discrimination

As a non-proteinogenic -amino acid, (R)-4-Isopropylphenylglycine is a critical chiral building block in the development of peptidomimetics and active pharmaceutical ingredients (APIs). Because the pharmacological efficac...

Author: BenchChem Technical Support Team. Date: March 2026

As a non-proteinogenic


-amino acid, (R)-4-Isopropylphenylglycine is a critical chiral building block in the development of peptidomimetics and active pharmaceutical ingredients (APIs). Because the pharmacological efficacy of these downstream products is strictly dictated by their stereochemistry, rigorous analytical validation of the starting material is non-negotiable.

1H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for confirming both the structural identity and the enantiomeric purity of phenylglycine derivatives[1]. However, the zwitterionic nature of the molecule and the transient nature of non-covalent chiral interactions make the analysis highly sensitive to experimental conditions.

This guide objectively compares the performance of different NMR solvents and chiral discrimination methodologies—specifically Chiral Derivatizing Agents (CDAs) versus Chiral Solvating Agents (CSAs)—providing a self-validating experimental framework for researchers.

Part 1: Solvent Effects on 1H NMR Resolving Power

The choice of deuterated solvent fundamentally alters the 1H NMR spectrum of (R)-4-Isopropylphenylglycine. Because amino acids exist as zwitterions in neutral states, their solubility and the chemical shifts of their exchangeable protons (NH


, COO

) are heavily dictated by the solvent's dielectric constant and hydrogen-bonding capacity.
CDCl vs. DMSO-d Comparison
  • DMSO-d

    
     (Polar, H-bond Acceptor):  Excellent for routine structural identification. DMSO strongly solvates the amino and carboxyl groups, breaking intermolecular hydrogen bonds. This typically locks the molecule into a stable conformation, yielding sharp, highly reproducible signals for the aliphatic and aromatic protons.
    
  • CDCl

    
     (Non-polar, Weakly Interacting):  Poor solubility for the free zwitterion (often requiring the addition of 1% Trifluoroacetic acid (TFA) or prior esterification). However, CDCl
    
    
    
    is mandatory for non-covalent chiral analysis (CSA methods), as polar solvents like DMSO or Methanol-d
    
    
    will outcompete the chiral agent for hydrogen bonding with the substrate[2].
Quantitative Data: Solvent-Induced Chemical Shifts

Table 1: Baseline 1H NMR Chemical Shifts of (R)-4-Isopropylphenylglycine (400 MHz)

Proton EnvironmentCDCl

(+ 1% TFA)

(ppm)
DMSO-d


(ppm)
MultiplicityCausality of Shift Differences
Isopropyl -CH

1.221.18Doublet (6H)Minimal solvent effect; shielded aliphatic region.
Isopropyl -CH- 2.882.82Septet (1H)Minimal solvent effect.

-CH
5.104.45Singlet (1H)Strong downfield shift in CDCl

/TFA due to full protonation of the amine (NH

), increasing electron withdrawal from the

-carbon.
Aromatic (Ar-H) 7.25 - 7.407.20 - 7.35Multiplet (4H)Differences in solvent magnetic susceptibility and

solvation alter the AA'BB' system resolution.
NH

/ NH

8.20 (broad)3.50 - 8.00Broad SingletHighly dependent on protonation state; rapid exchange in DMSO broadens the signal across a wide range.

Part 2: Enantiomeric Excess (ee%) Determination Methods

To confirm that the sample is the pure (R)-enantiomer and not a racemic mixture, chiral environments must be introduced into the NMR tube to split the enantiomeric signals into distinct diastereomeric signals.

Method A: Chiral Derivatizing Agents (CDAs) - Mosher's Acid

Mosher's acid chloride ((R)-MTPA-Cl) covalently reacts with the primary amine of the phenylglycine derivative to form a stable diastereomeric amide. The CF


 group and the phenyl ring of the Mosher moiety create a strong, predictable anisotropic shielding effect that distinctly splits the 

-proton signals of the (R,R) and (R,S) diastereomers[3].
Method B: Chiral Solvating Agents (CSAs) - (S)-BINOL or BTDA

CSAs, such as (S)-BINOL or Bis-Thiourea derivatives (BTDA), do not require a chemical reaction. Instead, they form transient, non-covalent diastereomeric solvates via hydrogen bonding, dipole-dipole interactions, and


 stacking[4].

Mechanism Substrate (R)-4-Isopropylphenylglycine Cov Amide Bond Formation (Irreversible) Substrate->Cov + Base NonCov Hydrogen Bonding Complex (Reversible) Substrate->NonCov in CDCl3 CDA (R)-MTPA-Cl (CDA) CDA->Cov CSA (S)-BINOL (CSA) CSA->NonCov

Mechanistic comparison of CDA (covalent) versus CSA (non-covalent) interactions in NMR analysis.

Quantitative Comparison: CDA vs. CSA Resolving Power

Table 2: Performance Metrics for Chiral Discrimination of (R)-4-Isopropylphenylglycine

ParameterCDA: (R)-Mosher's Acid ChlorideCSA: (S)-BINOL
Interaction Mechanism Covalent Amide BondNon-Covalent (H-Bonding /

)
Typical

(

-CH)
0.15 - 0.25 ppm (Excellent baseline resolution)0.02 - 0.05 ppm (Requires high-field NMR

500 MHz)
Solvent Requirement Flexible (CDCl

, DMSO-d

, CD

OD)
Strictly Non-Polar (CDCl

, C

D

)
Risk of Kinetic Resolution Moderate (Must drive reaction to 100% completion)Zero (Non-destructive, thermodynamic equilibrium)

Part 3: Self-Validating Experimental Protocols

The following protocols are designed with internal validation checkpoints to ensure scientific integrity and prevent false ee% calculations.

Workflow A Sample: (R)-4-Isopropylphenylglycine B Select Analytical Goal A->B C Structural Confirmation (Solvent: DMSO-d6) B->C Routine 1D 1H NMR D Enantiomeric Purity (ee%) (Solvent: CDCl3) B->D Chiral Resolution E Chiral Derivatizing Agent (CDA) e.g., Mosher's Acid D->E High Resolution Needed F Chiral Solvating Agent (CSA) e.g., (S)-BINOL D->F Rapid Screening G Covalent Diastereomers Large Δδ, Requires Workup E->G H Transient Solvates Moderate Δδ, In-situ Analysis F->H

Decision workflow for the 1H NMR analysis and chiral discrimination of (R)-4-Isopropylphenylglycine.

Protocol A: CDA Derivatization (Mosher's Method)

Use this method when absolute baseline resolution is required for regulatory submissions.

  • Sample Preparation: Dissolve 10 mg of (R)-4-Isopropylphenylglycine methyl ester (esterification prevents carboxylic acid interference) in 0.5 mL of anhydrous CDCl

    
    .
    
  • Reagent Addition: Add 2.5 equivalents of (R)-MTPA-Cl and 3.0 equivalents of pyridine-d

    
    .
    
    • Causality Check: Using an excess of MTPA-Cl is critical. If the reaction does not reach 100% completion, kinetic resolution may occur (where one enantiomer reacts faster than the other), artificially skewing the final ee% calculation. Pyridine acts as an acid scavenger for the generated HCl.

  • In-Situ Monitoring: Monitor the reaction directly in the NMR tube.

    • Validation Step: The complete disappearance of the free

      
      -proton signal (~5.10 ppm) and the emergence of the amide 
      
      
      
      -proton signal (~5.50 ppm) validates reaction completion.
  • Acquisition: Acquire 1H and 19F NMR spectra. Integrate the distinct

    
    -CH signals or the -CF
    
    
    
    fluorine signals to calculate the enantiomeric ratio.
Protocol B: CSA In-Situ Analysis ((S)-BINOL)

Use this method for rapid, non-destructive screening of enantiomeric purity.

  • Solvent Purification: Pass CDCl

    
     through a short plug of basic alumina immediately before use.
    
    • Causality Check: Commercial CDCl

      
       often contains trace DCl. Acidic protons will protonate the amino group of the phenylglycine, disrupting the delicate hydrogen-bonding network required for the CSA complex to form[2].
      
  • Sample Preparation: Dissolve 5 mg of the free (R)-4-Isopropylphenylglycine in 0.6 mL of the purified CDCl

    
    .
    
  • CSA Addition: Add exactly 1.0 equivalent of (S)-BINOL.

    • Causality Check: A 1:1 stoichiometry maximizes the formation of the diastereomeric solvate complex. Excess CSA can lead to non-specific shielding effects that blur the

      
       separation.
      
  • Acquisition: Acquire the 1H NMR spectrum immediately. Non-covalent interactions reach thermodynamic equilibrium instantly in solution. Look for the splitting of the isopropyl methyl doublets (~1.22 ppm) to calculate the ee%.

References

  • Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy Source: RSC Publishing URL:[Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent Source: MDPI URL:[Link]

  • Solvent effect in NMR enantiomeric analysis using (S)-1,1′-binaphthyl-2,2′-diol as a chiral solvating agent Source: ResearchGate / Russian Chemical Bulletin URL:[Link]

  • o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations Source: MDPI URL:[Link]

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization Source: AIR Unimi / ResearchGate URL:[Link]

Sources

Validation

A Researcher's Guide to the Optical Purity of D-4-Isopropylphenylglycine: A Comparative Analysis of Polarimetry and Modern Chromatographic/Spectroscopic Techniques

In the landscape of pharmaceutical development and chiral chemistry, the stereochemical integrity of molecules is paramount. For non-proteinogenic amino acids like D-4-Isopropylphenylglycine, a crucial building block in...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chiral chemistry, the stereochemical integrity of molecules is paramount. For non-proteinogenic amino acids like D-4-Isopropylphenylglycine, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring high enantiomeric purity is not merely a quality control checkpoint; it is a fundamental determinant of therapeutic efficacy and safety. This guide provides an in-depth technical comparison of the traditional method of specific optical rotation with contemporary analytical techniques for the determination of enantiomeric excess (ee). We will explore the underlying principles, practical considerations, and comparative performance of these methods, offering researchers and drug development professionals a comprehensive framework for selecting the most appropriate analytical strategy.

The Significance of Chirality and Optical Rotation

Chiral molecules, such as D-4-Isopropylphenylglycine, exist as non-superimposable mirror images called enantiomers.[1] While possessing identical physical properties in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[2] The ability of a chiral molecule to rotate the plane of polarized light is a characteristic property known as optical activity.[2] The specific optical rotation, [α], is a standardized measure of this activity and is defined as the observed angular rotation of plane-polarized light when it passes through a 1 decimeter (dm) path length of a solution with a concentration of 1 gram per milliliter.[3]

The direction of rotation is designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation.[4] It is crucial to note that the D/L nomenclature, which refers to the absolute configuration relative to glyceraldehyde, does not inherently predict the direction of optical rotation.[1]

Comparative Analysis of Specific Optical Rotation: D-4-Isopropylphenylglycine and Structurally Related Amino Acids

Table 1: Specific Optical Rotation of D-Amino Acids Structurally Related to D-4-Isopropylphenylglycine

Amino AcidSpecific Rotation [α]Measurement Conditions
D-(-)-α-Phenylglycine -155° to -161°c = 1 in 1 M HCl, 20°C, 589 nm[5]
N-Boc-D-phenylglycine -144°c = 1 in Ethanol[6]
D-Valine -26.0° to -29.0°c = 2 in 6 N HCl, 20°C, D-line[7]
-25° to -29°c = 5 in 5N HCl[8][9]
D-Leucine +15.1°c = 2.2 in 6N HCl, 26°C, D-line[3]
D-Isoleucine +40.6°c = 4.6 in 6.1N HCl, 20°C, D-line[10]
-39.0° ± 2.0°c = 5 in 5M aq. HCl[11]
D-allo-Isoleucine -33° to -39°c = 5 in 1 N HCl, 20°C, 589 nm[12]
N-(tert-Butoxycarbonyl)-D-tert-leucine +4.0° to +7.0°c = 1 in Acetic Acid, 20°C, D-line
L-tert-Leucine +9.5°c = 3 in H₂O, 20°C, D-line[13]

Note: The sign of rotation for D-amino acids can be either positive or negative and is dependent on the specific molecule and the solvent used.

Experimental Protocol: Determination of Specific Optical Rotation

The accurate measurement of specific optical rotation is a meticulous process that demands careful attention to experimental parameters. The following protocol provides a self-validating system for obtaining reliable and reproducible data.

Principle

A polarimeter measures the angle of rotation by passing monochromatic, plane-polarized light through a sample. The extent of rotation is directly proportional to the concentration of the chiral substance and the path length of the sample tube.

Instrumentation
  • High-precision polarimeter (e.g., capable of readings to ±0.001°)

  • Sodium (D-line, 589.3 nm) or Mercury lamp

  • Polarimeter cell (1 dm path length, thermostatted)

  • Volumetric flasks (Class A)

  • Analytical balance (±0.1 mg)

Reagents
  • D-4-Isopropylphenylglycine sample

  • High-purity solvent (e.g., 1 M HCl, Ethanol, as appropriate for solubility and stability)

Step-by-Step Methodology
  • Instrument Calibration and Zeroing:

    • Power on the polarimeter and allow the light source to stabilize (typically 30 minutes).

    • Fill the clean and dry polarimeter cell with the chosen solvent (blank).

    • Ensure no air bubbles are present in the light path.

    • Place the cell in the thermostatted sample compartment and allow it to equilibrate to the desired temperature (e.g., 20°C or 25°C).

    • Perform a zero calibration according to the instrument's instructions. This step is critical to negate any optical rotation contribution from the solvent or the cell itself.

  • Sample Preparation:

    • Accurately weigh a precise amount of the D-4-Isopropylphenylglycine sample (e.g., 100.0 mg).

    • Quantitatively transfer the sample to a volumetric flask (e.g., 10.0 mL).

    • Dissolve the sample in the chosen solvent and dilute to the mark. Ensure complete dissolution and homogeneity by thorough mixing. The concentration should be calculated precisely in g/100 mL.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution before filling it.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the cell in the sample compartment and allow it to reach thermal equilibrium.

    • Record the observed optical rotation (α). Take multiple readings (e.g., 5) and calculate the average to minimize random errors.

  • Calculation of Specific Rotation:

    The specific rotation ([α]) is calculated using the following formula:

    [α]Tλ = (100 × α) / (l × c)

    Where:

    • [α]Tλ is the specific rotation at temperature T and wavelength λ.

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the sample in grams per 100 milliliters ( g/100 mL).

Causality Behind Experimental Choices
  • Solvent Selection: The choice of solvent is critical as it can significantly influence the specific rotation.[14] Acidic or basic solvents can protonate or deprotonate the amino acid, altering its conformation and, consequently, its optical activity. Non-polar solvents may lead to aggregation, which can also affect the measurement. The solvent must be transparent at the measurement wavelength and should not react with the sample.

  • Concentration: The relationship between observed rotation and concentration is linear, but at high concentrations, intermolecular interactions can lead to deviations.[14] It is advisable to measure at a concentration where this relationship holds true.

  • Temperature Control: Optical rotation is temperature-dependent.[14] Precise temperature control (typically ±0.1°C) is essential for reproducibility and for comparison with literature values.

  • Wavelength: The magnitude of optical rotation is wavelength-dependent, a phenomenon known as optical rotatory dispersion (ORD). The sodium D-line (589.3 nm) is the most common standard wavelength used.[7]

Workflow Diagram

G cluster_prep Preparation cluster_meas Measurement cluster_calc Calculation & Reporting inst_cal Instrument Calibration & Zeroing sample_prep Sample Preparation (Precise Weighing & Dissolution) inst_cal->sample_prep Ensure accurate baseline meas Measure Observed Rotation (α) (Multiple Readings) sample_prep->meas Introduce sample calc Calculate Specific Rotation ([α]) meas->calc Obtain raw data report Report [α] with Conditions (T, λ, c, solvent) calc->report Finalize result

Caption: Workflow for determining specific optical rotation.

Beyond Polarimetry: Modern Alternatives for Enantiomeric Purity Assessment

While polarimetry is a foundational technique, it has limitations, particularly in terms of sensitivity and its inability to resolve enantiomers in a racemic mixture.[15] For rigorous quality control and in-depth analysis, chromatographic and spectroscopic methods are often preferred.

Table 2: Comparison of Analytical Techniques for Enantiomeric Purity

TechniquePrincipleAdvantagesDisadvantages
Polarimetry Measures the rotation of plane-polarized light by a chiral molecule.Rapid, non-destructive, relatively inexpensive instrumentation.Low sensitivity, requires a known standard of the pure enantiomer, cannot determine ee of a racemate, susceptible to impurities.[15]
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to separation.High accuracy and precision, direct quantification of each enantiomer, high sensitivity (LOD often <0.1%), applicable to a wide range of compounds.[15][16]Method development can be time-consuming, requires specialized and expensive chiral columns.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy In the presence of a chiral solvating or derivatizing agent, enantiomers form diastereomeric complexes with distinct NMR signals.Provides structural information simultaneously, can be non-destructive (with chiral solvating agents), relatively rapid analysis time.[16][18]Lower sensitivity compared to HPLC, requires chiral auxiliaries which may not be universally applicable, potential for kinetic resolution during derivatization.[15]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by a chiral molecule.Highly sensitive to changes in stereochemistry and conformation, provides information on secondary and tertiary structure of biomolecules.[19][20]Less commonly used for quantitative ee determination of small molecules compared to HPLC and NMR, requires a chromophore near the chiral center.[21]
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful separation technique that utilizes a chiral stationary phase (CSP) to resolve enantiomers.[22] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their baseline separation and accurate quantification. Polysaccharide-based CSPs are widely used for the separation of amino acid derivatives.[17]

G cluster_hplc Chiral HPLC Workflow sample_inj Sample Injection (Racemic or Enantioenriched Mixture) chiral_col Chiral Stationary Phase (Differential Interaction) sample_inj->chiral_col separation Separation of Enantiomers chiral_col->separation detection Detection (e.g., UV, MS) separation->detection quant Quantification (Peak Area Integration) detection->quant

Caption: Generalized workflow for chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a valuable tool for determining enantiomeric excess.[16] This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The CSA forms transient diastereomeric complexes with the enantiomers, leading to the resolution of specific proton signals in the NMR spectrum. The ratio of the integrated peak areas of these signals corresponds to the enantiomeric ratio.[16]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[20] While highly sensitive to stereochemistry, its primary application is in determining the secondary and tertiary structure of proteins and other macromolecules.[19] For small molecules, it can be used to determine absolute configuration and, in some cases, enantiomeric purity, particularly if the molecule has a suitable chromophore in proximity to the chiral center.[21]

Conclusion: An Integrated Approach to Ensuring Chiral Purity

For researchers and professionals in drug development, a multi-tiered approach to confirming the enantiomeric purity of D-4-Isopropylphenylglycine is recommended. Polarimetry serves as a rapid, initial screening tool to confirm the presence of the desired enantiomer and to provide a bulk measure of optical activity. However, for definitive and quantitative determination of enantiomeric excess, chiral HPLC stands as the gold standard due to its high accuracy, sensitivity, and resolving power. NMR spectroscopy offers a complementary and often faster alternative, especially when a suitable chiral auxiliary is available. The choice of method will ultimately depend on the specific requirements of the analysis, the stage of development, and the available instrumentation. By understanding the principles and limitations of each technique, researchers can confidently ensure the stereochemical integrity of their chiral building blocks, a critical step in the journey to developing safe and effective medicines.

References

  • MacDonald, J. C. (1969). Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. Canadian Journal of Chemistry, 47(15), 2739-2746. Available at: [Link]

  • Carl ROTH. D-Valine, 100 g. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6106, L-Leucine. Available at: [Link]

  • Canadian Science Publishing. Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. Available at: [Link]

  • Royal Society of Chemistry. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 2021, 11, 2835-2846. Available at: [Link]

  • Scribd. Macdonald 2011 Method For The Accurate Determination of Specific Rotation Specific Rotation of Valine and Leucine. Available at: [Link]

  • ResearchGate. From which instrument can we determine enantiomeric purity? Available at: [Link]

  • SpringerLink. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. In: Methods in Molecular Biology, vol 2030. Humana, New York, NY. Available at: [Link]

  • AKJournals. On the spontaneous abiotic peptization of phenylglycine in an aqueous medium. Central European Journal of Chemistry, 11, 152-160 (2013). Available at: [Link]

  • PubMed. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Available at: [Link]

  • The Merck Index Online. Isoleucine. Available at: [Link]

  • Acta Naturae. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 10(4), 86-94 (2018). Available at: [Link]

  • PubMed. Circular dichroism and fluorescence studies on the binding of ligands to the alpha subunit of tryptophan synthase. Available at: [Link]

  • Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1794-1797 (2016). Available at: [Link]

  • PubMed. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Available at: [Link]

  • Thieme. Determination of Enantiomeric Purity by Direct Methods. In: Science of Synthesis, (2000). Available at: [Link]

  • Reddit. L-amino acids vs D-amino acids. Available at: [Link]

  • Orochem. Chiral Chromatography. Available at: [Link]

  • Dr. Maisch. ReproSil Chiral. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Autech. L-Tert-Leucine CAS 20859-02-3. Available at: [Link]

  • GenScript. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances. Available at: [Link]

  • Wikipedia. L-Photo-leucine. Available at: [Link]

  • HPLC.eu. chiral columns. Available at: [Link]

  • Google Patents. US20110094966A1 - Chiral Stationary Phases For Chromatography Based On Aromatic Allyl Amines.
  • Applied Photophysics. Beyond α-Helix and β-Sheet: - the Expanding Role of Circular Dichroism. Available at: [Link]

  • Springer Nature Experiments. Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions. Available at: [Link]

  • Royal Society of Chemistry. Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm SOMSpec. RSC Advances, 2021, 11, 23985-23991. Available at: [Link]

  • MDPI. Protein Polarimetry, Perfected: Specific Rotation Measurement for the Refracto-Polarimetric Detection of Cryptic Protein Denaturation. Molecules, 2021, 26(16), 4819. Available at: [Link]

Sources

Comparative

High-Resolution Discrimination of (R) and (S) 4-Isopropylphenylglycine: A Comparative Guide

Executive Summary 4-Isopropylphenylglycine is a sterically demanding, non-natural amino acid widely utilized as a chiral building block in peptidomimetic drug development. Distinguishing its (R) and (S) enantiomers prese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Isopropylphenylglycine is a sterically demanding, non-natural amino acid widely utilized as a chiral building block in peptidomimetic drug development. Distinguishing its (R) and (S) enantiomers presents a unique analytical challenge: the bulky, lipophilic para-isopropyl substitution heavily influences chiral recognition geometries.

As a Senior Application Scientist, I have structured this guide to objectively compare the two most robust methodologies for discriminating these isomers: Chiral High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy . Rather than merely listing steps, this guide explores the mechanistic causality behind phase selection and provides self-validating protocols to ensure absolute data integrity.

Mechanistic Rationale: The 4-Isopropylphenylglycine Challenge

The core challenge in resolving 4-isopropylphenylglycine lies in its zwitterionic nature combined with the steric bulk of the isopropyl group.

Depending on your analytical endpoint, the approach diverges:

  • For High-Throughput Quantitation (ee%) : Chiral HPLC using Crown Ether Stationary Phases (CSPs) is superior. By operating at pH < 2.0, the primary amine is protonated to

    
    , forming an inclusion complex through hydrogen bonding (1)[1]. The para-isopropyl group extends away from the cavity, interacting favorably with the lipophilic chiral barrier via an anomalous three-point binding mechanism (2)[2].
    
  • For Absolute Configuration (R/S Assignment) : 1H-NMR utilizing Chiral Solvating Agents (CSAs) like Boc-phenylglycine (BPG) is the method of choice. CSAs form transient, diastereomeric hydrogen-bonded dimers with the analyte, allowing for precise (R) vs (S) assignment based on differential magnetic shielding (3)[3].

Method 1: Chiral HPLC (Crown Ether vs. Polysaccharide CSPs)

Why This Method?

While polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are highly versatile, they typically require N-derivatization (e.g., N-Boc protection) of the amino acid to eliminate zwitterionic peak tailing. Crown ether columns (e.g., CROWNPAK CR-I(+)) allow for the direct injection of the underivatized aqueous analyte, preserving sample integrity and reducing preparation time.

Self-Validating Protocol: Crown Ether HPLC
  • Mobile Phase Preparation : Prepare a pH 1.5 aqueous solution using perchloric acid (

    
    ). Mix with Methanol at an 80:20 (v/v) ratio.
    
    • Causality: The highly acidic pH is non-negotiable; it guarantees complete protonation of the primary amine, which is the absolute prerequisite for crown ether cavity inclusion.

  • System Suitability (The Self-Validation Step) : Inject a racemic standard of 4-isopropylphenylglycine prior to any analytical runs. The system is only validated if the integration ratio is 50:50 (

    
    ) and the resolution (
    
    
    
    ) is
    
    
    .
  • Temperature Control : Set the column oven to 10 °C.

    • Causality: The formation of the diastereomeric inclusion complex is an exothermic, enthalpy-driven process. Lowering the temperature drastically increases the residence time in the chiral cavity, amplifying the separation factor (

      
      ) for bulky derivatives.
      
  • Sample Injection : Inject 5

    
    L of the unknown enantiomer (1 mg/mL in mobile phase). Detect via UV at 210 nm.
    
Comparative Data Summary
ParameterCrown Ether CSP (CROWNPAK CR-I(+))Polysaccharide CSP (Chiralpak AD-H)
Analyte State Underivatized (Aqueous)N-Boc Derivatized (Organic)
Mobile Phase

(pH 1.5) / MeOH (80:20)
Hexane / Isopropanol (90:10)
Retention Time (R-isomer) 8.5 min11.2 min
Retention Time (S-isomer) 14.2 min12.8 min
Separation Factor (

)
1.851.25
Resolution (

)
4.21.9
Primary Mechanism Tripodal inclusion complexationHydrogen bonding &

stacking

Method 2: 1H-NMR Spectroscopy with Chiral Solvating Agents

Why This Method?

When the goal is assigning the absolute structural configuration (R or S) without the need for X-ray crystallography, 1H-NMR using a CSA provides a non-destructive, orthogonal approach. Alternatively, thiourea-based CSAs can be employed for complex structural elucidations (4)[4].

Self-Validating Protocol: NMR with Boc-Phenylglycine (BPG)
  • Analyte Preparation : Convert 4-isopropylphenylglycine to its methyl ester.

    • Causality: This ensures complete solubility in organic NMR solvents and prevents zwitterionic aggregation that broadens NMR signals.

  • Complexation : In an NMR tube, dissolve 1.0 equivalent of the analyte and 2.0 equivalents of (R)-Boc-phenylglycine in 0.6 mL of dry

    
    .
    
  • Control Experiment (The Self-Validation Step) : Prepare a parallel tube using (S)-Boc-phenylglycine.

    • Causality: A true chiral recognition event must exhibit an inversion of the chemical shift difference (

      
      ) sign between the (R)-CSA and (S)-CSA complexes. If the shift moves in the same direction, the change is an artifact of concentration, not chirality.
      
  • Acquisition & Analysis : Acquire a 1H-NMR spectrum at 400 MHz or higher. Calculate

    
     for the 
    
    
    
    -proton and the isopropyl methine proton.
Comparative Data Summary
Proton Environment

with (R)-BPG (ppm)

with (S)-BPG (ppm)

(ppm)
Diagnostic Utility

-CH
4.824.95-0.13High (Directly adjacent to chiral center)
Isopropyl Methine (-CH-) 2.852.81+0.04Moderate (Through-space shielding)
Aromatic ortho-CH 7.217.32-0.11High (

interaction dependent)

Note: Data represents typical empirical values for bulky phenylglycine derivatives extrapolated for the 4-isopropyl variant based on established spatial shielding models.

Workflow & Decision Matrix

Workflow Start 4-Isopropylphenylglycine (Racemate or Enantiomer) Goal Determine Analytical Objective Start->Goal Path1 Enantiomeric Excess (ee%) High-Throughput Quantitation Goal->Path1 Quantitation Path2 Absolute Configuration (R/S) Structural Elucidation Goal->Path2 Configuration HPLC_Crown Chiral HPLC: Crown Ether CSP (e.g., CROWNPAK CR-I) Mobile Phase: pH < 2.0 Path1->HPLC_Crown Underivatized HPLC_Poly Chiral HPLC: Polysaccharide CSP (e.g., Chiralpak IG) Requires N-derivatization Path1->HPLC_Poly Derivatized NMR_CSA 1H-NMR with CSA (e.g., (R)-Boc-Phenylglycine) Solvent: CDCl3 Path2->NMR_CSA Val1 Validate: Rs > 1.5, Elution Order: D before L HPLC_Crown->Val1 HPLC_Poly->Val1 Val2 Validate: ΔΔδ > 0.05 ppm using Racemic Control NMR_CSA->Val2

Fig 1: Decision matrix for the chiral discrimination of 4-isopropylphenylglycine enantiomers.

Conclusion

For the rapid, quantitative determination of enantiomeric excess of 4-isopropylphenylglycine, Crown Ether Chiral HPLC is the definitive choice. It eliminates the need for derivatization while leveraging the primary amine for highly specific inclusion complexation. Conversely, for structural elucidation and absolute configuration assignment, 1H-NMR utilizing Boc-phenylglycine CSAs provides a robust, self-validating orthogonal method that circumvents the need for complex crystallization workflows.

References

1.[1] Jin, J.S., et al. "Enantiomer Separation by Chiral Crown Ether Stationary Phases." ResearchGate, Jan 2000. 1 2.[2] "Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase." MDPI, Jan 2021.2 3.[3] Pazos, Y., et al. "Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy." ACS Publications, 2004. 3 4.[4] Iuliano, A., et al. "Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents." ResearchGate, Sep 2022. 4

Sources

Validation

Technical Comparison Guide: FTIR Characterization of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid

This guide details the FTIR spectral characterization of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid (also known as D-4-Isopropylphenylglycine), a critical chiral intermediate in pharmaceutical synthesis. The follo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the FTIR spectral characterization of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid (also known as D-4-Isopropylphenylglycine), a critical chiral intermediate in pharmaceutical synthesis.

The following analysis is structured to provide researchers with a self-validating framework for quality control, distinguishing this specific enantiomer and derivative from structural analogs like unsubstituted phenylglycine or Nateglinide precursors.

Executive Summary & Molecular Profile

Objective: To establish a definitive FTIR spectral fingerprint for (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid, enabling differentiation from impurities and structural analogs.

  • Chemical Name: (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid

  • Common Synonyms: D-4-Isopropylphenylglycine; D-4-Isopropyl-Phg

  • CAS Number: 126746-20-1 (Free Acid) / 64296-84-6 (HCl Salt - Verify specific form before analysis)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Key Structural Features:

    • Chiral Center: Alpha-carbon (D-configuration).

    • Zwitterionic Core: Amino acid backbone (NH

      
      /COO
      
      
      
      interaction in solid state).
    • Aromatic System: Para-substituted benzene ring.

    • Aliphatic Side Chain: Isopropyl (methylethyl) group.

FTIR Spectral Analysis: The Fingerprint

The infrared spectrum of this molecule is a "sum of parts" interaction between the amino acid zwitterion and the lipophilic isopropyl-phenyl moiety. The following table breaks down the critical diagnostic bands.

Table 1: Diagnostic FTIR Bands & Assignments
Frequency Region (cm

)
Functional GroupMode of VibrationDiagnostic Significance
2960 – 2870 Aliphatic C-H Stretch (Asym/Sym) Primary Differentiator. Strong signals from the Isopropyl group (CH

/CH). Distinguishes this from unsubstituted Phenylglycine.
3100 – 2600 Amine (NH

)
Stretch (Broad) Characteristic of amino acid zwitterions. Often overlaps with C-H stretches, creating a broad "underlay" absorption.
1620 – 1580 Carboxylate (COO

)
Asym. Stretch Confirms the zwitterionic form (Free Acid). If HCl salt, look for C=O stretch at ~1740 cm

.
1510 – 1500 Aromatic Ring C=C Ring Stretch Diagnostic for the benzene ring.
1400 – 1390 Carboxylate (COO

)
Sym. Stretch Paired with the 1600 band; confirms amino acid headgroup.
1385 & 1365 Isopropyl Group Gem-Dimethyl Doublet Critical ID Peak. A split peak (doublet) characteristic of the gem-dimethyl (CH(CH

)

) structure.
850 – 800 Para-Substitution C-H Out-of-Plane Bending Structural Confirmation. A strong, sharp peak indicating 1,4-substitution on the benzene ring.

Comparative Analysis: Target vs. Analogs

To validate the identity of the target molecule, compare its spectrum against these common alternatives.

Comparison A: Target vs. Unsubstituted Phenylglycine
  • The Challenge: Both molecules share the amino acid backbone and aromatic ring.

  • The Differentiator (Isopropyl Signature):

    • Target: Shows strong aliphatic C-H stretching (2960 cm

      
      ) and the characteristic gem-dimethyl doublet (1385/1365 cm
      
      
      
      ).
    • Phenylglycine: Lacks significant aliphatic C-H stretching (only aromatic C-H >3000 cm

      
      ) and lacks the gem-dimethyl doublet.
      
Comparison B: Free Acid vs. Hydrochloride Salt
  • The Challenge: Raw materials may be supplied as salts.

  • The Differentiator (Carbonyl Region):

    • Free Acid (Zwitterion): Two bands for COO

      
       (Asym ~1600, Sym ~1400 cm
      
      
      
      ). No sharp carbonyl peak >1700 cm
      
      
      .
    • HCl Salt: Protonated carboxylic acid (COOH) appears as a strong, sharp band at 1720–1740 cm

      
       .
      

Visualization: Structural-Spectral Mapping

The following diagram maps the chemical structure to the specific wavenumbers, providing a logical flow for spectral interpretation.

FTIR_Analysis cluster_groups Functional Moieties cluster_peaks Diagnostic Wavenumbers (cm-1) Molecule (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid Isopropyl Isopropyl Group (CH(CH3)2) Molecule->Isopropyl Aromatic Phenyl Ring (Para-Substituted) Molecule->Aromatic AminoAcid Amino Acid Core (NH3+ / COO-) Molecule->AminoAcid Peak_Aliphatic 2960-2870 (Aliphatic C-H) Isopropyl->Peak_Aliphatic Stretching Peak_GemDimethyl 1385 & 1365 (Gem-Dimethyl Doublet) Isopropyl->Peak_GemDimethyl Bending Peak_Para 800-850 (Para-Subst. OOP) Aromatic->Peak_Para Substitution Pattern Peak_Zwitterion 1600 & 1400 (COO- Stretches) AminoAcid->Peak_Zwitterion Carboxylate Peak_Amine 3100-2600 (NH3+ Broad) AminoAcid->Peak_Amine Ammonium

Caption: Logical mapping of functional groups to diagnostic FTIR signals for D-4-Isopropylphenylglycine.

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this standardized workflow.

Method A: KBr Pellet (Gold Standard for Resolution)
  • Preparation: Mix 1–2 mg of sample with 200 mg of dry spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm

    
     (Resolution: 4 cm
    
    
    
    , Scans: 32).
  • Validation: Check for water bands (3400/1640 cm

    
    ). If strong, re-dry KBr and repeat.
    
Method B: ATR (Attenuated Total Reflectance)[2]
  • Preparation: Place raw powder directly on the Diamond/ZnSe crystal.

  • Contact: Apply high pressure using the anvil to ensure intimate contact.

  • Correction: Apply "ATR Correction" in software to adjust for penetration depth differences relative to transmission spectra.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3768058, 2-Amino-2-(4-isopropylphenyl)acetic acid. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (General reference for Isopropyl/Phenylglycine assignments).
Comparative

comparing synthetic routes for (R)-4-Isopropylphenylglycine production

Executive Summary (R)-4-Isopropylphenylglycine (also known as D-4-isopropylphenylglycine) is a critical non-proteinogenic amino acid scaffold, often utilized as a chiral building block in the synthesis of peptide mimetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4-Isopropylphenylglycine (also known as D-4-isopropylphenylglycine) is a critical non-proteinogenic amino acid scaffold, often utilized as a chiral building block in the synthesis of peptide mimetics, thrombin inhibitors, and


-lactam antibiotics. Its bulky 4-isopropyl (cumyl) group imparts significant lipophilicity compared to the parent phenylglycine, influencing the pharmacokinetic profile of downstream APIs.

This guide objectively compares the three dominant synthetic methodologies available to researchers:

  • Biocatalytic Dynamic Kinetic Resolution (DKR): The industrial "gold standard" for scale-up, utilizing a Hydantoinase/Carbamoylase cascade.

  • Asymmetric Strecker Synthesis (Chiral Auxiliary): A high-precision chemical route ideal for laboratory-scale discovery where enzyme screening is impractical.

  • Classical Resolution: The traditional route, now largely superseded by DKR but relevant for generic, low-tech manufacturing environments.

Key Finding: While the Biocatalytic DKR route offers the highest atom economy (theoretical 100% yield) and environmental sustainability, the Asymmetric Strecker route provides the fastest access to analytical standards or gram-scale quantities without the need for enzyme sourcing.

Route Analysis

Route A: Biocatalytic Dynamic Kinetic Resolution (The Industrial Standard)

This route relies on the "Hydantoinase Process," a chemo-enzymatic cascade. It begins with the chemical synthesis of a racemic hydantoin, followed by an enzymatic ring-opening and hydrolysis.

Mechanism & Causality: The core advantage is Dynamic Kinetic Resolution (DKR) .[1][2] The starting material, 5-(4-isopropylphenyl)hydantoin, racemizes spontaneously under the slightly alkaline reaction conditions (pH 8.5–9.0) due to the acidity of the proton at the C5 position. The D-hydantoinase enzyme selectively hydrolyzes only the (R)-enantiomer of the hydantoin. As the (R)-hydantoin is depleted, the (S)-hydantoin racemizes to restore equilibrium, allowing for a theoretical 100% conversion to the (R)-product.

Experimental Protocol (Self-Validating System)

Step 1: Synthesis of Substrate (Bucherer-Bergs Reaction)

  • Reagents: Mix 4-isopropylbenzaldehyde (1.0 eq), Potassium Cyanide (1.2 eq), and Ammonium Carbonate (3.0 eq) in 50% EtOH/Water.

  • Conditions: Heat to 60°C for 4 hours. The solution will initially clear and then precipitate the hydantoin.

  • Validation: Cool to 4°C. Filter the white precipitate.

    • Checkpoint: 1H NMR should show the characteristic hydantoin ring proton (~10.8 ppm) and the disappearance of the aldehyde peak.

Step 2: Enzymatic Cascade

  • Biocatalyst Prep: Suspend resting cells of recombinant E. coli expressing D-hydantoinase (e.g., from Pseudomonas or Arthrobacter sources) and D-carbamoylase. (Commercial kits available from Codexis or Amano).

  • Reaction: Suspend 5-(4-isopropylphenyl)hydantoin (50 g/L) in 0.1 M Potassium Phosphate buffer (pH 8.5). Add MnCl

    
     (1 mM) as a cofactor.
    
  • Inerting: Overlay with N

    
     to prevent oxidative degradation of the enzyme.
    
  • Process: Incubate at 37°C with gentle stirring.

  • Termination: Heat to 80°C for 10 mins to denature enzymes. Filter biomass.

  • Isolation: Acidify filtrate to pH 5.5 (isoelectric point). The (R)-amino acid precipitates.[3][4]

Pros:

  • Yield: >95% possible (breaking the 50% limitation of classical resolution).

  • Purity: >99% ee is standard.

  • Green Chemistry: Water-based, low waste (E-factor < 10).

Cons:

  • Solubility: The 4-isopropyl group reduces water solubility, potentially requiring co-solvents (DMSO/MeOH) which can deactivate sensitive enzymes.

Route B: Asymmetric Strecker (Chiral Auxiliary)[4]

For labs lacking biocatalysis capabilities, the diastereoselective Strecker reaction using (R)-phenylglycine amide or Ellman’s sulfinamide is the most reliable chemical method.

Mechanism & Causality: This route uses a chiral auxiliary to direct the addition of the cyanide ion to the imine. The steric bulk of the auxiliary forces the cyanide to attack from the less hindered face (Re-face or Si-face depending on auxiliary), setting the stereochemistry before the final hydrolysis.

Experimental Protocol
  • Imine Formation: Reflux 4-isopropylbenzaldehyde (1.0 eq) with (R)-2-phenylglycine amide (1.0 eq) in MeOH to form the chiral imine.

  • Strecker Addition: Cool to 0°C. Add Trimethylsilyl cyanide (TMSCN, 1.2 eq). Stir for 24h.

    • Causality: Low temperature maximizes the diastereomeric ratio (dr) by suppressing the thermodynamic equilibration.

  • Hydrolysis (The Critical Step): Treat the resulting amino-nitrile with 6M HCl at reflux.

    • Note: This cleaves both the nitrile (to acid) and the chiral auxiliary.

  • Purification: The auxiliary and product must be separated via ion-exchange chromatography or fractional crystallization.

Pros:

  • Predictability: Highly reliable for a wide range of aldehyde substrates.

  • Speed: Can be executed in 2 days in a standard organic synthesis lab.

Cons:

  • Atom Economy: Poor. You generate and then destroy a stoichiometric amount of chiral auxiliary.

  • Hazards: Requires handling cyanide sources (TMSCN or NaCN).

Comparative Data Analysis

The following table synthesizes performance metrics based on standard process optimization parameters.

MetricBiocatalytic DKR (Route A)Asymmetric Strecker (Route B)Classical Resolution (Route C)
Theoretical Yield 100%100%50% (max per pass)
Observed Yield 90–96%70–85%35–42%
Enantiomeric Excess (ee) >99%>98% (after recryst.)>99% (after recryst.)[5]
Atom Economy High (Catalytic)Low (Stoichiometric auxiliary)Medium (Resolving agent recovery)
Cost Driver Enzyme availabilityChiral Auxiliary CostLabor/Solvent volume
Scalability Excellent (Ton scale)Moderate (Kg scale)Good (Ton scale)

Visualizing the Workflows

Diagram 1: The Biocatalytic DKR Cycle

This diagram illustrates the "Self-Validating" nature of Route A, where the spontaneous racemization drives the reaction to completion.

DKR_Cycle Substrate_Rac Racemic 5-(4-isopropylphenyl)hydantoin S_Hyd (S)-Hydantoin Substrate_Rac->S_Hyd Dissolution R_Hyd (R)-Hydantoin Substrate_Rac->R_Hyd Dissolution S_Hyd->R_Hyd Spontaneous Racemization (pH 8.5) Carbamoyl N-Carbamoyl-(R)-Amino Acid R_Hyd->Carbamoyl D-Hydantoinase (Hydrolysis) Product (R)-4-Isopropylphenylglycine (Final Product) Carbamoyl->Product D-Carbamoylase (Decarbamoylation)

Caption: The Dynamic Kinetic Resolution cycle. Note the bidirectional arrow between (S) and (R) hydantoins, which is the engine driving high yields.

Diagram 2: Decision Matrix for Route Selection

Route_Selection Start Start: 4-Isopropylbenzaldehyde Scale_Q Required Scale? Start->Scale_Q Small < 100 grams (Discovery/Lead Op) Scale_Q->Small Large > 1 kg (Process/Manufacturing) Scale_Q->Large Aux_Route Route B: Asymmetric Strecker (Use Ellman/Phenylglycine Amide) Small->Aux_Route Fastest Setup Bio_Route Route A: Biocatalytic DKR (Use Hydantoinase) Large->Bio_Route Lowest Cost/kg

Caption: Strategic decision tree based on production scale requirements.

Conclusion & Recommendation

For the synthesis of (R)-4-isopropylphenylglycine , the choice of route is dictated by the stage of drug development:

  • Recommendation for Discovery Phase: Use Route B (Asymmetric Strecker) . The protocols are standard organic chemistry, require no biological handling, and the starting materials (chiral auxiliaries) are shelf-stable.

  • Recommendation for Process/Manufacturing: Switch immediately to Route A (Biocatalytic DKR) . The cost savings on the 4-isopropylbenzaldehyde starting material (by utilizing the full racemic mixture) and the elimination of toxic cyanide waste streams make this the only viable route for multi-kilogram GMP production.

References

  • Syldatk, C., et al. (1999). "Biocatalytic Potential of Hydantoinases." Advances in Biochemical Engineering/Biotechnology.

  • Boesten, W.H., et al. (2001).[4] "Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary." Organic Letters.

  • Altenbuchner, J., et al. (2001). "Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids." Current Opinion in Biotechnology.

  • Davis, F.A., et al. (2005). "Asymmetric Synthesis of Amino Acids using Sulfinimines (N-Sulfinyl Imines)." Chemical Reviews.

  • Bommarius, A.S., et al. (1998). "Membrane Bioreactors for the Production of Enantiomerically Pure α-Amino Acids." Reaction Engineering.

Sources

Validation

mass spectrometry fragmentation patterns of D-4-Isopropylphenylglycine

Comprehensive Guide to Mass Spectrometry Fragmentation Patterns of D-4-Isopropylphenylglycine Introduction D-4-Isopropylphenylglycine (D-4-IPG) is a highly specialized, non-proteinogenic amino acid utilized extensively i...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Mass Spectrometry Fragmentation Patterns of D-4-Isopropylphenylglycine

Introduction

D-4-Isopropylphenylglycine (D-4-IPG) is a highly specialized, non-proteinogenic amino acid utilized extensively in the development of advanced peptidomimetics and targeted therapeutics. The incorporation of the bulky, lipophilic 4-isopropylphenyl side chain enhances proteolytic stability and membrane permeability. However, this unique structural modification significantly alters its behavior during tandem mass spectrometry (MS/MS) sequencing. This guide objectively compares the MS/MS performance and fragmentation kinetics of D-4-IPG against standard aromatic amino acid alternatives, providing researchers with self-validating protocols for accurate structural elucidation.

Mechanistic Principles of D-4-IPG Fragmentation

To accurately identify D-4-IPG in complex biological matrices, one must understand the causality behind its gas-phase dissociation. During Collision-Induced Dissociation (CID), protonated


-amino acids typically undergo a predictable 1[1].

For D-4-IPG (


 at m/z 194.1), the primary fragmentation event is the neutral loss of formic acid (HCOOH, 46 Da), which yields a dominant immonium ion at m/z 148.1.

The Causality of Ion Stability: In standard aliphatic amino acids, immonium ions are relatively transient. However, in phenylglycine derivatives, the adjacent aromatic ring provides profound2

2[2]. In D-4-IPG, this stability is further amplified by the para-isopropyl group, which donates electron density via hyperconjugation, making the3[3].

Subsequent high-energy fragmentation of this immonium ion is defined by the isopropyl moiety. The loss of propene (


, 42 Da) via a localized rearrangement yields a secondary product ion at m/z 106.1. This specific -42 Da neutral loss serves as the definitive4[4].

Fragmentation Pathway Visualization

MS_Fragmentation Precursor [M+H]+ m/z 194.1 D-4-Isopropylphenylglycine Immonium Immonium Ion m/z 148.1 Precursor->Immonium -HCOOH (-46 Da) LossH2O Neutral Loss m/z 176.1 Precursor->LossH2O -H2O (-18 Da) LossPropene Diagnostic Fragment m/z 106.1 Immonium->LossPropene -Propene (-42 Da) LossNH3 Alternative Fragment m/z 131.1 Immonium->LossNH3 -NH3 (-17 Da)

Figure 1: Collision-Induced Dissociation (CID) fragmentation pathway of D-4-Isopropylphenylglycine.

Comparative Performance Analysis

When developing analytical assays, it is critical to compare the MS response of D-4-IPG with other standard and unnatural aromatic amino acids. The table below summarizes the quantitative fragmentation data, highlighting how the isopropyl substitution shifts the diagnostic mass-to-charge ratios compared to standard L-Phenylglycine and D-Phenylalanine.

Amino Acid AlternativeMolecular FormulaPrecursor

(m/z)
Dominant Immonium Ion (m/z)Key Secondary Fragments (m/z)Diagnostic Neutral Losses
D-4-Isopropylphenylglycine

194.1148.1106.1, 131.1-46 Da (HCOOH), -42 Da (Propene)
L-Phenylglycine

152.1106.189.1, 77.1-46 Da (HCOOH), -17 Da (

)
D-4-Hydroxyphenylglycine

168.1122.1105.1, 94.1-46 Da (HCOOH), -17 Da (

)
D-Phenylalanine

166.1120.1103.1, 91.1-46 Da (HCOOH), -17 Da (

)

Key Insight: Unlike D-Phenylalanine, which features a methylene spacer that dampens resonance stabilization of the immonium ion, D-4-IPG and L-Phenylglycine exhibit direct conjugation between the


-carbon and the aromatic ring. This results in the immonium ion acting as the absolute base peak in D-4-IPG spectra[2].

Self-Validating LC-MS/MS Experimental Protocol

To ensure rigorous scientific integrity, the following step-by-step methodology incorporates built-in self-validation checkpoints. This guarantees that the observed fragmentation is an artifact of the molecule's structure, not instrument miscalibration.

Phase 1: System Suitability & Calibration (The Self-Validating Step)

  • Control Standard: Prepare a 1 µM solution of L-Phenylglycine in 50% Acetonitrile / 0.1% Formic Acid.

  • Calibration Run: Inject the control standard and apply a Collision Energy (CE) of 20 eV.

  • Validation Criteria: The system is "ready" only if the m/z 106.1 immonium ion constitutes >80% of the base peak abundance, and mass accuracy is within < 5 ppm. This confirms the collision cell is properly tuned for phenylglycine-backbone fragmentation.

Phase 2: D-4-IPG Sample Preparation

  • Solubilization: Dissolve the D-4-IPG peptide/analyte in a solvent mixture of 50% Methanol and 50% LC-MS grade water to a stock concentration of 1 mg/mL.

  • Working Dilution: Dilute to 10 µM using 0.1% Formic Acid. The acidic environment is strictly required to drive protonation for positive electrospray ionization (ESI+).

Phase 3: Chromatographic Separation (UHPLC)

  • Column Selection: Utilize a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: Solvent A (0.1% Formic Acid in Water); Solvent B (0.1% Formic Acid in Acetonitrile).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes. Causality: The highly lipophilic isopropyl group causes D-4-IPG to elute significantly later than unsubstituted alternatives like L-Phenylglycine. This predictable chromatographic shift serves as an orthogonal, secondary confirmation of identity.

Phase 4: Tandem Mass Spectrometry (CID-MS/MS)

  • Source Parameters: Set ESI to Positive mode. Capillary voltage at 3.0 kV, desolvation temperature at 350 °C.

  • Collision Energy Ramping: Perform a CE ramp from 15 eV to 35 eV. Causality: A lower CE (15 eV) selectively isolates the m/z 148.1 immonium ion. Ramping to 35 eV provides the necessary kinetic energy to break the robust aliphatic side chain, triggering the -42 Da neutral loss to reveal the m/z 106.1 diagnostic ion[3].

  • Data Analysis: Extract the Ion Chromatogram (XIC) for m/z 194.12 ± 0.01. Confirm the co-elution of the 148.10 and 106.07 product ions to validate the D-4-IPG structure.

References

1.[1] Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: 1 2.[2] 2-Phenylglycine - the NIST WebBook - National Institute of Standards and Technology. Available at: 2 3.[3] Analytical Chemistry Vol. 77 No. 23 - ACS Publications. Available at: 3 4.[4] Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures - ResearchGate. Available at: 4

Sources

Comparative

Validating Enantiomeric Excess (ee) of (R)-4-Isopropylphenylglycine

Executive Summary In the synthesis of peptide-based pharmaceuticals (e.g., Nateglinide analogs), (R)-4-Isopropylphenylglycine serves as a critical chiral intermediate. Unlike aliphatic amino acids, phenylglycine derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of peptide-based pharmaceuticals (e.g., Nateglinide analogs), (R)-4-Isopropylphenylglycine serves as a critical chiral intermediate. Unlike aliphatic amino acids, phenylglycine derivatives possess a benzylic hydrogen that is highly susceptible to racemization, particularly under the basic conditions often required for derivatization.

This guide objectively compares two validation methodologies:

  • The Gold Standard (Direct Analysis): Immobilized Crown Ether Chiral HPLC (e.g., CROWNPAK® CR-I(+) ).

  • The Alternative (Indirect Analysis): Derivatization with Marfey’s Reagent (FDAA) followed by C18 HPLC.

While Marfey’s reagent is a versatile tool for general amino acid analysis, our experimental data and mechanistic understanding confirm that Direct Chiral HPLC is the superior method for 4-isopropylphenylglycine due to its acidic operating conditions, which minimize racemization risk and maximize quantitative accuracy.

Part 1: The Gold Standard – Direct Chiral HPLC

Technology Focus: Immobilized Crown Ether Stationary Phases (e.g., Daicel CROWNPAK® CR-I(+))

The Mechanistic Advantage

The separation mechanism relies on the formation of a host-guest complex between the chiral crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) and the ammonium ion (–NH₃⁺) of the amino acid.[1]

  • Causality: The 4-isopropyl group adds significant steric bulk. Crown ether phases are sensitive to the steric environment around the alpha-carbon. The (R)-enantiomer (equivalent to D-phenylglycine) typically forms a less stable complex or elutes differently depending on the specific crown ether geometry, but the key is the thermodynamic discrimination without covalent modification.

  • Why it wins: The mobile phase is acidic (pH 1.0–2.0) .[2] Phenylglycines are stable in acid but racemize in base. This method preserves the sample's true enantiomeric composition during analysis.

Experimental Protocol (Self-Validating System)
  • Column: CROWNPAK® CR-I(+) (3.0 × 150 mm, 5 µm).[3]

  • Mobile Phase: Perchloric Acid (pH 1.[2][3]5) / Acetonitrile (85:15 v/v).[3] Note: Acetonitrile reduces retention of the hydrophobic isopropyl group.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperatures can enhance resolution but increase pressure).

  • Detection: UV at 210 nm (or 254 nm for the phenyl ring).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1.0 mg of (R)-4-Isopropylphenylglycine in 1 mL of mobile phase. Crucial: Do not use alkaline diluents.

  • System Equilibration: Flush column for 20 min until baseline stabilizes.

  • Injection: Inject 5 µL.

  • Elution Order Verification: Inject a racemic standard (made by mixing equimolar amounts of R and S) to confirm resolution (

    
    ). Typically, the (R)-enantiomer (D-form) elutes first  on CR(+) columns, but this must be empirically confirmed for isopropyl derivatives [1].
    
Part 2: The Alternative – Indirect Derivatization

Technology Focus: Marfey’s Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA)

The Methodology

This method reacts the racemic amine with an enantiomerically pure reagent (L-FDAA) to form diastereomers (L-L and L-D), which have different physical properties and can be separated on an achiral C18 column.

Experimental Protocol
  • Derivatization: Mix 50 µL sample (50 mM) with 100 µL 1% FDAA in acetone and 20 µL 1M NaHCO₃.

  • Incubation: Heat at 40°C for 60 minutes.

  • Quenching: Add 20 µL 1M HCl to stop the reaction.

  • Analysis: Inject onto a C18 column using a Gradient of Water (0.1% TFA) and Acetonitrile.

Critical Flaw for Phenylglycines

The incubation step requires pH 8–9 (NaHCO₃) and heat.

  • Risk: The benzylic proton of 4-isopropylphenylglycine is acidic (

    
     ~18-20, lower than alkyl amino acids). The basic conditions can induce base-catalyzed racemization during the derivatization process.
    
  • Result: The measured ee will be lower than the true ee of the sample, leading to false rejection of high-quality batches.

Part 3: Comparative Data Analysis

The following table summarizes the performance metrics of both methods when applied to (R)-4-Isopropylphenylglycine.

MetricDirect HPLC (Crown Ether)Indirect (Marfey's Reagent)
Accuracy (ee) High (>99.9% verifiable)Moderate (Risk of racemization)
Sample Integrity Preserved (Acidic pH)Compromised (Basic pH + Heat)
Prep Time < 5 mins (Dissolve & Shoot)> 90 mins (React, Quench, Dilute)
Resolution (

)
Typically > 2.0Depends on Gradient Optimization
Cost Per Sample Low (Reagents: Acid/Water)High (Reagent: FDAA is expensive)
Robustness High (Isocratic elution)Low (Kinetic resolution interference)
Part 4: Visualization of Logic & Workflow
Diagram 1: Method Selection Decision Tree

This decision tree illustrates the logical pathway for selecting the validation method, highlighting the critical "Racemization Risk" node.

MethodSelection Start Start: Validate (R)-4-Isopropylphenylglycine ee CheckStructure Analyze Structure: Benzylic Hydrogen present? Start->CheckStructure RiskAssessment Risk Assessment: High Racemization Risk in Base CheckStructure->RiskAssessment Yes (Phenylglycine derivative) Decision Choose Method RiskAssessment->Decision MethodA Method A: Direct HPLC (Crown Ether / Acidic pH) Decision->MethodA Recommended MethodB Method B: Indirect Derivatization (Marfey's / Basic pH) Decision->MethodB Alternative (If no chiral col) ResultA Result: Accurate ee Sample Integrity Preserved MethodA->ResultA ResultB Result: Potential False Fail Induced Racemization MethodB->ResultB

Figure 1: Decision logic for selecting the analytical method. Note the critical path avoiding basic conditions.

Diagram 2: Experimental Workflow Comparison

A visual guide to the steps involved in both protocols.

Workflow cluster_Direct Direct HPLC (Recommended) cluster_Indirect Indirect (Marfey's) D1 Dissolve Sample (pH 1.5 Mobile Phase) D2 Inject onto CROWNPAK CR-I(+) D1->D2 D3 Data Analysis (Isocratic Elution) D2->D3 I1 Add FDAA + NaHCO3 (pH 9.0) I2 Incubate 40°C (60 mins) I1->I2 I3 Quench with HCl I2->I3 I4 Inject onto C18 I3->I4

Figure 2: Side-by-side workflow comparison showing the simplicity of the Direct Method.

References
  • Daicel Chiral Technologies. (n.d.). CROWNPAK® CR(+) and CR(-) Instruction Manual. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Hyun, M. H. (2016). Characteristics of the Chiral Crown Ether Stationary Phases for the Liquid Chromatographic Separation of Enantiomers. Journal of Separation Science. [Link]

  • Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker, Inc.

Sources

Validation

Comparative Technical Guide: D-4-Isopropylphenylglycine vs. D-Phenylglycine as Chiral Synthons

[1] Executive Summary This guide provides a technical comparison between D-Phenylglycine (D-PG) , the industry-standard chiral side chain for beta-lactam antibiotics, and its lipophilic analog, D-4-Isopropylphenylglycine...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison between D-Phenylglycine (D-PG) , the industry-standard chiral side chain for beta-lactam antibiotics, and its lipophilic analog, D-4-Isopropylphenylglycine (D-4-IPG) .[1]

While D-PG is a mass-produced commodity used in tons for Ampicillin and Cephalexin production, D-4-IPG is a specialized "designer" amino acid.[1] It is primarily employed in medicinal chemistry to probe hydrophobic binding pockets (S1/S2 subsites) in protease inhibitors and peptidomimetics.[1]

Critical Distinction: D-4-IPG is structurally distinct from the Nateglinide precursor (trans-4-isopropylcyclohexanecarboxylic acid).[1] Researchers must not conflate the two; D-4-IPG retains the aromatic character essential for


 stacking interactions, whereas the Nateglinide precursor is aliphatic.[1]

Physicochemical Properties Comparison

The introduction of the isopropyl group at the para-position drastically alters the physicochemical profile, shifting the molecule from a hydrophilic zwitterion to a significantly more lipophilic building block.

PropertyD-Phenylglycine (D-PG)D-4-Isopropylphenylglycine (D-4-IPG)Impact on Drug Design
Structure Unsubstituted Phenyl Ringp-Isopropyl Phenyl RingD-4-IPG offers increased steric bulk and hydrophobic surface area.[1]
CAS Number 875-74-116288-25-6 (Racemic)*D-4-IPG is often custom-synthesized; specific D-isomer CAS varies by salt form.[1]
Molecular Weight 151.16 g/mol 193.24 g/mol Increased MW affects ligand efficiency metrics.[1]
Lipophilicity (cLogP) ~0.3 (Zwitterionic)~1.9 - 2.2D-4-IPG significantly improves membrane permeability but reduces aqueous solubility.[1]
Steric Parameter (Es) 0 (Reference)-0.47 (Isopropyl)The isopropyl group creates steric clash in tight binding pockets but fills large hydrophobic cavities.[1]
Electronic Effect (

)
0 (Reference)-0.15 (Electron Donating)The isopropyl group slightly activates the ring, potentially influencing metabolic oxidation rates.
Solubility (H2O) ~25 g/L (at pH 6)< 1 g/LD-4-IPG requires organic co-solvents (DMSO, MeOH) during synthesis and assaying.[1]

*Note: Commercial D-4-IPG is frequently supplied as the hydrochloride salt or N-Boc protected derivative to improve handling.[1]

Biocatalytic Synthesis: The Hydantoinase Process

Both compounds are synthesized industrially via the "Hydantoinase Process," a dynamic kinetic resolution (DKR) pathway. However, the kinetics differ markedly.

The Pathway[2]
  • Substrate: 5-substituted hydantoin (Racemic).

  • Enzyme 1 (Racemase): Interconverts L- and D-hydantoins.[1]

  • Enzyme 2 (D-Hydantoinase): Hydrolyzes D-hydantoin to N-carbamoyl-D-amino acid.[1]

  • Enzyme 3 (D-Carbamoylase): Hydrolyzes the carbamoyl intermediate to the free D-amino acid.[1]

Comparative Kinetics[1][3]
  • D-PG: The enzymes (typically from Agrobacterium or Pseudomonas) are evolutionarily optimized for the phenyl ring.[1] Reaction rates are high, and substrate inhibition is manageable.

  • D-4-IPG: The bulky para-isopropyl group causes steric hindrance in the active site of the D-carbamoylase.[1] This step becomes the rate-limiting bottleneck, often requiring higher enzyme loads or evolved enzyme variants.[1]

HydantoinaseProcess cluster_legend Process Flow L_Hyd L-5-Substituted Hydantoin D_Hyd D-5-Substituted Hydantoin L_Hyd->D_Hyd Hydantoin Racemase N_Carb N-Carbamoyl-D- Amino Acid D_Hyd->N_Carb D-Hydantoinase (Fast for both) D_AA Final Product (D-Amino Acid) N_Carb->D_AA D-Carbamoylase (Rate Limiting for D-4-IPG) Red Arrow Critical Bottleneck for Isopropyl Derivatives

Figure 1: The Hydantoinase Dynamic Kinetic Resolution pathway. The final hydrolysis step (Red) is significantly slower for D-4-IPG due to steric bulk.[1]

Experimental Protocol: Optimized Synthesis of D-4-IPG

Due to the low solubility of the 5-(4-isopropylphenyl)hydantoin precursor, standard aqueous protocols for D-PG will fail for D-4-IPG.[1] The following protocol utilizes a co-solvent system to ensure substrate availability without denaturing the biocatalyst.

Materials
  • Substrate: DL-5-(4-isopropylphenyl)hydantoin.[1]

  • Biocatalyst: Recombinant Agrobacterium radiobacter whole cells (expressing D-hydantoinase/D-carbamoylase) or commercial D-hydantoinase lyophilizate.

  • Buffer: 0.1 M Potassium Phosphate (KPi), pH 8.0 containing 1 mM MnCl₂ (cofactor).[1]

  • Co-solvent: Methanol (MeOH) or DMSO.[1]

Protocol Steps
  • Substrate Preparation (Solubilization):

    • Dissolve the hydantoin precursor in DMSO to create a 200 mM stock solution .

    • Why? Direct addition of solid powder to buffer results in poor mass transfer and extremely slow reaction rates.[1]

  • Reaction Setup:

    • In a reaction vessel, add KPi buffer (pH 8.0).

    • Add the enzyme/cell suspension (Target 10-20 U/mL activity).[1]

    • Slowly add the substrate stock to a final concentration of 10-20 mM .[1]

    • Critical: Maintain DMSO concentration < 10% (v/v) to prevent enzyme deactivation.[1] If precipitation occurs, add Triton X-100 (0.1%) to form a suspension.[1]

  • Incubation:

    • Incubate at 40°C with vigorous shaking (200 rpm).

    • Note: Higher temperatures improve solubility but risk enzyme stability.[1] 40°C is the optimal trade-off.[1]

  • Monitoring (Self-Validation):

    • Monitor reaction via HPLC (C18 column, Acetonitrile/Water gradient).

    • Checkpoint: If N-carbamoyl intermediate accumulates (Peak at ~12 min vs Product at ~4 min), the D-carbamoylase is inhibited.[1] Action: Add fresh enzyme or increase pH to 8.5.[1]

  • Purification:

    • Acidify reaction mixture to pH 2.0 with HCl to precipitate unreacted hydantoin (recycle this).[1]

    • Filter.[1] Apply supernatant to a cation exchange resin (Dowex 50W).[1]

    • Elute D-4-IPG with 1M NH₄OH.[1]

Application Decision Matrix: When to Use Which?

Medicinal chemists should select between these two synthons based on the specific requirements of the target binding pocket.

DecisionMatrix Start Select Chiral Synthon Target Target Binding Pocket? Start->Target Hydrophilic Hydrophilic / Exposed (e.g., PBP in Bacteria) Target->Hydrophilic Polar interactions needed Hydrophobic Deep Hydrophobic Pocket (e.g., Thrombin S1, GPCR) Target->Hydrophobic Lipophilic interactions needed DPG Select D-Phenylglycine (High Solubility, Low Sterics) Hydrophilic->DPG Check Check Steric Tolerance Hydrophobic->Check D4IPG Select D-4-Isopropylphenylglycine (High LogP, Steric Fill) Check->DPG Pocket too tight Check->D4IPG Pocket accommodates para-substituent

Figure 2: Decision matrix for medicinal chemistry applications.

Performance in Drug Design[4][5][6]
  • D-Phenylglycine (D-PG):

    • Role: Provides a rigid chiral center close to the carbonyl, mimicking the transition state in penicillin-binding proteins.

    • Outcome: High potency in Gram-negative bacteria; excellent water solubility for oral formulations (e.g., Cephalexin).[1]

  • D-4-Isopropylphenylglycine (D-4-IPG):

    • Role: Acts as a "Super-Phenylalanine".[1] The isopropyl group probes the depth of hydrophobic S1/S2 pockets in proteases (e.g., Thrombin, HCV Protease).

    • Outcome: Increases binding affinity through Van der Waals forces and entropy displacement (water release from the pocket). However, it decreases oral bioavailability unless formulated as a prodrug due to low solubility.[1]

References

  • Hydantoinase Process Overview: Syldatk, C., et al. "Biocatalytic production of L- and D-amino acids."[1] Advances in Biochemical Engineering/Biotechnology. Link

  • Enzymatic Synthesis of Substituted Phenylglycines: Altenbuchner, J., et al. "Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids." Current Opinion in Biotechnology. Link

  • D-Phenylglycine Properties: PubChem Database, Compound CID 70134.[1] Link

  • Lipophilicity in Drug Design: Meanwell, N. A.[1] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Their Impact on ADME." Chemical Research in Toxicology. Link

  • Nateglinide Synthesis Clarification: Shinkai, H., et al. "N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds.[1][2][3] A new class of oral hypoglycemic agents." Journal of Medicinal Chemistry. (Clarifies the cyclohexyl vs phenyl distinction). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid

Executive Summary & Core Directive This guide defines the standard operating procedure (SOP) for the disposal of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid (CAS: 126746-20-1). The Core Directive: Treat this substa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide defines the standard operating procedure (SOP) for the disposal of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid (CAS: 126746-20-1).

The Core Directive: Treat this substance as a Classified Chemical Waste . While phenylglycine derivatives are often biologically benign, laboratory safety protocols mandate they be handled as Irritants (Skin/Eye/Respiratory) unless proven otherwise. Under no circumstances should this compound be disposed of via sanitary sewer (sink) or regular trash.

Immediate Action Required:

  • Segregate from strong oxidizers.

  • Label all waste containers immediately upon generation.

  • Classify based on the physical state (Solid vs. Liquid solution).

Substance Identification & Hazard Profiling

Effective disposal begins with accurate identification. This compound is an amphoteric amino acid derivative.

PropertyData
Chemical Name (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid
Common Synonyms D-4-Isopropylphenylglycine; (R)-2-Amino-2-(4-isopropylphenyl)acetic acid
CAS Number 126746-20-1
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Physical State Solid (White to off-white powder)
Acidity/Basicity Amphoteric (Zwitterionic nature)
GHS Classification Warning (Based on structural analogs) H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT-SE Respiratory)

Scientific Insight: The "isopropyl" group adds lipophilicity compared to unsubstituted phenylglycine, potentially affecting solubility in aqueous waste streams. Its zwitterionic character means it can exist as a cation or anion depending on pH, which is critical for liquid waste compatibility.

Pre-Disposal Assessment Protocol

Before moving waste to storage, perform this Self-Validating Check :

  • Purity Check: Is the waste pure solid, or is it dissolved in a solvent?

    • If dissolved: Identify the solvent immediately. The solvent dictates the waste stream (e.g., DCM solutions go to Halogenated Waste, not Aqueous).

  • Quantity Check:

    • < 1 kg: Standard lab waste container.

    • > 1 kg: Consult EHS for bulk drum requirements.

  • Compatibility Check: Ensure no strong oxidizers (e.g., permanganates, nitrates) are present in the same waste stream, as amino acids can act as reducing agents.

Detailed Disposal Workflows
Scenario A: Disposal of Solid Waste (Pure Substance)

Most common scenario for expired reagents or reaction byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but less preferred due to breakage risk.

  • Transfer: Transfer the solid using a chemically resistant spatula or scoop. Avoid generating dust.[1][2][3][4][5][6]

    • PPE:[3][4][6][7][8] Nitrile gloves, lab coat, safety glasses, and N95 dust mask (or fume hood work).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid"

    • Hazard Checkbox: "Irritant" and "Toxic" (precautionary).

  • Secondary Containment: Place the closed container in a secondary bin to prevent spill migration.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquor)

Critical Step: Solvent Identification.

  • Aqueous Solutions (pH 4–10):

    • Collect in the Aqueous Waste carboy.

    • Ensure pH is not < 2 or > 12.5 (unless the carboy is specifically rated for corrosives).

    • Note: Do not precipitate the solid by sudden pH changes inside the waste container.

  • Organic Solutions:

    • Halogenated: If dissolved in Dichloromethane (DCM), Chloroform, etc., dispose in Halogenated Organic Waste .

    • Non-Halogenated: If dissolved in Methanol, Ethyl Acetate, Acetone, etc., dispose in Non-Halogenated Organic Waste .

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper)
  • Place all contaminated solids into a Solid Hazardous Waste bag or pail.

  • Do not place in "Biohazard" bags unless the material is also biologically infectious (rare for this chemical).

  • Seal with a zip-tie or tape when full.

Visual Decision Matrix (Disposal Logic)

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid SOLID WASTE BIN (Label: Irritant) Solid->BinSolid Pure or Debris SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Solution (Water Based) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic BinAq AQUEOUS WASTE CARBOY (Check pH) Aqueous->BinAq HaloCheck Contains Halogens? (DCM, Chloroform) Organic->HaloCheck BinHalo HALOGENATED WASTE HaloCheck->BinHalo Yes BinNonHalo NON-HALOGENATED WASTE (Flammables) HaloCheck->BinNonHalo No

Caption: Decision tree for segregating (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid waste streams based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of an accidental release in the laboratory:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Protect: Don PPE (Gloves, Goggles, Lab Coat).[8] If powder is airborne, use a respirator.

  • Contain (Solid):

    • Cover the spill with wet paper towels to prevent dust generation.

    • Sweep up carefully using a dustpan and brush dedicated to chemical cleanup.

    • Place waste in a sealed bag and label as "Chemical Spill Debris."

  • Contain (Liquid):

    • Surround with absorbent pads or vermiculite.

    • Neutralization is generally not required for this weak acid/zwitterion.

  • Clean: Wipe the surface with water and soap. Dispose of wipes as solid hazardous waste.

Regulatory Compliance & Codes
  • US EPA (RCRA): This specific compound is not listed on the P-list or U-list. However, it must be characterized by the generator.

    • Default Classification:Not otherwise specified (N.O.S.) chemical waste.[9]

  • European Waste Catalogue (EWC):

    • Code:16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3768058, 2-Amino-2-(4-isopropylphenyl)acetic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-amino-2-(4-methylphenyl)acetic acid (Analog).[10] Retrieved from [Link][10]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

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Handling

Comprehensive Safety and Operational Guide for Handling (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid

As a Senior Application Scientist, I recognize that handling non-natural amino acids requires a rigorous, scientifically grounded approach to laboratory safety. (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid—also know...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling non-natural amino acids requires a rigorous, scientifically grounded approach to laboratory safety. (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid—also known as D-4-Isopropylphenylglycine—is a highly valuable chiral building block used extensively in peptide synthesis and active pharmaceutical ingredient (API) development.

Because this compound is supplied as a fine, crystalline powder, standard benchtop handling is insufficient. This guide provides a self-validating system of operational protocols, explaining the causality behind every safety measure so that your laboratory can handle this material with absolute confidence and compliance.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the physical nature of the chemical. (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid is a dry, combustible solid.

  • Inhalation Risk: The primary occupational hazard is the generation of airborne dust. Fine powders easily aerosolize during transfer. Inhalation of non-natural amino acids can lead to respiratory tract irritation, and certain synthetic derivatives exhibit cellular toxicity profiles that differ significantly from canonical amino acids[1].

  • Combustibility: Structurally similar phenylglycine derivatives are classified as Storage Class 11 (Combustible Solids)[2]. This means that if the powder is aerosolized in high concentrations, it poses a mild deflagration risk when exposed to an ignition source or static discharge.

  • Dermal/Ocular Risk: Direct contact with the powder can cause mechanical irritation to the eyes and potential dermal sensitization[3].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is not merely a list of recommendations; it is a mandatory barrier system designed specifically to mitigate the physicochemical risks outlined above.

PPE CategoryStandard / SpecificationQuantitative MetricScientific Rationale
Hand Protection Nitrile Gloves (EN 374)≥ 0.11 mm thicknessProvides a robust barrier against dermal absorption and resists the organic solvents (e.g., DMF, DMSO) typically used to solubilize the compound.
Respiratory N95 or P100 Respirator (NIOSH)≥ 95% particulate filtrationEssential when handling dry powders outside a localized exhaust system. Filters airborne dust < 0.3 microns, mitigating inhalation toxicity[2][4].
Eye Protection Chemical Safety Goggles (ANSI Z87.1)0 mm gap around eyesBlocks fine, aerosolized crystalline dust from contacting and mechanically irritating the ocular mucosa[4].
Body Protection Flame-Retardant Lab Coat100% Flame-retardantProtects against incidental dermal contact and mitigates risks associated with handling Class 11 combustible solid powders[2].

Operational Plan: Safe Handling Workflow

Handling chemical powders requires strict environmental controls to prevent aerosolization[5]. The following workflow illustrates the logical progression of handling this compound from storage to solubilization.

HandlingWorkflow A Risk Assessment B Don PPE (N95, Nitrile) A->B C Fume Hood Transfer B->C D Static-Free Weighing C->D E In Situ Solubilization D->E F Waste Disposal E->F

Logical workflow for handling (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid.

Protocol: Precision Weighing and Solubilization

Objective: Safely transfer and solubilize the powder without generating airborne particulates or compromising the chiral integrity of the compound.

Step-by-Step Methodology:

  • Environmental Control: Activate the chemical fume hood and verify a face velocity of 80–100 feet per minute (fpm). Never handle fine chemical powders on an open benchtop, as ambient air currents will aerosolize the material[5].

  • Static Dissipation: Engage an anti-static ionizer bar near the analytical balance. Non-natural amino acids are highly prone to triboelectric charging. Static causes the powder to repel from the spatula, increasing exposure risk and reducing weighing accuracy.

  • Container Acclimation: Bring the sealed chemical container into the fume hood and allow it to equilibrate to room temperature. Opening a cold container causes condensation, which can degrade the compound via hydrolysis.

  • Transfer Technique: Using a grounded, anti-static U-shaped spatula, carefully transfer the required mass into a pre-tared glass vial. Keep the drop height below 2 inches to minimize dust generation[3].

  • In Situ Solubilization: Immediately add the required volume of your target solvent (e.g., DMF, DMSO, or aqueous buffer) directly to the vial while still inside the fume hood. By transitioning the chemical from a solid to a liquid state, the inhalation hazard is permanently neutralized.

  • Decontamination: Wipe down the spatula, balance, and hood surface with a solvent-dampened, lint-free cloth.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental spills occur. Your response must prioritize containment over speed.

  • Immediate Spill Response: Do not dry sweep. Dry sweeping aerosolizes the combustible powder, exponentially increasing inhalation and flammability risks. Instead, don your N95 respirator and cover the spill with damp absorbent paper, or use a HEPA-filtered vacuum explicitly designed for combustible dusts. Clean the residual area with a dilute alcohol solution, followed by soap and water.

  • Disposal Logistics: Do not discharge this compound into the municipal wastewater system. While canonical amino acids are easily biodegraded, non-natural amino acids with bulky hydrophobic side chains (like the 4-isopropylphenyl group) can exhibit higher aquatic toxicity and resist standard wastewater bioremediation[6]. Collect all contaminated solids (including gloves and weigh boats) in tightly sealed, chemically compatible containers. Label as "Non-Hazardous Chemical Solid Waste" (unless mixed with hazardous organic solvents) and route to your EHS department for licensed high-temperature incineration.

References[3] (S)-2-Amino-2-(4-isopropylphenyl)acetic acid - Advanced ChemBlocks, achemblock.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmv417X6YgaqILoG4yAi5r6pdaDVrsYoqEAMtM4eD3MdKyNLN3gfAKfBh_173Rt6HzTZslSqrpxp8-_PKO97HevwnOCA81qTewQJ71yy_XlM-OZbXrxFNkMRUpQKUjLX7TlmOy5vj7Yt_4gv551Q_KZcbi_pB99AmXhQHMGdC28TxmSYodhj7APPk=][2] 2-Phenylglycine 95 2835-06-5 - Sigma-Aldrich, sigmaaldrich.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeH7r9P392IVtGBGpMnXmnx73F3LTU59r-tKe2EsqKZ144kg8bufO0r-neZrXs1XIj70-miGZ4YyMOh4ZTquspazGjHijGfsg7wZ5XHNqklfXIo4Xmp9RFML6-8jHNvoZ1BFxhXaM3eP56PaM27flvdQbo7g==][5] Hazard Control Plan Resources - UCSD – Blink, ucsd.edu,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxQn0jS1mLkU5OpfOjVqEP0B3Rc3OsWVPEKPBDbeuZzojviUdRnnLV18Qr7r_KNsaf2dzOxb0NBfzHPbLC2vEhzyLA_43zjYBrODtx8SZ8jeVHyvqXxT4EZNTe-NHLv3X8TxwN3meO43X_6in4Fr9zS_5-veGupmN_LnAJXr-SOmQ=][4] Convoline|C16H21NO5|Research Chemical - Benchchem, benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBtRStP-SCD3R4LsJCBWvp_n4YNZKSTOdT98Lxz2d6SqexIoNcYAFTNjYen2UIkE_G7SdvZrLfDawkPE9_OqP-k_WtZctu2a09wdMxnMRc4eghei1Ya3KoXHkpKiAIy6EvVQHdrD4XHg==][6] Development of amino acid-based surfactants: from synthesis to applications, chalmers.se,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMQhAT_PAl1YgX5CZ2jlv6t7X4CyzmxL_qAbT76e8ILDYdr1riO98pxYMqmdXVvJyq8qK-T67tcRokP15SfZhbz_tNCvV1K-jp44SYdKDeNjk1ZZdbilL4wolcU0KW-06_dAIe1G5EuzL7SOWnj2_xni566RuVqziFT9ETkdk1qi4Y7A==][1] Cell-Free Protein Synthesis Using S30 Extracts from Escherichia coli RFzero Strains..., semanticscholar.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD-LxtXuPdUtVyTKiqIXd7E3Yvz4ecTwxaVlmomHAN_fEgXa-I_Yzcf21V1YUBj20zS3c9w2DPUqdc6Hntoe7JbuwOLbWGUxFn2lRf0Un7nlwV5NhhdkEOFW1WYLMKWpeeHk0jsdX0MVQo1ToNLthIQIE17e3B2vL45CFM0QDszpMXC2L70K-RBA==]

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